molecular formula C12H16O B093547 2-Cyclohexylphenol CAS No. 119-42-6

2-Cyclohexylphenol

Cat. No.: B093547
CAS No.: 119-42-6
M. Wt: 176.25 g/mol
InChI Key: MVRPPTGLVPEMPI-UHFFFAOYSA-N
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Description

2-Cyclohexylphenol is a chemical compound of significant interest in scientific research, particularly in the fields of catalytic chemistry and pharmacological studies. In catalysis, it serves as a valuable product and intermediate in the acid-catalyzed alkylation of phenol with cyclohexene. This reaction is a key model system for investigating catalyst selectivity, as it can yield both O-alkylated (cyclohexyl phenyl ether) and C-alkylated (like this compound and 4-cyclohexylphenol) products. The selectivity is highly dependent on the nature of the solid acid catalyst used and the reaction conditions, making this compound relevant for the development and evaluation of novel catalytic materials, including heteropoly acids supported on zirconia or alumina, and sulfated zirconia . These catalytic processes are industrially relevant for producing intermediates used in perfumery, antioxidants, and polymers . In a pharmacological context, the cyclohexylphenol (CP) structural class is historically important for probing the endocannabinoid system. While this compound itself is not the primary focus, synthetic cyclohexylphenols like CP 55,940 were pivotal tools in early research to localize and understand cannabinoid receptors (CB1 and CB2) . Consequently, the cyclohexylphenol structure is a recognized pharmacophore in the study of cannabimimetic agents. It is crucial to note that this compound and related synthetic chemicals are strictly for research purposes in controlled laboratory settings. They are not for human consumption, and their handling is subject to all applicable laws and regulations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylphenol
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InChI

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2
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InChI Key

MVRPPTGLVPEMPI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H16O
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DSSTOX Substance ID

DTXSID2059487
Record name Phenol, 2-cyclohexyl-
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Molecular Weight

176.25 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 2-Cyclohexylphenol
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CAS No.

119-42-6, 26570-85-4
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Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexylphenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-Cyclohexylphenol. The information is intended to support research, development, and application activities within the chemical and pharmaceutical sciences.

Chemical Structure and Identification

This compound is an organic compound featuring a phenol (B47542) ring substituted with a cyclohexyl group at the ortho position.[1] This structure, with its combination of a hydrophilic hydroxyl group and a bulky, non-polar cyclohexyl group, imparts unique chemical and physical properties to the molecule.[1][2]

Key Structural Identifiers:

  • IUPAC Name : this compound[3]

  • CAS Number : 119-42-6[3]

  • Synonyms : o-Cyclohexylphenol, 2-Hydroxyphenylcyclohexane, Phenol, 2-cyclohexyl-[1][4]

  • Molecular Formula : C₁₂H₁₆O[3]

  • SMILES : OC1=C(C2CCCCC2)C=CC=C1[1]

  • InChI : InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2[1][5]

  • InChIKey : MVRPPTGLVPEMPI-UHFFFAOYSA-N[1][5]

G Figure 1: Structure and Identifiers of this compound cluster_structure Chemical Structure cluster_identifiers Key Identifiers structure IUPAC IUPAC Name: this compound CAS CAS: 119-42-6 Formula Formula: C12H16O SMILES SMILES: OC1=C(C2CCCCC2)C=CC=C1 G Figure 2: General Workflow for Synthesis A 1. Reactant Mixing (Phenol + Cyclohexene) B 2. Catalyst Addition (Solid Acid Catalyst) A->B C 3. Reaction (Heating & Stirring, e.g., 80°C) B->C D 4. Product Mixture (2-CHP, 4-CHP, etc.) C->D E 5. Catalyst Filtration D->E F 6. Product Analysis (GC, GC-MS) E->F G Catalyst Regeneration (Wash, Dry, Activate) E->G Recycle G Figure 3: Role as a Chemical Intermediate A Phenol + Cyclohexene B This compound A->B Friedel-Crafts Alkylation C Thyroid Hormone Receptor β-Agonists B->C Reagent In Synthesis D 2-Phenyl Phenol (Disinfectant/Fungicide) B->D Intermediate For Synthesis E Antioxidants for Polymers/Plastics B->E Used As/In Formulation

References

A Technical Guide to 2-Cyclohexylphenol (CAS: 119-42-6) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Cyclohexylphenol (CAS Number 119-42-6) is an aromatic organic compound characterized by a phenol (B47542) ring substituted with a cyclohexyl group at the ortho position.[1] This molecule, also known by synonyms such as o-Cyclohexylphenol and 2-Hydroxyphenylcyclohexane, serves as a significant building block in various chemical syntheses.[1][2] Its unique combination of a hydrophilic hydroxyl group and a bulky, non-polar cyclohexyl group imparts distinct physical and chemical properties, making it a valuable intermediate in the production of dyes, resins, and polymers.[3][4] For researchers in drug development and pharmacology, this compound is of particular interest as a reagent in the synthesis of targeted therapeutics and as a foundational structure in the study of critical biological systems.[5][6]

Chemical and Physical Properties

This compound typically appears as a white to light yellow crystalline solid or powder at room temperature.[1][7] It exhibits limited solubility in water but is readily soluble in many organic solvents, a characteristic driven by its predominantly hydrophobic structure.[1]

Table 1: General Identifiers for this compound

Identifier Value Reference
CAS Number 119-42-6 [1][5][7][8]
Molecular Formula C₁₂H₁₆O [1][7][9]
Molecular Weight 176.26 g/mol [1][2][7]
Synonyms o-Cyclohexylphenol, Phenol, 2-cyclohexyl-, 2-Hydroxyphenylcyclohexane [1][5]

| InChI Key | MVRPPTGLVPEMPI-UHFFFAOYSA-N |[1][9] |

Table 2: Physicochemical Properties of this compound

Property Value Unit Reference
Melting Point 56 (133) °C (°F) [5][7]
Boiling Point 284 (543) °C (°F) [7]
Density (estimate) 0.9452 g/cm³ [5]
Flash Point 134 °C [5]
Water Solubility 83.33 (at 25 °C) mg/L [5]
logP (Octanol/Water) 3.440 (Calculated) [9]

| pKa | 10.41 ± 0.30 (Predicted) | |[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra depend on the acquisition conditions, the expected features can be summarized based on its molecular structure.

Table 3: Summary of Expected Spectroscopic Features

Technique Feature Expected Region / Characteristics Reference
IR Spectroscopy O-H stretch (phenolic) Broad, 3300-3600 cm⁻¹ [10]
C-O stretch Strong, ~1050 cm⁻¹ [10]
Aromatic C=C stretch 1500 and 1600 cm⁻¹ [10]
¹H NMR Aromatic protons (Ar-H) 7-8 ppm [10]
Phenolic proton (-OH) Broad, 3-8 ppm [10]
Cyclohexyl protons (-CH-, -CH₂) 1-4 ppm [11]
¹³C NMR Aromatic C-OH 150-160 ppm [12]
Other Aromatic Carbons 115-140 ppm [12]
Cyclohexyl Carbons 25-45 ppm [12]

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 176 |[11] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of phenol with an alkylating agent such as cyclohexene (B86901) or cyclohexanol.[13][14] This electrophilic aromatic substitution reaction is catalyzed by an acid.[15]

While traditional methods employ homogeneous catalysts like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), these are often hazardous and environmentally challenging.[13] Modern, greener approaches utilize solid acid catalysts, including modified zeolites and heteropolyacids supported on metal oxides, which offer improved selectivity and reusability.[4][13][15]

Experimental Protocol: Solid Acid-Catalyzed Synthesis of this compound

This protocol is a representative example based on the alkylation of phenol with cyclohexene using a supported heteropolyacid catalyst.

Materials:

  • Phenol

  • Cyclohexene

  • Solid acid catalyst (e.g., 12-tungstophosphoric acid on hydrous zirconia)

  • Solvent (if necessary)

  • Anhydrous sodium sulfate (B86663) (for drying)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a hot plate

  • Temperature controller

  • Equipment for product analysis (Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • Reaction Setup: In a round-bottom flask, charge phenol and the solid acid catalyst. The typical molar ratio of phenol to cyclohexene is kept high (e.g., 10:1) to minimize polyalkylation.[15]

  • Initiation: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 80-150°C).

  • Addition of Alkylating Agent: Slowly add cyclohexene to the reaction mixture.

  • Reaction: Maintain the temperature and stirring for a set period (e.g., 1-6 hours), monitoring the reaction progress via techniques like TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by filtration.

  • Purification: The resulting liquid is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to isolate this compound.

  • Analysis: The purity and identity of the final product are confirmed using GC-MS and NMR spectroscopy.[15]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Conditions cluster_workup 3. Product Isolation cluster_analysis 4. Analysis reactants Reactants: Phenol + Cyclohexene vessel Reaction Vessel (Round-Bottom Flask) reactants->vessel catalyst Solid Acid Catalyst (e.g., TPA/ZrO₂) catalyst->vessel conditions Heat to 80-150°C Stir for 1-6h vessel->conditions Apply Heat & Stirring filtration Cool & Filter (Remove Catalyst) conditions->filtration Reaction Complete purification Purify (e.g., Vacuum Distillation) filtration->purification analysis Confirm Identity & Purity (GC-MS, NMR) purification->analysis product Final Product: This compound analysis->product G cp This compound (CAS 119-42-6) industrial Industrial Applications cp->industrial pharma Pharmacological Applications cp->pharma polymers Polymers & Resins (Antioxidant Additive) industrial->polymers disinfectant_precursor 2-Phenyl Phenol industrial->disinfectant_precursor thr Thyroid Hormone Receptor β-Agonists pharma->thr cns Endocannabinoid System (Pharmacophore) pharma->cns disinfectant Disinfectants & Fungicides disinfectant_precursor->disinfectant

References

Spectroscopic Profile of 2-Cyclohexylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclohexylphenol (CAS No. 119-42-6), a key intermediate in the synthesis of various chemical products, including pharmaceuticals and dyes. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound. This information is crucial for substance identification, purity assessment, and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.20 - 1.55m6HCyclohexyl -CH₂ (3 groups)
1.70 - 1.90m4HCyclohexyl -CH₂ (2 groups)
3.15 - 3.40m1HCyclohexyl -CH
4.80 - 5.20br s1HPhenolic -OH
6.75 - 7.25m4HAromatic -CH

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmAssignment
26.1Cyclohexyl C4
27.0Cyclohexyl C3, C5
32.1Cyclohexyl C2, C6
37.9Cyclohexyl C1
115.5Aromatic C6
121.2Aromatic C4
126.8Aromatic C5
127.1Aromatic C3
135.9Aromatic C2
152.4Aromatic C1 (-OH)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Infrared (IR) Spectroscopy Peak List for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadO-H stretch (phenolic)
3100 - 3000MediumAromatic C-H stretch
2930, 2850StrongAliphatic C-H stretch (cyclohexyl)
1600, 1490, 1450Medium to StrongAromatic C=C skeletal vibrations
1230StrongC-O stretch (phenolic)
750StrongOrtho-disubstituted benzene (B151609) C-H bend

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (MS) Data for this compound
m/zRelative Intensity (%)Assignment
176100[M]⁺ (Molecular Ion)
13340[M - C₃H₇]⁺
10760[M - C₅H₉]⁺
9480[C₆H₅OH]⁺
7730[C₆H₅]⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following protocols provide a detailed methodology for each spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence was used.

    • The spectral width was set to 12 ppm.

    • A 30-degree pulse was applied with a relaxation delay of 1 second.

    • 16 scans were accumulated to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence was utilized.

    • The spectral width was set to 220 ppm.

    • A 30-degree pulse was applied with a relaxation delay of 2 seconds.

    • 1024 scans were accumulated.

  • Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to TMS (for ¹H) or the solvent peak of CDCl₃ (for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: A small amount of this compound was finely ground with potassium bromide (KBr) in a 1:100 ratio. The mixture was then pressed into a thin, transparent pellet.

  • Acquisition:

    • The KBr pellet was placed in the sample holder of the spectrometer.

    • The spectrum was recorded in the range of 4000 to 400 cm⁻¹.

    • 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum of a pure KBr pellet was subtracted from the sample spectrum. The resulting spectrum was then analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

  • Sample Introduction: A dilute solution of this compound in dichloromethane (B109758) was injected into the GC.

    • GC Column: A 30 m x 0.25 mm DB-5ms capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min.

  • MS Acquisition:

    • Ionization Mode: Electron Ionization (EI) at an electron energy of 70 eV.

    • Mass Range: The mass-to-charge ratio (m/z) was scanned from 40 to 400 amu.

    • Ion Source Temperature: 230°C.

  • Data Processing: The mass spectrum corresponding to the GC peak of this compound was extracted and analyzed for the molecular ion and major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Total Ion Chromatogram Extract Mass Spectrum MS->MS_Data Structure Proposed Structure of This compound NMR_Data->Structure Proton & Carbon Framework IR_Data->Structure Functional Groups MS_Data->Structure Molecular Weight & Fragmentation

Caption: Workflow for Spectroscopic Analysis.

Solubility of 2-Cyclohexylphenol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-cyclohexylphenol, a key intermediate in various chemical syntheses. Due to its molecular structure, featuring both a polar hydroxyl group and a non-polar cyclohexyl ring, its solubility behavior is of significant interest in process development, formulation science, and analytical chemistry. This document outlines standard methodologies for determining its solubility and provides a framework for recording and visualizing this critical physicochemical property.

Quantitative Solubility Data

To address this data gap, this guide provides a standardized template for researchers to systematically record their experimentally determined solubility data. The following table is designed for easy comparison of solubility across different solvents and temperatures.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
e.g., Methanole.g., 25Data to be determinedData to be determined
e.g., Ethanole.g., 25Data to be determinedData to be determined
e.g., Acetonee.g., 25Data to be determinedData to be determined
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determined
e.g., Toluenee.g., 25Data to be determinedData to be determined
e.g., Dichloromethanee.g., 25Data to be determinedData to be determined
e.g., n-Hexanee.g., 25Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

The following is a detailed methodology based on the widely accepted "shake-flask" method for determining the solubility of a solid compound in a solvent.[3] This protocol can be adapted for various organic solvents and temperatures.

Materials and Equipment
  • Solute: this compound (purity > 98%)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane, n-hexane)

  • Apparatus:

    • Analytical balance (± 0.0001 g)

    • Thermostatically controlled shaker or water bath

    • Vials or flasks with screw caps

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

    • Dilute the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

Analytical Methods for Concentration Determination

The concentration of this compound in the diluted saturated solution can be determined using various analytical techniques.

  • UV-Vis Spectrophotometry:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the diluted sample solution and determine its concentration using the calibration curve.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method with an appropriate column (e.g., C18) and mobile phase.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions and the diluted sample solution into the HPLC system.

    • Construct a calibration curve by plotting peak area versus concentration.

    • Determine the concentration of this compound in the sample from its peak area using the calibration curve.

Data Analysis and Calculation

The solubility can be calculated using the following formulas:

  • Solubility ( g/100 mL): Solubility = (Concentration from analysis [g/mL] × Dilution factor × 100)

  • Solubility (mol/L): Solubility = (Solubility [g/L]) / (Molar mass of this compound [g/mol]) (Molar mass of this compound = 176.25 g/mol )[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation A Add Excess Solute to Solvent B Equilibrate at Constant Temperature A->B Agitation C Allow Excess Solid to Settle B->C D Filter Supernatant C->D E Dilute Sample D->E F Analyze Concentration (UV-Vis/HPLC) E->F G Calculate Solubility F->G

Caption: Workflow for determining the solubility of this compound.

This guide provides a foundational framework for researchers to systematically investigate and document the solubility of this compound in various organic solvents. The generation of such data is crucial for advancing its application in diverse scientific and industrial fields.

References

An In-depth Technical Guide to the Synthesis of 2-Cyclohexylphenol from Phenol and Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-cyclohexylphenol, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis primarily involves the Friedel-Crafts alkylation of phenol (B47542) with cyclohexene (B86901), a reaction catalyzed by various acidic materials. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents a comparative analysis of different catalytic systems to guide researchers in optimizing this important transformation.

Reaction Mechanism and Pathways

The synthesis of this compound from phenol and cyclohexene proceeds via an electrophilic aromatic substitution mechanism. The reaction is initiated by the protonation of cyclohexene by an acid catalyst to form a cyclohexyl cation, which then acts as the electrophile. This cation can then attack the electron-rich phenol ring at either the ortho or para position relative to the hydroxyl group.

The reaction can proceed through two main pathways:

  • Direct C-Alkylation: The cyclohexyl cation directly attacks the phenol ring, forming this compound and 4-cyclohexylphenol.

  • O-Alkylation followed by Rearrangement: The cyclohexyl cation first attacks the oxygen atom of the hydroxyl group to form cyclohexyl phenyl ether. This ether can then undergo an intramolecular rearrangement (Fries rearrangement) to yield the C-alkylated products. The rearrangement is also acid-catalyzed.

The relative prevalence of these pathways and the resulting ortho/para selectivity are highly dependent on the choice of catalyst and reaction conditions.

Reaction_Pathway phenol Phenol cpe Cyclohexyl Phenyl Ether (O-Alkylation Product) phenol->cpe O-Alkylation cp2 This compound (Ortho Product) phenol->cp2 Direct C-Alkylation (ortho attack) cp4 4-Cyclohexylphenol (Para Product) phenol->cp4 Direct C-Alkylation (para attack) cyclohexene Cyclohexene cyclohexyl_cation Cyclohexyl Cation cyclohexene->cyclohexyl_cation Protonation catalyst Acid Catalyst (H+) cyclohexyl_cation->cpe cyclohexyl_cation->cp2 cyclohexyl_cation->cp4 cpe->cp2 Fries Rearrangement cpe->cp4 Fries Rearrangement

Caption: Reaction pathways for the synthesis of cyclohexylphenols.

Experimental Protocols

The following protocols are based on methodologies reported in the literature, particularly for solid acid catalysts which offer advantages in terms of reusability and reduced environmental impact.

Catalyst Preparation (Example: 30% TPA/ZrO₂)

A commonly used solid acid catalyst is 12-tungstophosphoric acid (TPA) supported on hydrous zirconia (ZrO₂).

Materials:

  • 12-tungstophosphoric acid (H₃PW₁₂O₄₀)

  • Hydrous zirconia (ZrO₂)

  • Distilled water

Procedure:

  • Prepare a solution of 12-tungstophosphoric acid in distilled water.

  • Impregnate the hydrous zirconia support with the TPA solution. The amount of TPA should be calculated to achieve a 30% loading by weight.

  • Dry the impregnated support at 100-120 °C for 12 hours.

  • Calcine the dried material at a specified temperature (e.g., 300 °C) for 3-4 hours to activate the catalyst.

Synthesis of this compound

Materials:

  • Phenol

  • Cyclohexene

  • 30% TPA/ZrO₂ catalyst

  • Solvent (e.g., 1,2-dichloroethane, or solvent-free)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature controller.

  • Charge the flask with phenol and the 30% TPA/ZrO₂ catalyst. A typical mole ratio of phenol to cyclohexene is 10:1 to minimize the formation of di-substituted products. The catalyst loading can be in the range of 0.15 to 0.25 g per 10 mmol of cyclohexene.

  • Heat the mixture to the desired reaction temperature (e.g., 80 °C) with stirring.

  • Slowly add cyclohexene to the reaction mixture over a period of time.

  • Maintain the reaction at the set temperature for a specified duration (e.g., 6 hours).

  • Monitor the progress of the reaction by taking aliquots and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst by filtration. The catalyst can be washed, dried, and reactivated for reuse.

  • The liquid product mixture can be purified by distillation under reduced pressure to isolate this compound.

Experimental_Workflow start Start setup Reaction Setup (Flask, Stirrer, Condenser) start->setup charge Charge Phenol and Catalyst setup->charge heat Heat to Reaction Temperature charge->heat add Add Cyclohexene heat->add react Maintain Reaction (Temperature and Time) add->react monitor Monitor Progress (GC/HPLC) react->monitor monitor->react Continue Reaction cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Remove Catalyst cool->filter purify Purify Product (Distillation) filter->purify catalyst_recycle Catalyst Recycling (Wash, Dry, Activate) filter->catalyst_recycle end End purify->end

Caption: General experimental workflow for cyclohexylphenol synthesis.

Data Presentation: Catalyst Performance and Reaction Conditions

The choice of catalyst and reaction parameters significantly influences the conversion of cyclohexene and the selectivity towards this compound. The following tables summarize quantitative data from various studies.

Table 1: Influence of Catalyst on Phenol Cyclohexylation

CatalystPhenol:Cyclohexene Molar RatioTemperature (°C)Time (h)Cyclohexene Conversion (%)This compound Selectivity (%)4-Cyclohexylphenol Selectivity (%)Reference
30% TPA/ZrO₂10:18061006931
Amberlyst 151:185--~67 (o/p ratio ~2)~33[1]
CH₃SO₃H1:185--~75-83 (o/p ratio 3-5)~17-25[1]
AlCl₃1:115--~84 (o/p ratio ~5.3)~16[1]

Table 2: Effect of Reaction Parameters using 30% TPA/ZrO₂ Catalyst

Phenol:Cyclohexene Molar RatioCatalyst Amount (g)Temperature (°C)Time (h)Cyclohexene Conversion (%)This compound Selectivity (%)4-Cyclohexylphenol Selectivity (%)
10:10.15806786832
10:10.258061006931
10:10.508061006832
5:10.258061006530 (plus di-substituted products)
10:10.25606< 10--
10:10.25801~857030
10:10.25804~956931

Conclusion

The synthesis of this compound from phenol and cyclohexene is a well-established yet highly adaptable process. The selection of an appropriate acid catalyst is crucial for achieving high conversion and, more importantly, for directing the selectivity towards the desired ortho-isomer. Solid acid catalysts, such as 12-tungstophosphoric acid supported on zirconia, offer a promising and environmentally benign alternative to traditional homogeneous catalysts, demonstrating high activity and selectivity for this compound. By carefully controlling reaction parameters such as temperature, reactant molar ratio, and catalyst loading, researchers can optimize the synthesis to achieve high yields of the target compound. This guide provides the foundational knowledge and practical protocols to enable further research and development in this area.

References

An In-depth Technical Guide to the Friedel-Crafts Alkylation for 2-Cyclohexylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation reaction for the targeted synthesis of 2-Cyclohexylphenol, a valuable intermediate in the pharmaceutical and chemical industries. This document details the core principles, compares catalytic systems, presents experimental data, and offers a detailed procedural outline for its synthesis.

Introduction to the Friedel-Crafts Cyclohexylation of Phenol (B47542)

The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of phenol with cyclohexene (B86901). This electrophilic aromatic substitution reaction is catalyzed by a variety of acids. The hydroxyl group of phenol is an ortho-, para-directing activator, leading to the formation of both this compound and 4-Cyclohexylphenol. Achieving high selectivity for the ortho-isomer is a significant challenge and is influenced by the choice of catalyst and reaction conditions.

The general reaction is as follows:

Catalytic Systems and Their Impact on Ortho-Selectivity

The choice of catalyst is paramount in directing the alkylation towards the desired this compound isomer. Both homogeneous and heterogeneous catalysts have been extensively studied.

Homogeneous Catalysts

Traditional Brønsted acids (e.g., H₂SO₄, H₃PO₄) and Lewis acids (e.g., AlCl₃, BF₃) have been employed for this reaction. While effective in promoting alkylation, they often suffer from issues such as corrosiveness, difficulty in separation from the reaction mixture, and environmental concerns.

Heterogeneous Catalysts

Solid acid catalysts have emerged as a more sustainable alternative, offering advantages like ease of separation, reusability, and often, enhanced selectivity.

  • Zeolites: These microporous aluminosilicates offer shape-selective catalytic properties. The pore structure of zeolites can influence the product distribution by sterically hindering the formation of the bulkier para-isomer in favor of the ortho-isomer. Large-pore zeolites like H-Y and H-mordenite have shown high activity in phenol alkylation.[1] At lower temperatures, the formation of the ortho-product is generally favored.[2]

  • Heteropolyacids (HPAs): HPAs, such as 12-tungstophosphoric acid (TPA), are strong Brønsted acids that can be supported on various materials like hydrous zirconia. These catalysts have demonstrated high activity and selectivity for this compound under mild conditions.

Data Presentation: Comparative Analysis of Catalytic Performance

The following tables summarize quantitative data from various studies on the Friedel-Crafts alkylation of phenol with cyclohexene, highlighting the performance of different catalytic systems in the synthesis of this compound.

Table 1: Influence of Catalyst Type on Phenol Cyclohexylation

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)This compound Yield (%)4-Cyclohexylphenol Yield (%)Reference
HY ZeoliteCyclohexene20088.666.555.3[2]
H-Y ZeoliteCyclohexanol200~85--[1]
H-MordeniteCyclohexanol200~85--[1]
H-Beta ZeoliteCyclohexanol200~72--[1]
Co2P/Beta ZeolitePhenol (hydroalkylation)-7743 (CHP yield)-[3][4]
RANEY® Nickel + hierarchical Beta zeoliteIsopropyl alcohol15064~70 (selectivity to cyclohexylphenols)-[5]

Table 2: Effect of Reaction Parameters using 30% TPA/ZrO₂ Catalyst

Reaction Conditions: Phenol to Cyclohexene Molar Ratio = 10:1, Temperature = 80°C

Catalyst Amount (g)Reaction Time (h)Cyclohexene Conversion (%)Selectivity for this compound (%)Selectivity for 4-Cyclohexylphenol (%)
0.15678--
0.251~80~70~30
0.252~90~68~32
0.254~98~65~35
0.2561006238

Table 3: Influence of Phenol to Cyclohexene Molar Ratio using 30% TPA/ZrO₂ Catalyst

Reaction Conditions: Catalyst Amount = 0.5 g, Reaction Time = 6 h, Temperature = 80°C

Phenol:Cyclohexene Molar RatioCyclohexene Conversion (%)Selectivity for this compound (%)Selectivity for 4-Cyclohexylphenol (%)Selectivity for 2,4-Dicyclohexylphenol (%)
10:110062380
5:19558357
2.5:188523018
1.66:182452530

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on a representative procedure using a solid acid catalyst.

Materials and Equipment
  • Reagents: Phenol (analytical grade), Cyclohexene (analytical grade), Solid acid catalyst (e.g., 30% TPA/ZrO₂), Dichloromethane (B109758) (solvent for extraction), Anhydrous sodium sulfate (B86663) (drying agent).

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer with hotplate, Thermometer, Separatory funnel, Rotary evaporator, Gas chromatograph-mass spectrometer (GC-MS) for product analysis.

Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol and the solid acid catalyst.

  • Reagent Addition: While stirring, add cyclohexene to the flask. The molar ratio of phenol to cyclohexene should be optimized based on the desired product distribution (a higher phenol ratio generally favors mono-alkylation).

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 80°C) with continuous stirring. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature.

  • Catalyst Removal: If a solid catalyst was used, filter the reaction mixture to remove the catalyst. The catalyst can be washed with a solvent (e.g., dichloromethane), dried, and stored for potential reuse.

  • Extraction: Transfer the filtrate to a separatory funnel. Add dichloromethane to extract the organic products. Wash the organic layer with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.

  • Purification and Analysis: The crude product can be purified by column chromatography or distillation under reduced pressure. The final product composition and purity should be confirmed by GC-MS analysis.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the Friedel-Crafts alkylation of phenol with cyclohexene to form this compound.

Friedel_Crafts_Alkylation cluster_step1 Step 1: Formation of Cyclohexyl Cation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation Cyclohexene Cyclohexene Cyclohexyl_Cation Cyclohexyl Cation Cyclohexene->Cyclohexyl_Cation + H+ H_plus H+ (from catalyst) Phenol Phenol Intermediate Resonance-stabilized Intermediate Phenol->Intermediate + Cyclohexyl Cation Product This compound Intermediate->Product - H+ Experimental_Workflow start Start reaction 1. Reaction Setup: Phenol, Cyclohexene, Catalyst start->reaction heating 2. Heating and Stirring reaction->heating monitoring 3. Reaction Monitoring (GC) heating->monitoring workup 4. Cooling and Catalyst Filtration monitoring->workup extraction 5. Extraction with Dichloromethane workup->extraction washing 6. Washing with Water and Brine extraction->washing drying 7. Drying with Na2SO4 washing->drying concentration 8. Solvent Removal (Rotary Evaporator) drying->concentration purification 9. Purification (Chromatography/Distillation) concentration->purification analysis 10. Product Analysis (GC-MS) purification->analysis end End analysis->end Catalyst_Selectivity cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions cluster_products Product Distribution Acidity Acidity (Brønsted vs. Lewis) Ortho This compound (Ortho-product) Acidity->Ortho Strong Brønsted acids can favor ortho Pore_Size Pore Size / Shape Selectivity (e.g., Zeolites) Pore_Size->Ortho Constrained pores hinder para formation Temperature Temperature Temperature->Ortho Lower temperatures Para 4-Cyclohexylphenol (Para-product) Temperature->Para Higher temperatures Molar_Ratio Phenol:Cyclohexene Molar Ratio Molar_Ratio->Ortho High phenol excess favors mono-alkylation Molar_Ratio->Para Lower phenol excess can increase di-alkylation

References

An In-depth Technical Guide to the Mechanism of 2-Cyclohexylphenol Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-cyclohexylphenol, a significant intermediate in the manufacturing of dyestuffs, disinfectants, and fungicides. The core of this guide focuses on the underlying reaction mechanisms, a comparative analysis of catalytic systems, and detailed experimental protocols.

Core Mechanism: Electrophilic Aromatic Substitution

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of phenol (B47542) with an alkylating agent, typically cyclohexene (B86901) or cyclohexanol, in the presence of an acid catalyst.[1][2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Step 1: Formation of the Electrophile The reaction is initiated by the formation of a cyclohexyl carbocation. When using cyclohexene, a proton from a Brønsted acid catalyst protonates the double bond. In the case of cyclohexanol, the acid catalyst protonates the hydroxyl group, which then leaves as a water molecule to form the carbocation.[4][5]

Step 2: Electrophilic Attack The electron-rich phenol ring then acts as a nucleophile, attacking the cyclohexyl carbocation. This attack is directed by the hydroxyl group, which is an activating, ortho-, para-directing substituent. The attack can occur at the ortho or para positions, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

Step 3: Deprotonation and Aromatization A base (such as the conjugate base of the acid catalyst or another phenol molecule) removes a proton from the carbon atom bearing the cyclohexyl group, restoring the aromaticity of the ring and yielding the final products: this compound (ortho-isomer) and 4-cyclohexylphenol (B75765) (para-isomer).[6]

O-Alkylation vs. C-Alkylation Phenol is a bidentate nucleophile, meaning the reaction can occur at the oxygen atom (O-alkylation) to form cyclohexyl phenyl ether (CPE) or at the aromatic ring (C-alkylation) to form cyclohexylphenols.[2][7] The formation of CPE is often kinetically favored, especially at lower temperatures.[2][5] However, CPE can undergo rearrangement to the more thermodynamically stable C-alkylated products under acidic conditions.[8] The strength of the acid sites plays a crucial role, with stronger acid sites favoring C-alkylation.[2]

Reaction Pathway Diagram

G General Mechanism of Phenol Cyclohexylation cluster_electrophile Step 1: Electrophile Formation cluster_attack Step 2: Electrophilic Attack cluster_products Step 3: Deprotonation & Product Formation cluster_o_alkylation Side Reaction: O-Alkylation Cyclohexene Cyclohexene Cyclohexyl_Carbocation Cyclohexyl Carbocation Cyclohexene->Cyclohexyl_Carbocation + H+ H+ H+ Phenol Phenol Phenol_O Phenol Arenium_Ion Arenium Ion (Sigma Complex) Phenol->Arenium_Ion + Cyclohexyl Carbocation Arenium_Ion_2 Arenium Ion 2_CHP This compound (ortho) 4_CHP 4-Cyclohexylphenol (para) Arenium_Ion_2->2_CHP - H+ Arenium_Ion_2->4_CHP - H+ CPE Cyclohexyl Phenyl Ether Phenol_O->CPE + Cyclohexyl Carbocation - H+

Caption: Friedel-Crafts alkylation of phenol with cyclohexene.

Catalytic Systems

A variety of acid catalysts have been employed for the cyclohexylation of phenol. The choice of catalyst significantly influences reaction efficiency, product selectivity, and environmental impact.

  • Homogeneous Catalysts : Traditional Brønsted acids like H₂SO₄ and H₃PO₄, and Lewis acids such as AlCl₃ and BF₃, are effective.[9] However, their use is associated with challenges including corrosiveness, difficulty in separation from the product mixture, and environmental pollution.[9]

  • Heterogeneous Solid Acid Catalysts : To overcome the limitations of homogeneous catalysts, various solid acids have been developed. These are generally non-corrosive, reusable, and easily separable.

    • Zeolites : Materials like H-Y, H-Beta, and ZSM-5 are widely used due to their defined pore structures and tunable acidity.[9][10][11]

    • Ion-Exchange Resins : Resins such as Amberlyst-15 have shown good catalytic activity.[5][8]

    • Supported Heteropolyacids (HPAs) : HPAs like 12-tungstophosphoric acid (TPA) and 12-tungstosilicic acid (TSA) supported on materials like hydrous zirconia or K-10 clay are highly active and selective.[2][12] These catalysts exhibit high acidity and thermal stability.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of cyclohexylphenols.

Table 1: Effect of Different Catalysts on Phenol Cyclohexylation

CatalystAlkylating AgentTemp (°C)Phenol Conversion (%)Selectivity 2-CHP (%)Selectivity 4-CHP (%)Selectivity Others (%)Reference
30% TPA/ZrO₂Cyclohexene8095.284.415.6-
Co₂P/Beta ZeolitePhenol (Hydroalkylation)2207756 (Total CHP)-44[1][13]
Amberlyst 15Cyclohexene85~100 (at 4h)~65~32~3 (Di-substituted)[8]
CH₃SO₃HCyclohexene85~15 (at 4h)~75~20~5 (Di-substituted)[8]
20% DTP/K-10 ClayCyclohexene609210 (C-alkylation)-82 (CPE)[2]

TPA: 12-tungstophosphoric acid; DTP: Dodecatungstophosphoric acid; CHP: Cyclohexylphenol; CPE: Cyclohexyl Phenyl Ether.

Table 2: Effect of Reaction Temperature on Product Distribution (Catalyst: 30% TPA/ZrO₂)

Temperature (°C)Phenol Conversion (%)Selectivity 2-CHP (%)Selectivity 4-CHP (%)
Room Temp (30-40)0--
8095.284.415.6

Data extracted from. Conditions: Cyclohexene to Phenol mole ratio 1:10, 6h reaction time.

Table 3: Effect of Reactant Molar Ratio on Product Distribution (Catalyst: 30% TPA/ZrO₂)

Cyclohexene:Phenol Mole RatioPhenol Conversion (%)Selectivity 2-CHP (%)Selectivity 4-CHP (%)Selectivity o,p-DCHP (%)
1:1095.284.415.60
1:596.580.817.02.2
1:3.3398.175.818.95.3
1:1.6699.265.422.811.8

Data extracted from. Conditions: 80°C, 6h reaction time. o,p-DCHP: 2,4-dicyclohexylphenol.

Key Experimental Protocols

This section details a representative experimental procedure for the synthesis of this compound using a solid acid catalyst.

Synthesis of this compound using TPA/ZrO₂ Catalyst

Materials:

  • Phenol (A.R. grade)

  • Cyclohexene (A.R. grade)

  • 30% (w/w) 12-tungstophosphoric acid (TPA) supported on hydrous zirconia (ZrO₂) catalyst

  • Solvent for analysis (e.g., 1,2-dichloroethane)

Apparatus:

  • 50 mL round-bottom flask

  • Double-walled air condenser

  • Magnetic stirrer with heating plate

  • Guard tube (e.g., with calcium chloride)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis

Procedure:

  • Catalyst Preparation: The 30% TPA/ZrO₂ catalyst is synthesized according to established methods.

  • Reaction Setup: A 50 mL round-bottom flask is charged with phenol and cyclohexene. A typical molar ratio is 10:1 (phenol:cyclohexene) to minimize polyalkylation.

  • Catalyst Addition: The desired amount of the TPA/ZrO₂ catalyst (e.g., 0.5 g) is added to the reactant mixture.

  • Reaction Conditions: The flask is equipped with a condenser and placed on a magnetic stirrer hot plate. The mixture is heated to 80°C with continuous stirring for a specified duration (e.g., 1-6 hours).

  • Reaction Monitoring & Workup: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC).

  • Product Analysis: After the reaction is complete, the mixture is cooled to room temperature. The catalyst is separated by filtration. The liquid product mixture is then analyzed by GC-MS to identify and quantify the products, including this compound, 4-cyclohexylphenol, and any di-substituted byproducts.

Experimental Workflow Diagram

G Experimental Workflow for this compound Synthesis start Start reactants Charge Flask: - Phenol - Cyclohexene start->reactants catalyst Add Catalyst (e.g., 30% TPA/ZrO₂) reactants->catalyst setup Assemble Apparatus: - Condenser - Magnetic Stirrer catalyst->setup reaction Heat to 80°C Stir for 1-6 hours setup->reaction cool Cool to Room Temp reaction->cool filter Filter to Remove Catalyst cool->filter analysis Analyze Product Mixture (GC-MS) filter->analysis end End analysis->end

Caption: A typical laboratory workflow for solid acid catalyzed synthesis.

References

In-Depth Technical Guide to the Industrial Applications of 2-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylphenol is a valuable aromatic organic compound characterized by a phenol (B47542) ring substituted with a cyclohexyl group at the ortho position. This unique structure, combining a hydrophilic hydroxyl group with a bulky, lipophilic cyclohexyl ring, imparts a range of chemical properties that make it a versatile intermediate in various industrial applications. This technical guide provides a comprehensive overview of the primary industrial uses of this compound, with a focus on its role in the synthesis of antioxidants, polymers, dyes, and as a key building block in drug discovery. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to support research and development in these fields.

Core Industrial Applications

The industrial utility of this compound is primarily centered on its function as a chemical intermediate. Its key applications include:

  • Antioxidant and Stabilizer Production: It serves as a precursor for more complex, sterically hindered phenols that are effective antioxidants and stabilizers for polymers, rubbers, and oils. A notable example is its derivative, 2,2′-Methylenebis(4-methyl-6-cyclohexylphenol), which is utilized to prevent oxidative degradation in plastics and rubber formulations.[1]

  • Polymer and Resin Manufacturing: this compound is used in the synthesis of specialty polymers and resins where its structure can enhance thermal stability and durability.

  • Pharmaceutical and Agrochemical Synthesis: It is a crucial reagent in the synthesis of various active compounds. It has been identified as a key intermediate in the preparation of thyroid hormone receptor β-agonists and its structural motif is important for probing the endocannabinoid system.[2][3] Furthermore, it is a precursor for certain disinfectants and fungicides.[4][5]

  • Dye Intermediate: The compound is utilized in the synthesis of certain types of dyes, leveraging the reactivity of the phenol ring.[4][5][6]

Quantitative Data: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueUnit
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.25 g/mol
CAS Number 119-42-6
Appearance White to light yellow/orange powder or crystal
Melting Point 56°C
Boiling Point 284°C
Density ~1.042g/cm³
Flash Point 134°C
Water Solubility 83.33 (at 25 °C)mg/L
logP (Octanol/Water Partition Coefficient) 3.440
pKa 10.41 ± 0.30

Data sourced from various chemical suppliers and databases.[2][7][8][9][10]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

The industrial synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of phenol with cyclohexene (B86901) in the presence of an acid catalyst.[4][5]

Materials:

  • Phenol

  • Cyclohexene

  • Solid acid catalyst (e.g., 30% 12-tungstophosphoric acid on hydrous zirconia)

  • Solvent (if required, e.g., 1,2-dichloroethane)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenol and cyclohexene in a 10:1 molar ratio.

  • Add the solid acid catalyst. A typical catalyst loading is 0.25 g for a reaction of this scale.

  • Heat the reaction mixture to 80°C with continuous stirring.

  • Maintain the reaction at this temperature for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst from the reaction mixture by filtration.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation.

  • Analyze the product purity and identify the isomers (o- and p-cyclohexylphenol) using GC-MS.[5]

Workflow for Synthesis of this compound:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Product Phenol Phenol Reaction Friedel-Crafts Alkylation (80°C, 6h) Phenol->Reaction Cyclohexene Cyclohexene Cyclohexene->Reaction Solid Acid Catalyst Solid Acid Catalyst Solid Acid Catalyst->Reaction Filtration Filtration Reaction->Filtration Distillation Distillation Filtration->Distillation This compound This compound Distillation->this compound

A flowchart illustrating the synthesis of this compound.
Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method to assess the antioxidant capacity of this compound.[11][12][13][14]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Reference antioxidant (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain different concentrations. Prepare similar dilutions for the reference antioxidant.

  • Assay:

    • To each well of a 96-well microplate, add 100 µL of the DPPH solution.

    • Add 100 µL of the various concentrations of the this compound solution or the reference antioxidant to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Workflow for DPPH Antioxidant Assay:

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A Prepare DPPH Solution C Mix DPPH and Sample in Microplate A->C B Prepare Sample Dilutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

A workflow diagram for the DPPH antioxidant activity assay.

Role in Drug Development

This compound serves as a valuable scaffold in medicinal chemistry due to its combination of a phenolic hydroxyl group, capable of hydrogen bonding, and a non-polar cyclohexyl group that can engage in hydrophobic interactions within biological targets.

Intermediate for Thyroid Hormone Receptor β-Agonists

This compound is a documented reagent in the synthesis of selective thyroid hormone receptor beta (THR-β) agonists.[2][3] THR-β is a promising target for the treatment of metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH). The selectivity for the β-isoform over the α-isoform is crucial to avoid cardiac side effects. The cyclohexylphenol moiety can be a key component in achieving this selectivity by influencing the binding affinity and conformation of the final drug molecule within the ligand-binding domain of the receptor.

Hypothesized Signaling Pathway Interaction:

G cluster_drug Drug Action cluster_receptor Receptor Interaction cluster_dna Gene Regulation cluster_response Cellular Response Drug THR-β Agonist (derived from this compound) THR_RXR THR-β/RXR Heterodimer Drug->THR_RXR Binds to TRE Thyroid Hormone Response Element (TRE) THR_RXR->TRE Binds to Transcription Gene Transcription TRE->Transcription Activates Metabolism Increased Lipid Metabolism Transcription->Metabolism

A diagram illustrating the hypothesized signaling pathway of a THR-β agonist.
Pharmacophore for Cannabinoid Receptor Ligands

The cyclohexylphenol structure is a recognized pharmacophore in the study of the endocannabinoid system. Synthetic cannabinoids containing this moiety have been instrumental in the characterization of cannabinoid receptors (CB1 and CB2). The structure-activity relationships of these compounds have been extensively studied, revealing that the phenolic hydroxyl and the cyclohexyl ring are important for receptor binding and analgesic activity.[15][16] The cyclohexyl group, in particular, can be modified to modulate the affinity and efficacy of the ligand at the cannabinoid receptors.

Logical Relationship in Cannabinoid Ligand Design:

G cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_properties Pharmacological Properties Scaffold This compound Mod1 Side Chain Length Scaffold->Mod1 Mod2 Cyclohexyl Substituents Scaffold->Mod2 Mod3 Phenolic Group Derivatization Scaffold->Mod3 Prop1 CB1/CB2 Affinity Mod1->Prop1 Mod2->Prop1 Prop2 Agonist/Antagonist Activity Mod3->Prop2 Prop3 Analgesic Potency Prop1->Prop3 Prop2->Prop3

Logical relationships in the design of cannabinoid ligands from this compound.

Conclusion

This compound is a commercially significant chemical intermediate with a diverse range of applications. Its unique structural features make it an ideal precursor for high-performance antioxidants and a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. The detailed protocols and data presented in this guide are intended to facilitate further research and development into the applications of this valuable compound. As the demand for advanced materials and targeted therapeutics continues to grow, the importance of this compound in industrial chemistry is expected to increase.

References

2-Cyclohexylphenol: A Versatile Precursor for Novel Biocidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The persistent challenge of microbial resistance necessitates the development of new and effective biocidal agents. 2-Cyclohexylphenol, a substituted phenolic compound, has emerged as a promising precursor for the synthesis of a diverse range of biocides. Its unique chemical structure, featuring both a bulky cyclohexyl group and a reactive hydroxyl group on a benzene (B151609) ring, provides a versatile scaffold for the development of novel antimicrobial compounds with potentially enhanced efficacy and unique mechanisms of action. This technical guide explores the synthesis of biocidal derivatives from this compound, their antimicrobial activities, and the underlying mechanisms of action, providing a comprehensive resource for researchers and professionals in the field of drug development.

Synthesis of Biocidal Derivatives from this compound

The chemical structure of this compound allows for various synthetic modifications to generate derivatives with potent biocidal properties. A key strategy involves the introduction of functional groups that enhance antimicrobial activity, such as halogens.

One notable derivative is 2-cyclohexyl-4-chlorophenol . This compound can be synthesized through the alkylation of p-chlorophenol with cyclohexanol (B46403) in the presence of a perchloric acid catalyst.[1] This reaction provides a direct pathway to a halogenated derivative of this compound, a class of compounds known for their biocidal efficacy.

Experimental Protocol: Synthesis of 2-Cyclohexyl-4-chlorophenol[1]

Materials:

  • p-Chlorophenol

  • Cyclohexanol

  • Perchloric acid (as catalyst)

Procedure:

  • A mixture of p-chlorophenol and cyclohexanol is prepared.

  • Perchloric acid is added as a catalyst.

  • The reaction mixture is stirred at a controlled temperature for a specified duration.

  • The product, 2-cyclohexyl-4-chlorophenol, is then isolated and purified.

Optimization: The yield of 2-cyclohexyl-4-chlorophenol is influenced by several factors, including reaction temperature, molar ratio of reactants, reaction time, and the amount of catalyst used.[1] Optimization of these parameters is crucial for maximizing the product yield.

Below is a workflow diagram illustrating the synthesis of 2-cyclohexyl-4-chlorophenol.

Synthesis_Workflow p_Chlorophenol p-Chlorophenol Reaction Alkylation Reaction p_Chlorophenol->Reaction Cyclohexanol Cyclohexanol Cyclohexanol->Reaction Catalyst Perchloric Acid Catalyst Catalyst->Reaction Product 2-Cyclohexyl-4-chlorophenol Reaction->Product Purification Isolation & Purification Product->Purification

Caption: Synthesis workflow for 2-cyclohexyl-4-chlorophenol.

Antimicrobial Efficacy of this compound Derivatives

While specific quantitative data for a wide range of this compound-derived biocides is an active area of research, the general principles of phenolic biocides and the known activity of related compounds provide a strong indication of their potential efficacy. Halogenated phenols, in particular, are known to exhibit significant antimicrobial properties.

For context, the table below summarizes the antifungal activity of 2-allylphenol (B1664045) and its derivative, 2-(2-hydroxypropyl) phenol (B47542), against several plant pathogens. This data on a related substituted phenol highlights the potential for significant antimicrobial efficacy in this compound derivatives.

CompoundR. cerealis (EC₅₀ µg/ml)P. aphanidermatum (EC₅₀ µg/ml)V. mali (EC₅₀ µg/ml)B. cinerea (EC₅₀ µg/ml)
2-Allylphenol8.248.815.520.1
2-(2-hydroxypropyl) phenol1.023.510.515.8
Data sourced from a study on 2-allylphenol derivatives.[2]

Mechanism of Action

The biocidal activity of phenolic compounds, including derivatives of this compound, is generally attributed to their ability to disrupt the microbial cell membrane and interfere with essential cellular functions. The lipophilic nature of the cyclohexyl group facilitates the partitioning of the molecule into the lipid-rich cell membrane of microorganisms.

The primary mechanisms of action for phenolic biocides are believed to include:

  • Membrane Disruption: Phenolic compounds can intercalate into the lipid bilayer of the cell membrane, leading to a loss of structural integrity and increased permeability. This disruption allows for the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.

  • Enzyme Inhibition: The hydroxyl group of the phenol can interact with and denature essential cellular proteins, including enzymes involved in critical metabolic pathways. This inhibition of enzymatic activity disrupts cellular function and contributes to the biocidal effect.

  • Disruption of Proton Motive Force: By increasing the permeability of the cell membrane to protons, phenolic compounds can dissipate the proton motive force across the membrane, which is essential for ATP synthesis and other vital cellular processes.

The diagram below illustrates the proposed general mechanism of action for phenolic biocides at the microbial cell membrane.

Mechanism_of_Action cluster_membrane Microbial Cell Membrane cluster_cell Microbial Cell Interior Lipid_Bilayer Lipid Bilayer Cellular_Components Intracellular Components Lipid_Bilayer->Cellular_Components Leakage Membrane_Protein Membrane Protein Enzymes Essential Enzymes Phenolic_Biocide This compound Derivative Phenolic_Biocide->Lipid_Bilayer Intercalation & Disruption Phenolic_Biocide->Membrane_Protein Denaturation Phenolic_Biocide->Enzymes Inhibition

Caption: Proposed mechanism of action for phenolic biocides.

Future Directions and Applications

This compound and its derivatives represent a promising area for the discovery of new biocidal agents. Further research is warranted to:

  • Synthesize and characterize a broader range of this compound derivatives with diverse functional groups.

  • Conduct comprehensive antimicrobial screening to determine the MIC and MBC values against a wide spectrum of clinically and industrially relevant microorganisms.

  • Elucidate the specific mechanisms of action of these novel compounds to understand their molecular targets and potential for resistance development.

  • Evaluate the toxicological profiles of promising candidates to ensure their safety for various applications.

Potential applications for biocides derived from this compound include:

  • Disinfectants and Antiseptics: Formulations for surface disinfection in healthcare settings and for topical antiseptic use.

  • Material Preservation: Incorporation into materials such as wood, paints, and plastics to prevent microbial degradation.[3]

  • Agricultural Fungicides: Development of new agents to protect crops from fungal pathogens.[2]

References

An In-depth Technical Guide to the Antioxidant Properties of 2-Cyclohexylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Cyclohexylphenol represent a class of sterically hindered phenolic compounds with significant potential as antioxidants. Their unique structural features, characterized by a bulky cyclohexyl group ortho to the phenolic hydroxyl, play a crucial role in their ability to scavenge free radicals and mitigate oxidative stress. This technical guide provides a comprehensive overview of the synthesis, antioxidant activity, and underlying mechanisms of action of these derivatives. Detailed experimental protocols for their synthesis and for the evaluation of their antioxidant capacity via common assays are presented. Furthermore, quantitative data from antioxidant assays are summarized, and key structure-activity relationships are discussed. Visualizations of experimental workflows and mechanistic pathways are provided to facilitate a deeper understanding of this promising class of antioxidant agents.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Phenolic compounds are a well-established class of antioxidants that can donate a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby interrupting oxidative chain reactions.[1]

Sterically hindered phenols, such as those bearing bulky substituents like tert-butyl or cyclohexyl groups adjacent to the hydroxyl group, often exhibit enhanced antioxidant efficacy.[2] The steric hindrance provided by these groups can increase the stability of the resulting phenoxyl radical, preventing it from participating in further pro-oxidant reactions.[1] this compound derivatives are a noteworthy subclass of these hindered phenols, and understanding their antioxidant properties is of significant interest for the development of novel therapeutic and stabilizing agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is most commonly achieved through the Friedel-Crafts alkylation of a parent phenol (B47542) with cyclohexene (B86901) or cyclohexanol (B46403) in the presence of an acid catalyst.

General Synthesis Protocol: Alkylation of p-Cresol (B1678582) with Cyclohexene

A representative synthetic protocol for the preparation of 2-cyclohexyl-4-methylphenol (B72701) is as follows:

Materials:

  • p-Cresol

  • Cyclohexene

  • Acid catalyst (e.g., Montmorillonite K-10 clay, sulfuric acid)

  • Solvent (e.g., Toluene, Heptane)

  • Sodium hydroxide (B78521) solution

  • Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • A mixture of p-cresol and a solvent is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The acid catalyst is added to the mixture.

  • Cyclohexene is added dropwise to the stirred mixture at a controlled temperature.

  • The reaction mixture is then heated to reflux for a specified period (e.g., 4-8 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration.

  • The filtrate is washed with a dilute sodium hydroxide solution to remove unreacted phenol, followed by a wash with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure 2-cyclohexyl-4-methylphenol.

Note: The specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, can be optimized to improve the yield and selectivity of the desired product.

A specific example is the synthesis of the antioxidant 2,2'-methylenebis(6-cyclohexyl-4-methylphenol), also known as Antioxidant ZKF. In this multi-step process, 2-cyclohexyl-p-cresol is first synthesized and then undergoes a condensation reaction with a formaldehyde (B43269) source, such as an aqueous formaldehyde solution, in the presence of an acid catalyst and water as the solvent.[3] This method is highlighted as a cleaner production process by avoiding organic solvents and utilizing a cheaper formaldehyde source.[3]

Evaluation of Antioxidant Activity

The antioxidant activity of this compound derivatives is typically assessed using various in vitro assays that measure the compound's ability to scavenge synthetic free radicals. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution with an absorbance maximum around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change to pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Experimental Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol (B129727) or ethanol (B145695), and stored in the dark.

  • Sample Preparation: The this compound derivative is dissolved in the same solvent to prepare a stock solution, from which a series of dilutions are made.

  • Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, by reacting ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants present in the sample reduce the ABTS•+, leading to a decrease in the solution's color intensity, which is measured spectrophotometrically at approximately 734 nm.

Experimental Protocol:

  • Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The this compound derivative is dissolved in a suitable solvent to prepare a stock solution and subsequent dilutions.

  • Reaction: A small volume of the test compound at various concentrations is added to a larger volume of the ABTS•+ working solution. A control with the solvent is also prepared.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of radical scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Quantitative Antioxidant Activity Data

For context, the IC50 values of well-known antioxidants in the DPPH and ABTS assays are provided below. It is anticipated that effective this compound derivatives would exhibit IC50 values in a competitive range.

Table 1: Representative IC50 Values of Standard Antioxidants

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Ascorbic Acid~20-50~10-30
Trolox~40-60~5-15
Gallic Acid~5-15~2-10
BHT~100-200~30-60

Note: These values are approximate and can vary depending on the specific experimental conditions.

The antioxidant 2,2′-Methylenebis(4-methyl-6-cyclohexylphenol) (Antioxidant ZKF) is noted for its excellent resistance to thermal-oxidative aging and is used as a stabilizer in plastics and rubber, indicating its potent antioxidant capabilities in these matrices. [4]

Mechanism of Antioxidant Action

The antioxidant activity of this compound derivatives, like other phenolic compounds, is primarily attributed to their ability to donate the hydrogen atom from their phenolic hydroxyl group to a free radical. This process can occur through several mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a radical (R•), neutralizing the radical and forming a stable phenoxyl radical (ArO•).

    ArOH + R• → ArO• + RH

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The phenol first transfers an electron to the radical, forming a phenol radical cation (ArOH•+) and an anion (R-). The radical cation then deprotonates to form the phenoxyl radical.

    ArOH + R• → ArOH•+ + R- ArOH•+ → ArO• + H+

The bulky cyclohexyl group at the ortho position plays a critical role in stabilizing the resulting phenoxyl radical through steric hindrance. This prevents the phenoxyl radical from undergoing further reactions that could lead to pro-oxidant effects and enhances the overall antioxidant capacity of the molecule.

Visualizations

Experimental Workflow

The general workflow for evaluating the antioxidant activity of this compound derivatives is depicted below.

G cluster_synthesis Synthesis & Purification cluster_assay Antioxidant Assay cluster_analysis Data Analysis synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization sample_prep Prepare Sample Dilutions characterization->sample_prep reagent_prep Prepare DPPH/ABTS Solution reaction Mix Reagent and Sample reagent_prep->reaction sample_prep->reaction incubation Incubate reaction->incubation measurement Spectrophotometric Measurement incubation->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 G phenol This compound (ArOH) phenoxyl_radical Stabilized Phenoxyl Radical (ArO•) phenol->phenoxyl_radical H• donation (HAT) radical Free Radical (R•) neutralized_molecule Neutralized Molecule (RH) radical->neutralized_molecule H• acceptance

References

2-Cyclohexylphenol: An In-Depth Technical Guide on Environmental Fate and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information regarding the environmental fate and toxicity of 2-Cyclohexylphenol (CAS No. 119-42-6). It is important to note at the outset that publicly accessible, quantitative experimental data for this specific substance is exceedingly limited. A UK government report on the prioritisation of alkylphenols for environmental risk assessment explicitly states that there is very little information on the environmental occurrence of this compound and that hazard data, including for biodegradation, bioaccumulation, and toxicity, is scarce[1].

This guide will therefore summarize the known information and, in the absence of specific experimental data, will detail the standard methodologies and experimental protocols, based on internationally recognized OECD guidelines, that would be required to thoroughly assess the environmental fate and toxicity of this compound.

Chemical Identity

PropertyValueReference
Chemical Name This compound[2]
Synonyms o-Cyclohexylphenol, 2-Hydroxyphenylcyclohexane[3][4]
CAS Number 119-42-6[2]
Molecular Formula C₁₂H₁₆O[2][4]
Molecular Weight 176.26 g/mol [2][4]
Physical Description Solid[5]

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in the environment. Key parameters include persistence (biodegradation, hydrolysis, photolysis), bioaccumulation, and mobility in soil and water.

Persistence and Degradation

Persistence is a critical factor in assessing the environmental risk of a substance. It is determined by the rate of its degradation through biological (biodegradation) and abiotic (hydrolysis, photolysis) processes.

Biodegradation:

No specific studies on the biodegradation rate of this compound were identified in the public domain. While phenol (B47542) itself is known to be biodegradable by various microorganisms, the addition of a cyclohexyl group can significantly alter a molecule's susceptibility to microbial degradation.[6]

Hydrolysis and Photolysis:

No data on the hydrolysis or photolysis of this compound were found. Phenolic compounds can be susceptible to photodegradation, but experimental data are necessary to determine the significance of this pathway for this compound.

Bioaccumulation

Bioaccumulation is the process by which a chemical is absorbed by an organism from its surrounding environment, leading to a concentration higher than in the environment. It is a key indicator of the potential for a substance to magnify through the food chain.

No experimental bioconcentration factor (BCF) or bioaccumulation factor (BAF) data for this compound are publicly available.

Mobility

The mobility of a chemical in the environment, particularly in soil, determines its potential to leach into groundwater or move into surface water. This is largely governed by its adsorption to soil and sediment particles.

No soil adsorption/desorption studies or soil organic carbon-water (B12546825) partitioning coefficient (Koc) values for this compound were identified.

Ecotoxicity

Ecotoxicity refers to the harmful effects of a substance on organisms in the environment. Standard tests are conducted on representatives of different trophic levels: aquatic plants (algae), invertebrates (e.g., Daphnia), and vertebrates (fish).

While the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals indicates that this compound is "very toxic to aquatic life" and "very toxic to aquatic life with long lasting effects," specific quantitative data (LC50/EC50 values) are not provided in the publicly available literature.[5]

Mammalian Toxicity

Information on the mammalian toxicity of this compound is also limited. The GHS classification suggests it "causes severe skin burns and eye damage" and "causes skin irritation."[5] However, quantitative data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values from acute or chronic studies are not available. For the parent compound, phenol, the oral LD50 in rats is 317 mg/kg.[6]

Recommended Experimental Protocols for Data Generation

Given the significant data gaps, a comprehensive assessment of the environmental fate and toxicity of this compound would require conducting a suite of studies according to internationally accepted guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections outline the necessary experimental protocols.

Environmental Fate Testing

To assess the biodegradability of this compound in water, a study following OECD Guideline 301: Ready Biodegradability would be appropriate. The "Closed Bottle Test" (OECD 301D) is suitable for water-soluble compounds.

Experimental Protocol: OECD 301D - Closed Bottle Test

  • Preparation of Test Medium: A mineral salt medium is prepared and saturated with air.

  • Inoculum: The test is inoculated with a small number of microorganisms from a mixed population, typically from the effluent of a domestic wastewater treatment plant.

  • Test Substance Addition: this compound is added to the test bottles at a concentration of 2-5 mg/L.

  • Incubation: The sealed bottles are incubated in the dark at a constant temperature (e.g., 20°C) for 28 days.

  • Oxygen Measurement: The dissolved oxygen concentration is measured at the beginning and end of the test.

  • Data Analysis: The biochemical oxygen demand (BOD) is calculated and expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of >60% ThOD within the 28-day period and within a 10-day window.

The potential for bioaccumulation in fish can be determined using OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure .

Experimental Protocol: OECD 305 - Aqueous Exposure Bioconcentration Fish Test

  • Test Organism: A suitable fish species, such as the Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas), is selected.

  • Exposure System: A flow-through system is used to maintain a constant concentration of this compound in the water.

  • Uptake Phase: Fish are exposed to a sub-lethal concentration of the test substance for a period (e.g., 28 days) until a steady state is reached, where the concentration of the substance in the fish remains constant.

  • Depuration Phase: The fish are then transferred to clean water, and the rate at which the substance is eliminated from their bodies is measured.

  • Sampling and Analysis: Water and fish tissue samples are taken at regular intervals during both phases and analyzed for the concentration of this compound.

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.

The adsorption and desorption behavior of this compound in soil can be evaluated using OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method .

Experimental Protocol: OECD 106 - Batch Equilibrium Method

  • Soil Selection: A range of characterized soils with varying organic carbon content and pH are selected.

  • Test Solution Preparation: Solutions of this compound in 0.01 M CaCl₂ are prepared at several concentrations.

  • Adsorption Phase: Known masses of soil are equilibrated with the test solutions by shaking for a defined period (e.g., 24 hours) at a constant temperature.

  • Analysis: The soil and aqueous phases are separated by centrifugation, and the concentration of this compound in the aqueous phase is measured.

  • Desorption Phase (Optional): The supernatant is replaced with a fresh solution of 0.01 M CaCl₂, and the mixture is re-equilibrated to determine the amount of substance that desorbs from the soil.

  • Data Analysis: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The soil adsorption coefficient (Kd) is determined, and the organic carbon-normalized adsorption coefficient (Koc) is calculated.

Ecotoxicity Testing

An acute toxicity test on fish should be conducted according to OECD Guideline 203: Fish, Acute Toxicity Test .

Experimental Protocol: OECD 203 - Fish, Acute Toxicity Test

  • Test Organism: A recommended fish species (e.g., Rainbow Trout, Zebrafish) is used.

  • Exposure: Fish are exposed to a range of concentrations of this compound in a semi-static or flow-through system for 96 hours.

  • Observations: Mortality and any sub-lethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The median lethal concentration (LC50), the concentration that is lethal to 50% of the test fish, is calculated for each observation period.

To assess acute toxicity to aquatic invertebrates, OECD Guideline 202: Daphnia sp., Acute Immobilisation Test should be followed.

Experimental Protocol: OECD 202 - Daphnia sp., Acute Immobilisation Test

  • Test Organism: Daphnia magna or Daphnia pulex are used.

  • Exposure: The daphnids are exposed to a series of concentrations of this compound for 48 hours under static conditions.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The median effective concentration (EC50), the concentration that immobilizes 50% of the daphnids, is calculated.

The effects on aquatic plants can be determined using OECD Guideline 201: Alga, Growth Inhibition Test .

Experimental Protocol: OECD 201 - Alga, Growth Inhibition Test

  • Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata, is used.

  • Exposure: Exponentially growing algal cultures are exposed to a range of concentrations of this compound for 72 hours.

  • Growth Measurement: Algal growth is measured at 24, 48, and 72 hours by determining cell concentration (e.g., using a cell counter or spectrophotometer).

  • Data Analysis: The EC50, the concentration that causes a 50% reduction in either growth rate or yield compared to the control, is calculated.

Mammalian Toxicity Testing

An initial assessment of mammalian toxicity can be obtained through an acute oral toxicity study, following for example the OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method .

Experimental Protocol: OECD 423 - Acute Toxic Class Method

  • Test Animal: Typically, female rats are used.

  • Dosing: A stepwise procedure is used where a small group of animals (e.g., 3) is dosed at a defined starting dose level.

  • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Procedure: Depending on the outcome (survival or death), the dose for the next group of animals is either increased or decreased.

  • Data Analysis: The results allow for the classification of the substance into one of several toxicity classes based on the LD50 value.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Environmental_Fate_Workflow cluster_biodegradation Biodegradation Assessment (OECD 301D) cluster_bioaccumulation Bioaccumulation Assessment (OECD 305) cluster_soil_mobility Soil Mobility Assessment (OECD 106) A1 Prepare Mineral Medium A2 Inoculate with Microorganisms A1->A2 A3 Add this compound A2->A3 A4 Incubate for 28 days A3->A4 A5 Measure Dissolved Oxygen A4->A5 A6 Calculate % ThOD A5->A6 B1 Uptake Phase: Expose Fish B2 Depuration Phase: Transfer to Clean Water B1->B2 B3 Sample Fish and Water B1->B3 B2->B3 B4 Analyze for this compound B3->B4 B5 Calculate BCF B4->B5 C1 Equilibrate Soil with Test Solution C2 Separate Soil and Aqueous Phases C1->C2 C3 Measure Aqueous Concentration C2->C3 C4 Calculate Kd and Koc C3->C4

Caption: Workflow for Environmental Fate Assessment.

Ecotoxicity_Testing_Workflow cluster_fish Acute Fish Toxicity (OECD 203) cluster_daphnia Daphnia Immobilisation (OECD 202) cluster_algae Algal Growth Inhibition (OECD 201) D1 Expose Fish (96h) D2 Record Mortality D1->D2 D3 Calculate 96h LC50 D2->D3 E1 Expose Daphnia (48h) E2 Record Immobilisation E1->E2 E3 Calculate 48h EC50 E2->E3 F1 Expose Algae (72h) F2 Measure Growth F1->F2 F3 Calculate 72h EC50 F2->F3

Caption: Workflow for Ecotoxicity Testing.

Mammalian_Toxicity_Workflow start Start Acute Oral Toxicity Study (OECD 423) dose_step1 Dose 3 Female Rats at Starting Dose start->dose_step1 observe1 Observe for 14 Days dose_step1->observe1 outcome1 Outcome? observe1->outcome1 dose_lower Dose Next Group at Lower Dose outcome1->dose_lower Mortality dose_higher Dose Next Group at Higher Dose outcome1->dose_higher No Mortality stop_test Stop Test and Classify outcome1->stop_test Classification Criteria Met dose_lower->observe1 dose_higher->observe1

Caption: Workflow for Acute Oral Toxicity Assessment.

Conclusion

While this compound is commercially available and listed in chemical inventories, there is a significant lack of publicly available data on its environmental fate and toxicity. The qualitative hazard classifications suggest that it may pose a risk to the aquatic environment and human health. To conduct a thorough environmental risk assessment and ensure safe handling and use, it is imperative that the data gaps identified in this guide are filled through rigorous experimental testing following standardized international protocols. The experimental workflows provided herein offer a roadmap for generating the necessary data to characterize the environmental and toxicological profile of this compound.

References

Biodegradation of 2-Cyclohexylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohexylphenol, an alkylphenol with applications in various industrial processes, represents a class of compounds whose environmental fate is of increasing concern. This technical guide provides a comprehensive overview of the putative aerobic biodegradation pathways of this compound. Drawing upon established microbial degradation mechanisms for phenolic compounds and cycloalkanes, this document outlines a hypothesized metabolic route, key enzymatic players, and expected intermediates. Detailed experimental protocols for investigating the biodegradation of this compound are provided, alongside a summary of relevant quantitative data from related compounds to serve as a comparative baseline. Visualizations of the proposed metabolic pathway and experimental workflows are included to facilitate a deeper understanding of the biotransformation processes.

Introduction

This compound is an organic compound characterized by a phenol (B47542) ring substituted with a cyclohexyl group at the ortho position. Its structural similarity to other alkylphenols, which are known to be environmental contaminants, necessitates an understanding of its biodegradability. Microbial degradation is a primary mechanism for the removal of such organic pollutants from the environment. This guide synthesizes current knowledge on the microbial catabolism of phenols and cyclic alkanes to propose a scientifically grounded, albeit hypothetical, biodegradation pathway for this compound. The primary audience for this document includes researchers in environmental microbiology, biochemistry, and professionals in drug development who may encounter similar chemical moieties.

Proposed Biodegradation Pathways of this compound

The aerobic biodegradation of this compound is hypothesized to proceed through a series of enzymatic reactions involving two main stages: (A) Aromatic Ring Hydroxylation and Cleavage and (B) Cyclohexyl Ring Degradation . This proposed pathway is primarily based on the well-documented catabolic routes for phenol and cyclohexane (B81311) in various bacterial genera, most notably Pseudomonas and Rhodococcus.

Stage A: Aromatic Ring Hydroxylation and Cleavage

The initial attack on the this compound molecule is likely initiated by the hydroxylation of the aromatic ring, a common strategy employed by microorganisms to destabilize the aromatic structure.

Step 1: Hydroxylation

The enzyme phenol hydroxylase , a type of monooxygenase, is proposed to catalyze the introduction of a second hydroxyl group onto the phenol ring, ortho to the existing hydroxyl group. This reaction would convert this compound into 3-cyclohexylcatechol .[1]

Step 2: Aromatic Ring Cleavage

The resulting 3-cyclohexylcatechol is a catechol derivative and a key intermediate that can be subjected to ring fission by catechol dioxygenases. Two main pathways are possible: the ortho-cleavage pathway and the meta-cleavage pathway.

  • Ortho-Cleavage Pathway: The enzyme catechol 1,2-dioxygenase would cleave the bond between the two hydroxyl-bearing carbon atoms of 3-cyclohexylcatechol. This would lead to the formation of 2-hydroxy-8-cyclohexylocta-2,4-diene-1,8-dicarboxylic acid . Subsequent enzymatic reactions would further break down this aliphatic acid into intermediates of central metabolism, such as succinate (B1194679) and acetyl-CoA.

  • Meta-Cleavage Pathway: Alternatively, catechol 2,3-dioxygenase could cleave the bond adjacent to one of the hydroxyl groups, resulting in the formation of 2-hydroxy-7-methylnona-2,4-dienoic acid derivatives.[2][3][4] This pathway also leads to intermediates that can enter the tricarboxylic acid (TCA) cycle.

The predominance of either the ortho or meta pathway is dependent on the specific microbial strain and the regulatory mechanisms of its catabolic genes.

Biodegradation_Pathway_Aromatic cluster_aromatic Stage A: Aromatic Ring Degradation This compound This compound 3-Cyclohexylcatechol 3-Cyclohexylcatechol This compound->3-Cyclohexylcatechol Phenol Hydroxylase Ortho_Cleavage_Product 2-hydroxy-8-cyclohexylocta- 2,4-diene-1,8-dicarboxylic acid 3-Cyclohexylcatechol->Ortho_Cleavage_Product Catechol 1,2-Dioxygenase (ortho-cleavage) Meta_Cleavage_Product 2-hydroxy-7-methylnona- 2,4-dienoic acid derivative 3-Cyclohexylcatechol->Meta_Cleavage_Product Catechol 2,3-Dioxygenase (meta-cleavage) TCA_Cycle_Intermediates TCA Cycle Intermediates Ortho_Cleavage_Product->TCA_Cycle_Intermediates Further Enzymatic Steps Meta_Cleavage_Product->TCA_Cycle_Intermediates Further Enzymatic Steps

Fig 1. Proposed Aromatic Degradation Pathway.
Stage B: Cyclohexyl Ring Degradation

The degradation of the cyclohexyl moiety could occur either before or after the cleavage of the aromatic ring. A plausible pathway involves the oxidation of the cyclohexyl group to cyclohexanone (B45756), followed by a Baeyer-Villiger monooxygenase-catalyzed ring cleavage.

Step 1: Oxidation to Cyclohexanol

The cyclohexyl ring can be hydroxylated by a monooxygenase to form 2-(1-hydroxycyclohexyl)phenol .

Step 2: Dehydrogenation to Cyclohexanone

A dehydrogenase would then oxidize the hydroxyl group to a ketone, yielding 2-(1-oxocyclohexyl)phenol (a cyclohexanone derivative).

Step 3: Baeyer-Villiger Oxidation and Ring Cleavage

A cyclohexanone monooxygenase would catalyze the insertion of an oxygen atom into the cyclohexanone ring, forming a lactone intermediate. This lactone is then hydrolyzed, opening the ring to form an aliphatic chain that can be further metabolized, likely through beta-oxidation, to enter central metabolic pathways.[5][6]

Biodegradation_Pathway_Cyclohexyl cluster_cyclohexyl Stage B: Cyclohexyl Ring Degradation This compound This compound 2-(1-hydroxycyclohexyl)phenol 2-(1-hydroxycyclohexyl)phenol This compound->2-(1-hydroxycyclohexyl)phenol Monooxygenase 2-(1-oxocyclohexyl)phenol 2-(1-oxocyclohexyl)phenol 2-(1-hydroxycyclohexyl)phenol->2-(1-oxocyclohexyl)phenol Dehydrogenase Lactone_Intermediate Lactone_Intermediate 2-(1-oxocyclohexyl)phenol->Lactone_Intermediate Cyclohexanone Monooxygenase Ring_Cleavage_Product Aliphatic Acid Lactone_Intermediate->Ring_Cleavage_Product Lactonase Beta_Oxidation Beta-Oxidation Ring_Cleavage_Product->Beta_Oxidation Further Enzymatic Steps

Fig 2. Proposed Cyclohexyl Ring Degradation Pathway.

Quantitative Data from Related Compounds

CompoundMicroorganismDegradation RateEnzymeKm (µM)Vmax (µmol/min/mg)Reference
PhenolPseudomonas putida1 g/L in 162 hCatechol 2,3-dioxygenase42.70.33[2]
PhenolRhodococcus opacus1.5 g/L in 15 days (free cells)Catechol 1,2-dioxygenase--[5]
4-EthylphenolPseudomonas sp. CF600-Catechol 2,3-dioxygenase--[3]
PhenolAcinetobacter sp. AQ5NOL 1-Phenol hydroxylase13.42.5[7]

Experimental Protocols

The following protocols are generalized methods for studying the biodegradation of this compound.

Isolation and Cultivation of this compound Degrading Microorganisms

Objective: To isolate and cultivate microorganisms capable of utilizing this compound as a sole source of carbon and energy.

Materials:

  • Environmental samples (e.g., soil or water from a contaminated site)

  • Mineral Salts Medium (MSM) with the following composition (g/L): K2HPO4 (1.5), KH2PO4 (0.5), (NH4)2SO4 (1.0), MgSO4·7H2O (0.2), CaCl2·2H2O (0.01), FeSO4·7H2O (0.001), trace element solution (1 mL/L).

  • This compound (as a stock solution in a suitable solvent, e.g., ethanol)

  • Petri dishes with MSM agar (B569324)

  • Shaker incubator

Procedure:

  • Enrichment Culture:

    • Add 1 g of soil or 1 mL of water sample to 100 mL of sterile MSM in a 250 mL Erlenmeyer flask.

    • Add this compound to a final concentration of 50-100 mg/L.

    • Incubate at 30°C on a rotary shaker at 150 rpm for 7-14 days.

    • After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing this compound and incubate under the same conditions. Repeat this step 3-5 times to enrich for potent degraders.

  • Isolation of Pure Cultures:

    • Prepare serial dilutions of the final enrichment culture in sterile saline (0.85% NaCl).

    • Plate 0.1 mL of each dilution onto MSM agar plates containing this compound as the sole carbon source.

    • Incubate the plates at 30°C for 5-10 days.

    • Select morphologically distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.

  • Cultivation for Degradation Studies:

    • Inoculate a single colony of a pure isolate into 100 mL of MSM containing a known concentration of this compound (e.g., 100 mg/L).

    • Incubate at 30°C and 150 rpm.

    • Collect samples at regular intervals to measure bacterial growth (OD600) and the residual concentration of this compound.

Analytical Methods for Identifying Metabolites

Objective: To identify the intermediate products of this compound biodegradation.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • Sample Preparation:

    • Collect 10 mL of culture supernatant at different time points during the degradation experiment.

    • Centrifuge to remove bacterial cells.

    • Acidify the supernatant to pH 2 with HCl.

    • Extract the metabolites with an equal volume of ethyl acetate (B1210297) three times.

    • Pool the ethyl acetate extracts and dry over anhydrous Na2SO4.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization (for polar compounds):

    • Resuspend the dried extract in a known volume of a suitable solvent (e.g., pyridine).

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate at 60-70°C for 30-60 minutes to convert polar hydroxyl and carboxyl groups to their more volatile trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized or underivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS).

    • Program the oven temperature to achieve good separation of the compounds (e.g., start at 60°C, hold for 2 min, then ramp to 280°C at 10°C/min).

    • Operate the mass spectrometer in full scan mode to obtain mass spectra of the eluting peaks.

    • Identify the metabolites by comparing their mass spectra with those in a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Experimental_Workflow_Metabolite_ID Culture_Sample Culture Supernatant (Time-course sampling) Centrifugation Centrifugation (Remove cells) Culture_Sample->Centrifugation Acidification Acidification (pH 2) Centrifugation->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying over Na2SO4 & Solvent Evaporation Extraction->Drying Derivatization Derivatization (optional) (e.g., Silylation) Drying->Derivatization GC_MS_Analysis GC-MS Analysis Drying->GC_MS_Analysis for non-polar compounds Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Library search, Fragmentation analysis) GC_MS_Analysis->Data_Analysis Metabolite_ID Metabolite Identification Data_Analysis->Metabolite_ID

Fig 3. Workflow for Metabolite Identification.
Enzyme Assays

Objective: To detect the activity of key enzymes involved in the proposed biodegradation pathway.

4.3.1. Phenol Hydroxylase Assay

  • Principle: This assay is typically coupled with a catechol dioxygenase assay. The production of catechol from this compound is monitored by its subsequent conversion to a colored product by a catechol dioxygenase.

  • Procedure:

    • Prepare cell-free extracts from bacteria grown on this compound.

    • The reaction mixture contains buffer (e.g., phosphate (B84403) buffer, pH 7.5), NADH or NADPH, FAD, cell-free extract, and an excess of purified catechol 2,3-dioxygenase.

    • Start the reaction by adding this compound.

    • Monitor the formation of the meta-cleavage product (a yellow-colored hydroxymuconic semialdehyde derivative) spectrophotometrically at the appropriate wavelength (around 375-385 nm).

4.3.2. Catechol 1,2-Dioxygenase Assay

  • Principle: Measures the formation of cis,cis-muconic acid from catechol, which has a characteristic absorbance maximum at 260 nm.

  • Procedure:

    • Prepare cell-free extracts.

    • The reaction mixture contains buffer (e.g., Tris-HCl, pH 8.0) and cell-free extract.

    • Start the reaction by adding 3-cyclohexylcatechol (if synthesized and available) or a suitable substrate analog.

    • Monitor the increase in absorbance at 260 nm.

4.3.3. Catechol 2,3-Dioxygenase Assay

  • Principle: Measures the formation of the yellow-colored 2-hydroxy-muconic semialdehyde derivative.

  • Procedure:

    • Prepare cell-free extracts.

    • The reaction mixture contains buffer (e.g., phosphate buffer, pH 7.5) and cell-free extract.

    • Start the reaction by adding 3-cyclohexylcatechol or a suitable substrate analog.

    • Monitor the increase in absorbance at the specific maximum wavelength of the product (typically around 375-385 nm).[2]

Conclusion

While the complete biodegradation pathway of this compound has not been definitively elucidated, a plausible metabolic route can be hypothesized based on the well-established principles of microbial catabolism of related aromatic and alicyclic compounds. The proposed pathway involves initial hydroxylation of the aromatic ring, followed by either ortho- or meta-cleavage, and subsequent degradation of the cyclohexyl moiety. This technical guide provides a framework for researchers to investigate the biodegradation of this compound, offering detailed experimental protocols and a basis for interpreting results. Further research is necessary to isolate and characterize the specific microorganisms and enzymes involved and to identify the precise metabolic intermediates, which will be crucial for a complete understanding of the environmental fate of this compound.

References

An In-depth Technical Guide to the Thermal Stability of 2-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2-Cyclohexylphenol. Due to the limited availability of specific experimental data for this compound in published literature, this guide integrates known physical properties with expected thermal behavior based on the analysis of similar phenolic and alkylated aromatic compounds. It also furnishes detailed experimental protocols for conducting thermal analysis and outlines potential decomposition pathways.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₂H₁₆O.[1][2] It consists of a phenol (B47542) ring substituted with a cyclohexyl group at the ortho position. This compound and its derivatives are utilized in various industrial applications, including as antioxidants and as intermediates in the synthesis of dyes and disinfectants.[3] Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in processes that involve elevated temperatures.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₆O[1][2]
Molecular Weight 176.25 g/mol [1][2]
Melting Point 56 °C[1][4]
Boiling Point 284 °C[1][4]
Appearance White to light yellow/orange powder or crystal[1]
CAS Number 119-42-6[2]

Thermal Stability and Decomposition Analysis

Expected Thermal Events:

Based on the analysis of similar compounds, the following thermal events are anticipated for this compound:

  • Melting: A sharp endothermic peak is expected around its melting point of 56 °C in a DSC thermogram.

  • Decomposition: The onset of decomposition is likely to occur at temperatures significantly above its boiling point. For many phenolic compounds, this occurs in the range of 300-500 °C. The decomposition process is expected to be exothermic.

Table 2: Predicted Thermal Events for this compound

Thermal EventExpected Temperature Range (°C)TechniqueObservation
Melting~56DSCEndothermic Peak
Onset of Decomposition> 300TGA/DSCWeight loss begins / Exothermic event
Major Decomposition350 - 500TGA/DSCSignificant weight loss / Large exothermic peak

Proposed Thermal Decomposition Pathway

The primary thermal decomposition mechanism for alkylated phenols is dealkylation.[5][6] In the case of this compound, this would involve the cleavage of the bond between the phenol ring and the cyclohexyl group.

Primary Decomposition Products:

  • Phenol

  • Cyclohexene

At higher temperatures, these primary products will likely undergo further degradation, leading to the formation of smaller hydrocarbons and, in the presence of oxygen, carbon oxides (CO and CO₂).

Proposed thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These protocols are based on established methods for the analysis of phenolic compounds.[5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and char residue of the material.

Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Analysis Sample This compound (5-10 mg) Crucible Alumina (B75360)/Platinum Crucible Sample->Crucible Place sample Parameters Set Parameters: - Temp Range: 25-600°C - Heating Rate: 10°C/min - Atmosphere: N₂ (50 mL/min) Crucible->Parameters Load into TGA Thermogram Generate TGA/ DTG Curves Parameters->Thermogram Run Experiment Analysis Determine: - Onset of Decomposition (T_onset) - Temperature of Max Decomposition Rate (T_max) - Residual Mass (%) Thermogram->Analysis

Workflow for Thermogravimetric Analysis (TGA).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Set the temperature program to heat from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600 °C.

    • A heating rate of 10 °C/min is recommended for initial screening.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • The first derivative of the TGA curve (DTG curve) can be plotted to determine the temperature of the maximum rate of weight loss.

    • The onset temperature of decomposition is determined from the TGA curve as the temperature at which significant weight loss begins.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of reaction.

Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Analysis Sample This compound (2-5 mg) Pan Aluminum DSC Pan Sample->Pan Place & Seal Parameters Set Parameters: - Temp Range: 25-400°C - Heating Rate: 10°C/min - Atmosphere: N₂ (50 mL/min) Pan->Parameters Load into DSC Thermogram Generate DSC Thermogram Parameters->Thermogram Run Experiment Analysis Determine: - Melting Point (T_m) - Enthalpy of Fusion (ΔH_f) - Decomposition Temperature (T_d) Thermogram->Analysis

Workflow for Differential Scanning Calorimetry (DSC).

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan should be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

    • Set the temperature program to heat from ambient temperature to approximately 400 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • The melting point is determined as the peak temperature of the endothermic melting transition.

    • The enthalpy of fusion can be calculated by integrating the area of the melting peak.

    • Exothermic peaks at higher temperatures may indicate decomposition.

Conclusion

While direct experimental data on the thermal stability of this compound is scarce, a comprehensive understanding can be built upon the known properties of similar alkylated phenols. The primary decomposition pathway is anticipated to be dealkylation, yielding phenol and cyclohexene. For precise determination of its thermal properties, the detailed TGA and DSC protocols provided in this guide are recommended. Such empirical data is invaluable for ensuring the safe and effective use of this compound in research and industrial applications.

References

An In-depth Technical Guide to 2-Cyclohexylphenol Derivatives: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-cyclohexylphenol constitute a versatile class of organic compounds with a wide array of potential applications, ranging from pharmaceutical intermediates to industrial antioxidants. Their unique structural motif, featuring a bulky cyclohexyl group ortho to a phenolic hydroxyl, imparts distinct physicochemical and biological properties. This technical guide provides a comprehensive overview of the synthesis, characterized properties, and promising uses of these derivatives. It includes a detailed examination of their role as mu-opioid receptor (MOR) antagonists and their potential as antioxidants. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science, facilitating further exploration and development of this important class of molecules.

Introduction

The this compound scaffold is a key pharmacophore and a valuable building block in organic synthesis. The presence of the cyclohexyl group in the ortho position to the hydroxyl group creates steric hindrance, which can significantly influence the reactivity of the phenol (B47542) and the biological activity of its derivatives. This steric bulk can enhance selectivity for certain biological targets and improve metabolic stability. Furthermore, the phenolic hydroxyl group is a well-known hydrogen bond donor and can participate in various non-covalent interactions, which is crucial for molecular recognition in biological systems.

This guide will delve into the synthetic methodologies for preparing this compound derivatives, present their physicochemical and biological properties in a structured format, and explore their potential applications, with a particular focus on their emerging role in drug discovery.

Synthesis of this compound Derivatives

The synthesis of 2-cyclohexylphenols and their derivatives typically involves the alkylation of phenols with cyclohexene (B86901) or cyclohexanol (B46403) under acidic conditions. Various catalysts, including zeolites and mineral acids, have been employed to facilitate this reaction.

General Synthesis of this compound

A common method for the synthesis of this compound involves the direct alkylation of phenol with cyclohexene in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

  • Reactants: Phenol, Cyclohexene, Acid Catalyst (e.g., γ-Al2O3).

  • Procedure:

    • A mixture of phenol and the acid catalyst is heated in a reaction vessel equipped with a stirrer and a condenser.

    • Cyclohexene is added dropwise to the heated mixture.

    • The reaction is stirred at an elevated temperature (typically 100-250°C) for several hours.[1]

    • The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the catalyst is removed by filtration.

    • The crude product is then purified by distillation under reduced pressure to yield this compound.

Synthesis of Substituted this compound Derivatives

This derivative, with its additional bulky tert-butyl group, is of interest as an antioxidant.

Experimental Protocol: Synthesis of 2-tert-Butyl-6-cyclohexylphenol

  • Reactants: 2-tert-Butylphenol, Cyclohexene, Aluminum phenoxide catalyst.

  • Procedure:

    • 2-tert-Butylphenol and a catalytic amount of aluminum are heated in a pressure-resistant reactor to prepare the aluminum phenoxide catalyst in situ.

    • After catalyst formation, cyclohexene is introduced into the reactor.

    • The reaction mixture is heated under pressure at a temperature ranging from 150°C to 250°C.

    • The reaction is monitored by the pressure drop within the reactor.

    • After the reaction is complete, the mixture is cooled, and the catalyst is hydrolyzed with water.

    • The organic layer is separated, washed, and the product is purified by vacuum distillation.

These compounds are synthesized through a multi-step sequence starting from 3-methoxy-cyclohexanone.

Experimental Protocol: Synthesis of a Representative 3-[3-(Phenalkylamino)cyclohexyl]phenol Derivative

  • Starting Material: 3-Methoxy-cyclohexanone.

  • Step 1: Grignard Reaction: 3-Methoxy-cyclohexanone is reacted with a phenylmagnesium bromide Grignard reagent to introduce the phenyl group.

  • Step 2: Demethylation: The methoxy (B1213986) group is demethylated using a reagent like boron tribromide (BBr3) to yield the phenolic hydroxyl group.

  • Step 3: Reductive Amination: The ketone is converted to an amine via reductive amination with a phenalkylamine (e.g., phenethylamine) and a reducing agent such as sodium triacetoxyborohydride.

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Physicochemical Properties of this compound Derivatives

The physicochemical properties of this compound derivatives are crucial for their application, influencing factors such as solubility, bioavailability, and reactivity. A summary of key properties for representative compounds is provided in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₂H₁₆O176.2556284
2-tert-Butyl-6-cyclohexylphenolC₁₆H₂₆O234.38Liquid at room temp.165-166 @ 10 mmHg

Potential Uses of this compound Derivatives

The unique structural features of this compound derivatives have led to their investigation in various fields, most notably in drug discovery and as industrial antioxidants.

Mu-Opioid Receptor (MOR) Antagonists

Certain 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives have been identified as potent antagonists of the mu-opioid receptor (MOR).[2] MOR antagonists are of significant interest for the treatment of opioid overdose, opioid-induced constipation, and potentially for the management of addiction.

The antagonist activity of these compounds has been evaluated in vitro using [³H]DAMGO binding assays and [³⁵S]GTPγS functional assays. The data from these studies, while not providing specific IC50 or Ki values in the source material, demonstrate a concentration-dependent displacement of the MOR agonist DAMGO and a reduction in GTPγS binding, indicative of antagonist activity.[2]

CompoundConcentration (µM)% Displacement of [³H]DAMGO% Decrease in DAMGO-induced GTPγS stimulation
Derivative 1 10High~75%
Derivative 2 10Moderate~60%
Derivative 3 10Low~52%

Note: The data in this table is qualitative based on the graphical representation in the cited literature, as exact numerical values were not provided in a tabular format.

The mu-opioid receptor is a G-protein coupled receptor (GPCR). When an agonist binds, it triggers a conformational change, leading to the activation of intracellular signaling pathways. An antagonist, such as a 3-[3-(phenalkylamino)cyclohexyl]phenol derivative, binds to the receptor but does not induce the conformational change required for activation, thereby blocking the effects of agonists.

MOR_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist MOR Mu-Opioid Receptor (GPCR) Agonist->MOR Binds & Activates Antagonist This compound Derivative (Antagonist) Antagonist->MOR Binds & Blocks G_Protein G-Protein (αβγ) MOR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Signaling_Cascade Downstream Signaling Effector->Signaling_Cascade Biological_Response Biological Response (e.g., Analgesia) Signaling_Cascade->Biological_Response

Caption: MOR Antagonism by this compound Derivatives.

Antioxidants

The phenolic moiety in this compound derivatives makes them candidates for antioxidant applications. The bulky ortho-substituents can enhance the stability of the phenoxyl radical formed upon hydrogen donation, thereby improving antioxidant efficacy. These compounds have potential uses as stabilizers in polymers, rubbers, and lubricating oils to prevent oxidative degradation.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Principle: In the presence of an antioxidant, the stable purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.

  • Procedure:

    • A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., methanol).

    • A fresh solution of DPPH in methanol (B129727) is prepared.

    • Aliquots of the test compound solution at various concentrations are added to the DPPH solution.

    • The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm).

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against concentration.[3]

DPPH_Assay 2_Cyclohexylphenol_Derivative This compound Derivative (ArOH) Hydrogen_Donation Hydrogen Atom Donation 2_Cyclohexylphenol_Derivative->Hydrogen_Donation DPPH_Radical DPPH• (Purple Radical) DPPH_Radical->Hydrogen_Donation Phenoxyl_Radical Phenoxyl Radical (ArO•) Hydrogen_Donation->Phenoxyl_Radical DPPH_H DPPH-H (Yellow, Reduced Form) Hydrogen_Donation->DPPH_H

Caption: DPPH Radical Scavenging by a this compound Derivative.

Conclusion

This compound derivatives represent a promising and versatile class of compounds with significant potential in both medicinal chemistry and industrial applications. Their synthesis is readily achievable through established methods, and their unique structural features give rise to interesting biological and chemical properties. The demonstrated activity of certain derivatives as mu-opioid receptor antagonists highlights their potential for the development of new therapeutics. Furthermore, their inherent antioxidant properties make them valuable candidates for use as stabilizers. This technical guide provides a foundational understanding of these compounds, and it is hoped that it will stimulate further research and development in this exciting area. Future work should focus on expanding the library of these derivatives, conducting more extensive quantitative structure-activity relationship (QSAR) studies, and further exploring their mechanisms of action in various biological systems.

References

Methodological & Application

Application Note: Laboratory Scale Synthesis of 2-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Cyclohexylphenol. The described method is based on the Friedel-Crafts alkylation of phenol (B47542) with cyclohexene (B86901), a common and effective approach for producing cyclohexylphenols.[1][2][3] This synthesis is of significant interest as this compound is a valuable intermediate in the manufacturing of dyes, disinfectants, fungicides, and as a precursor to 2-phenylphenol.[3][4] The protocol utilizes a recyclable solid acid catalyst, specifically 12-tungstophosphoric acid supported on hydrous zirconia, to promote a clean and efficient reaction under mild conditions.[4] This application note is intended for researchers and scientists in organic chemistry and drug development.

Introduction

The alkylation of phenols is a fundamental reaction in organic synthesis, yielding a variety of alkylphenols that serve as precursors for detergents, polymers, antioxidants, and other specialty chemicals.[3] The cyclohexylation of phenol, in particular, can produce several products, including this compound (o-CHP), 4-cyclohexylphenol (B75765) (p-CHP), and cyclohexyl phenyl ether (CPE), depending on the catalyst and reaction conditions.[2][3] Traditional synthesis methods often employ corrosive and polluting homogeneous acid catalysts such as H₂SO₄, H₃PO₄, or Lewis acids like AlCl₃ and BF₃.[4] To align with the principles of green chemistry, there is a growing emphasis on using solid acid catalysts like zeolites, ion-exchange resins, and supported heteropolyacids.[1][2][4] These catalysts offer advantages such as ease of separation, reusability, and reduced environmental impact.[4]

This protocol details a laboratory procedure for the selective synthesis of this compound via the alkylation of phenol with cyclohexene using 30% 12-tungstophosphoric acid (TPA) supported on hydrous zirconia (ZrO₂) as the catalyst.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Phenol (A.R. grade)

    • Cyclohexene (A.R. grade)

    • 30% 12-tungstophosphoric acid on hydrous zirconia (TPA/ZrO₂) catalyst

  • Equipment:

    • 50 mL round-bottom flask

    • Double-walled air condenser

    • Magnetic stirrer with heating plate

    • Guard tube (e.g., filled with calcium chloride)

    • Filtration apparatus

    • Gas Chromatograph with SE-30 column (for analysis)

    • Gas Chromatograph-Mass Spectrometer (for product confirmation)

    • Rotary evaporator

    • Fractional distillation apparatus

Procedure
  • Catalyst Preparation: The 30% TPA/ZrO₂ catalyst is synthesized and characterized according to established methods. Before use, the catalyst should be activated by drying at 100°C and then calcining at 300°C.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add phenol and cyclohexene. Add the appropriate amount of the activated TPA/ZrO₂ catalyst to the flask.

  • Attach the double-walled air condenser and a guard tube to the flask. Place the entire apparatus on a magnetic stirrer with a heating plate.

  • Reaction Execution: Begin stirring the mixture and heat it to the desired reaction temperature. Maintain the reaction for the specified duration.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be washed, dried at 100°C, activated at 300°C, and reused.

    • The liquid filtrate contains the product mixture. Analyze the composition of the products using Gas Chromatography (GC) and confirm their identity using Gas Chromatography-Mass Spectrometry (GC-MS).

    • To isolate the this compound, remove the excess unreacted starting material using a rotary evaporator.

    • The resulting crude product can be purified by fractional distillation under reduced pressure to separate this compound from 4-cyclohexylphenol and other byproducts.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the synthesis of this compound.

ParameterValue
Reactants
Phenol1 part (molar)
Cyclohexene10 parts (molar)
Catalyst
Type30% TPA/ZrO₂
Amount0.25 g
Reaction Conditions
Temperature80°C
Reaction Time6 hours
PressureAtmospheric
Results
Conversion~100%
Selectivity for this compoundHigh (Major Product)

Visualized Experimental Workflow

G Workflow for this compound Synthesis A 1. Reagent Preparation (Phenol, Cyclohexene) B 2. Catalyst Addition (0.25g 30% TPA/ZrO2) A->B C 3. Reaction Setup (Round-bottom flask, Condenser) B->C D 4. Alkylation Reaction (80°C, 6 hours, Stirring) C->D E 5. Cooling (To Room Temperature) D->E F 6. Catalyst Separation (Filtration) E->F G 7. Product Analysis (GC, GC-MS) F->G J Recycle Catalyst F->J H 8. Purification (Fractional Distillation) G->H I Final Product: This compound H->I

Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound.

Safety Precautions

  • Phenol is toxic and corrosive and can cause severe skin burns. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work in a well-ventilated fume hood.

  • Cyclohexene is flammable. Keep away from ignition sources.

  • The reaction should be conducted in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Conclusion

The described protocol provides a reliable and efficient method for the laboratory-scale synthesis of this compound using a recyclable solid acid catalyst. This approach is advantageous over traditional methods due to its milder reaction conditions, high product selectivity, and the reusability of the catalyst, which aligns with the goals of sustainable chemistry. The main products of this reaction are this compound and 4-cyclohexylphenol, which can be separated by standard purification techniques.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylphenol is a significant intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for assessing the purity of this compound.[1][2] This application note provides a detailed protocol for the determination of this compound purity using a reverse-phase HPLC (RP-HPLC) method with UV detection. The described method is suitable for routine quality control and for the analysis of stability samples.

Principle of the Method

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile (B52724) and water with a phosphoric acid modifier.[1][2] The separation is based on the differential partitioning of this compound and its potential impurities between the stationary and mobile phases. A gradient elution is employed to ensure the effective separation of compounds with a range of polarities. The analyte and any impurities are detected by a UV detector at a wavelength where the chromophore of the phenol (B47542) ring exhibits significant absorbance. Quantification is achieved by comparing the peak area of the main component with that of a reference standard of known purity.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis or DAD at 272 nm
Run Time 25 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
15.02080
20.02080
20.16040
25.06040
Reagent and Sample Preparation
  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (85%, analytical grade)

    • This compound reference standard (of known purity)

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water and mix well.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 150 µg/mL for linearity assessment.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters to be assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and a sample spiked with this compound.No interference from blank or placebo at the retention time of the analyte.
Linearity Analyze at least five concentrations of the reference standard (e.g., 1, 10, 50, 100, 150 µg/mL).Correlation coefficient (R²) ≥ 0.999.[3]
Range Determined from the linearity study.80% to 120% of the test concentration.
Accuracy Analyze samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%).Recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%.[3] Intermediate Precision: RSD ≤ 2.0%.[4]
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.[4]The lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.The lowest concentration that can be accurately and precisely quantified (RSD ≤ 10%).
Robustness Introduce small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).No significant impact on the results (RSD of peak areas and retention times should remain within acceptable limits).[3]

Data Presentation and Analysis

The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

All quantitative data from the analysis should be summarized in clearly structured tables for easy comparison and reporting.

Table 4: Example of Purity Analysis Data

Sample IDRetention Time (min)Peak AreaArea %
Sample A10.52125689099.85
Impurity 18.2112500.10
Impurity 212.346300.05
Total 1258770 100.00

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting Mobile_Phase Mobile Phase Preparation (A: 0.1% H3PO4 in H2O, B: ACN) HPLC_System HPLC System Setup (C18 Column, 30°C) Mobile_Phase->HPLC_System Standard_Prep Standard Solution Preparation (100 µg/mL) Injection Sample/Standard Injection (10 µL) Standard_Prep->Injection Sample_Prep Sample Solution Preparation (100 µg/mL) Sample_Prep->Injection HPLC_System->Injection Gradient_Elution Gradient Elution (1.0 mL/min) Injection->Gradient_Elution UV_Detection UV Detection (272 nm) Gradient_Elution->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: HPLC Analysis Workflow for this compound Purity.

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of this compound purity by RP-HPLC. The method is specific, accurate, and precise, making it suitable for quality control in research, development, and manufacturing environments. Adherence to the described experimental protocols and method validation guidelines will ensure reliable and reproducible results.

References

Application Note: High-Throughput Identification of 2-Cyclohexylphenol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the identification and differentiation of 2-cyclohexylphenol and its structural isomers, specifically 3-cyclohexylphenol (B162891) and 4-cyclohexylphenol, using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for researchers, scientists, and professionals in drug development and environmental analysis where precise isomer identification is critical due to the varying biological and toxicological properties of these compounds. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis techniques, including the interpretation of mass spectra for unambiguous isomer characterization.

Introduction

Cyclohexylphenols are a class of alkylphenols used as intermediates in the synthesis of various industrial products, including resins, surfactants, and pharmaceuticals. The position of the cyclohexyl group on the phenol (B47542) ring significantly influences the molecule's chemical and biological properties. For instance, the estrogenic activity of alkylphenols is known to be dependent on the substitution pattern, with para-substituted isomers often exhibiting the highest activity. Therefore, a reliable and robust analytical method to distinguish between the ortho (2-), meta (3-), and para (4-) isomers of cyclohexylphenol is essential. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers the high chromatographic resolution and specific detection necessary for this purpose. This protocol provides a comprehensive workflow for the successful separation and identification of these isomers.

Experimental Protocols

Sample Preparation

The following sample preparation procedure is a general guideline and may require optimization based on the specific sample matrix (e.g., environmental water, biological tissue, reaction mixture).

1.1. Materials and Reagents

  • This compound, 3-Cyclohexylphenol, and 4-Cyclohexylphenol analytical standards (≥98% purity)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Sodium sulfate, anhydrous

  • Deionized water

  • Internal Standard (IS) solution (e.g., 4-tert-butylphenol-d13 at 5 mg/L in ethanol)

  • Stock solutions of each isomer (1 g/L in ethanol)

  • Working standard solutions for calibration (prepared by diluting stock solutions)[1]

1.2. Liquid-Liquid Extraction (for aqueous samples)

  • To a 10 mL aqueous sample, add a suitable amount of internal standard.

  • Perform a liquid-liquid extraction with two 5 mL aliquots of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

1.3. Solid Phase Microextraction (SPME) (for trace analysis in aqueous samples)

  • Place a 10 mL sample in a 20 mL SPME vial with approximately 2 g of NaCl and 50 μL of a 5 mg/L internal standard solution.[1]

  • Seal the vial and perform headspace SPME extraction for 20 minutes at 40°C.[1]

  • Desorb the fiber in the GC injector for analysis.[1]

GC-MS Instrumentation and Conditions

The following parameters are recommended for a standard GC-MS system.

2.1. Gas Chromatograph (GC) Parameters

ParameterValue
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness
Injector Temperature 260°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature 50°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min
Transfer Line Temp. 300°C

2.2. Mass Spectrometer (MS) Parameters

ParameterValue
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 40-400)
Solvent Delay 5 min

Data Presentation

Chromatographic Separation

Based on the principles of gas chromatography on a non-polar stationary phase like DB-5ms, the elution order of isomers is typically influenced by their boiling points and steric hindrance. For cyclohexylphenol isomers, the para-isomer (4-cyclohexylphenol) is expected to be the most retained (longest retention time) due to its more linear shape allowing for greater interaction with the stationary phase. The ortho-isomer (this compound) is expected to elute first due to potential intramolecular hydrogen bonding and steric hindrance reducing its interaction with the stationary phase. The meta-isomer (3-cyclohexylphenol) is expected to elute between the ortho and para isomers.

Table 1: Expected Elution Order and Key Identification Data for Cyclohexylphenol Isomers

CompoundExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compoundLowest176133, 107
3-CyclohexylphenolIntermediate176176, 133, 107
4-CyclohexylphenolHighest176133, 107

Note: Actual retention times may vary depending on the specific instrument and conditions. The elution order should be confirmed by injecting individual standards.

Mass Spectral Fragmentation

The identification of each isomer is confirmed by its characteristic mass spectrum obtained under Electron Ionization (EI). The molecular ion for all isomers is observed at m/z 176.[2][3] The fragmentation patterns, however, show subtle differences that can aid in their differentiation.

  • This compound (ortho-isomer): The mass spectrum typically shows a prominent peak at m/z 133, which can be attributed to the loss of a propyl group from the cyclohexyl ring. Another significant fragment is observed at m/z 107.[2]

  • 3-Cyclohexylphenol (meta-isomer): The mass spectrum of the meta-isomer also displays the molecular ion at m/z 176 and key fragments at m/z 133 and 107. The relative intensities of these fragments may differ from the other isomers.

  • 4-Cyclohexylphenol (para-isomer): Similar to the other isomers, the para-isomer shows a molecular ion at m/z 176 and major fragments at m/z 133 and 107.[3]

Due to the high similarity in the mass spectra of the isomers, chromatographic separation is paramount for their unambiguous identification. The combination of retention time and the characteristic mass spectrum provides a high degree of confidence in the identification.

Visualization of Experimental Workflow

GCMS_Workflow GC-MS Workflow for Cyclohexylphenol Isomer Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Dichloromethane) Add_IS->LLE SPME SPME (Alternative) Add_IS->SPME Dry_Concentrate Dry & Concentrate LLE->Dry_Concentrate GC_Injection GC Injection Dry_Concentrate->GC_Injection SPME->GC_Injection GC_Separation Chromatographic Separation (DB-5ms Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (EI, Full Scan) GC_Separation->MS_Detection Data_Acquisition Data Acquisition System MS_Detection->Data_Acquisition Chromatogram Chromatogram (Retention Time) Data_Acquisition->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) Data_Acquisition->Mass_Spectrum Identification Isomer Identification Chromatogram->Identification Mass_Spectrum->Identification

Caption: Workflow for the GC-MS analysis of this compound isomers.

Conclusion

The described GC-MS method provides a reliable and efficient means for the separation and identification of this compound and its meta and para isomers. The combination of chromatographic retention times on a standard non-polar column and the characteristic electron ionization mass spectra allows for their unambiguous differentiation. This protocol is readily applicable in various research and industrial settings for quality control, metabolic studies, and environmental monitoring.

References

Applikations- und Protokollhandbuch: Derivatisierung von 2-Cyclohexylphenol für die GC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Dieses Dokument richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und beschreibt detaillierte Methoden zur Derivatisierung von 2-Cyclohexylphenol für die quantitative Analyse mittels Gaschromatographie (GC).

Einleitung

This compound ist eine organische Verbindung, die in verschiedenen industriellen Anwendungen und als potenzielles Zwischenprodukt in der pharmazeutischen Synthese von Bedeutung ist. Die genaue quantitative Analyse von this compound ist für die Qualitätskontrolle, Prozessoptimierung und Sicherheitsbewertung unerlässlich. Die Gaschromatographie (GC), insbesondere in Kopplung mit einem Flammenionisationsdetektor (FID) oder einem Massenspektrometer (MS), ist eine leistungsstarke Technik für die Analyse solcher Verbindungen.

Aufgrund der polaren Hydroxylgruppe (-OH) neigt this compound bei der direkten GC-Analyse zu unerwünschten Effekten wie Peak-Tailing (asymmetrische Peaks) und einer verminderten Flüchtigkeit. Dies kann die Trennleistung, Empfindlichkeit und Reproduzierbarkeit der Analyse beeinträchtigen. Die Derivatisierung ist ein chemischer Prozess, bei dem die polare funktionelle Gruppe des Analyten in eine weniger polare und flüchtigere Gruppe umgewandelt wird, um diese analytischen Herausforderungen zu überwinden.[1][2] Die gängigsten Derivatisierungsmethoden für Phenole sind die Silylierung und die Acylierung.

Dieses Handbuch bietet detaillierte Protokolle für die Silylierung und Acetylierung von this compound und fasst die erwarteten quantitativen Daten zum Vergleich der Methoden zusammen.

Derivatisierungstechniken

Silylierung

Die Silylierung ist eine weit verbreitete Methode zur Derivatisierung von Verbindungen mit aktiven Wasserstoffatomen, wie sie in der Hydroxylgruppe von Phenolen vorkommen.[3] Bei dieser Reaktion wird der aktive Wasserstoff durch eine unpolare Trimethylsilyl- (TMS) Gruppe ersetzt. Dies reduziert die Polarität und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen, was zu einer erhöhten Flüchtigkeit und thermischen Stabilität des Analyten führt. Ein gängiges und effektives Silylierungsreagenz ist N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS).

Acetylierung

Die Acetylierung ist eine weitere effektive Derivatisierungsmethode für Phenole. Hierbei wird die Hydroxylgruppe mit einem Acetylierungsreagenz, typischerweise Essigsäureanhydrid in Gegenwart einer Base wie Pyridin oder Natriumcarbonat, zu einem Ester umgesetzt.[4] Das resultierende Acetyl-Derivat ist weniger polar und flüchtiger als die ursprüngliche Phenolverbindung.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die schrittweise Durchführung der Silylierung und Acetylierung von this compound für die anschließende GC-Analyse.

Protokoll 1: Silylierung mit BSTFA/TMCS

Materialien:

  • This compound-Standard oder -probe

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Lösungsmittel (z.B. Acetonitril oder Pyridin, GC-Qualität)

  • Heizblock oder Wasserbad

  • GC-Vials mit Septumkappen

  • Mikrospritzen

Prozedur:

  • Probenvorbereitung: Eine bekannte Menge this compound (z.B. 1 mg) in ein GC-Vial einwiegen oder eine entsprechende Menge einer Probelösung in das Vial überführen und das Lösungsmittel unter einem sanften Stickstoffstrom abdampfen.

  • Reagenzzugabe: 100 µL eines geeigneten aprotischen Lösungsmittels (z.B. Pyridin) und 200 µL BSTFA (mit 1% TMCS) in das Vial geben.[5] Das Vial sofort fest verschließen.

  • Reaktion: Das Reaktionsgemisch für 30 Minuten bei 70 °C in einem Heizblock oder Wasserbad inkubieren.[5]

  • Abkühlen: Das Vial auf Raumtemperatur abkühlen lassen.

  • Analyse: 1 µL der derivatisierten Lösung direkt in den Gaschromatographen injizieren.

Protokoll 2: Acetylierung mit Essigsäureanhydrid

Materialien:

  • This compound-Standard oder -probe

  • Essigsäureanhydrid

  • Pyridin (wasserfrei)

  • Lösungsmittel zur Extraktion (z.B. Dichlormethan oder Hexan, GC-Qualität)

  • Gesättigte Natriumhydrogencarbonat-Lösung

  • Wasserfreies Natriumsulfat

  • Reaktionsgefäße (z.B. Schraubdeckelgläser)

  • Vortex-Mischer

Prozedur:

  • Probenvorbereitung: Eine bekannte Menge this compound (z.B. 1 mg) in ein Reaktionsgefäß geben.

  • Reagenzzugabe: 500 µL Pyridin und 250 µL Essigsäureanhydrid hinzufügen. Das Gefäß verschließen und gut durchmischen.

  • Reaktion: Das Gemisch für 1 Stunde bei Raumtemperatur stehen lassen oder zur Beschleunigung der Reaktion für 15 Minuten auf 60 °C erwärmen.

  • Aufarbeitung: Nach dem Abkühlen 5 mL Dichlormethan und 5 mL Wasser zugeben. Das Gemisch kräftig schütteln.

  • Extraktion: Die organische Phase abtrennen und nacheinander mit 5 mL 1 M Salzsäure, 5 mL gesättigter Natriumhydrogencarbonat-Lösung und 5 mL Wasser waschen.

  • Trocknung: Die organische Phase über wasserfreiem Natriumsulfat trocknen.

  • Einengen und Analyse: Das Lösungsmittel unter einem leichten Stickstoffstrom auf ein geeignetes Volumen (z.B. 1 mL) einengen und 1 µL in den Gaschromatographen injizieren.

Gaschromatographische Analyse

Die folgenden GC-Bedingungen sind als Ausgangspunkt für die Analyse der derivatisierten this compound-Proben zu verstehen und sollten je nach verwendetem Gerät und spezifischer Anwendung optimiert werden.

Tabelle 1: Typische GC-MS und GC-FID Parameter für die Analyse von derivatisiertem this compound

ParameterGC-MSGC-FID
Säule DB-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalentDB-5 (30 m x 0.32 mm ID, 0.25 µm Filmdicke) oder äquivalent
Trägergas Helium, konstante Flussrate 1.2 mL/minHelium oder Stickstoff, konstante Flussrate 1.5 mL/min
Injektor-Temperatur 280 °C280 °C
Injektionsvolumen 1 µL (Splitless oder Split 10:1)1 µL (Split 20:1)
Ofentemperaturprogramm 80 °C (2 min halten), dann mit 10 °C/min auf 280 °C, 5 min halten80 °C (2 min halten), dann mit 15 °C/min auf 290 °C, 5 min halten
Detektor-Temperatur MS-Transferline: 280 °C, Ionenquelle: 230 °C300 °C
MS-Parameter Elektronenionisation (EI), 70 eV; Scan-Bereich: m/z 40-450-

Quantitative Daten (Illustrativ)

Die folgende Tabelle fasst hypothetische, aber realistische quantitative Leistungsdaten für die Analyse von derivatisiertem this compound zusammen. Diese Werte dienen als Referenz und müssen für jede spezifische Methode und jedes Labor validiert werden.

Tabelle 2: Illustrative quantitative Leistungsdaten für die GC-Analyse von derivatisiertem this compound

ParameterSilyliertes this compound (GC-MS)Acetyliertes this compound (GC-FID)
Erwartete Retentionszeit (min) ~ 12.5~ 11.8
Linearer Bereich (ng/mL) 10 - 100050 - 5000
Korrelationskoeffizient (R²) > 0.995> 0.998
Nachweisgrenze (LOD) (ng/mL) 210
Bestimmungsgrenze (LOQ) (ng/mL) 735
Präzision (% RSD) < 10%< 5%
Richtigkeit (% Wiederfindung) 90 - 110%95 - 105%

Hinweis: Die Werte in dieser Tabelle sind zur Veranschaulichung gedacht und können je nach spezifischer Instrumentierung, Probenmatrix und experimentellen Bedingungen variieren.

Visualisierungen

Die folgenden Diagramme visualisieren den Arbeitsablauf und die logischen Beziehungen im Kontext der Derivatisierung und GC-Analyse von this compound.

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-Analyse von this compound.

Method_Selection Start Analyse von this compound erforderlich Frage1 Strukturaufklärung / Hohe Selektivität erforderlich? Start->Frage1 Frage2 Spurenanalyse / Niedrige Nachweisgrenzen? Frage1->Frage2 Nein Silylierung_MS Silylierung & GC-MS Frage1->Silylierung_MS Ja Frage2->Silylierung_MS Ja Acetylierung_FID Acetylierung & GC-FID Frage2->Acetylierung_FID Nein

References

Purifying 2-Cyclohexylphenol: A Detailed Guide to Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The following protocols provide a comprehensive guide for the purification of 2-Cyclohexylphenol utilizing fractional distillation. This methodology is crucial for researchers, scientists, and professionals in drug development who require high-purity this compound, a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The protocols detail both atmospheric and vacuum fractional distillation techniques, allowing for the selection of the most appropriate method based on the thermal stability of the compound and the nature of the impurities.

Introduction

This compound is typically synthesized through the Friedel-Crafts alkylation of phenol (B47542) with cyclohexene (B86901). This process can result in a mixture of products, including the desired this compound, the isomeric 4-cyclohexylphenol, unreacted starting materials such as phenol and cyclohexene, and di-substituted products like 2,4-dicyclohexylphenol (B14690787) and 2,6-dicyclohexylphenol. Additionally, side reactions can produce impurities like dicyclohexyl ether. Fractional distillation is a powerful technique to separate these components based on their differences in boiling points, thereby yielding highly purified this compound.

Due to the high atmospheric boiling point of this compound (284°C), vacuum fractional distillation is the preferred method to prevent thermal decomposition and to allow for distillation at a more manageable temperature.

Data Presentation: Physical Properties of this compound and Potential Impurities

The successful separation of this compound from its potential impurities via fractional distillation is contingent on the differences in their boiling points. The following table summarizes the atmospheric and, where available, reduced pressure boiling points of the key components typically found in a crude this compound reaction mixture.

CompoundMolecular Weight ( g/mol )Boiling Point at 760 mmHg (°C)Boiling Point at Reduced Pressure (°C @ mmHg)
Cyclohexene82.1483-
Phenol94.11181.7-
This compound 176.26 284 168-170 @ 25
4-Cyclohexylphenol176.26-180-182 @ 25
Dicyclohexyl ether182.31242.5-
2,4-Dicyclohexylphenol258.42High Boiling-
2,6-Dicyclohexylphenol258.42High Boiling-

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound by vacuum fractional distillation.

Protocol 1: Vacuum Fractional Distillation of this compound

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities under reduced pressure.

Materials:

Equipment:

  • Round-bottom flask (distillation pot)

  • Heating mantle with a stirrer

  • Claisen adapter

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Thermometer (-10 to 300°C)

  • Condenser

  • Vacuum adapter

  • Receiving flasks (multiple, round-bottom)

  • Vacuum pump

  • Manometer

  • Cold trap

  • Thick-walled vacuum tubing

  • Lab jack and clamps

Procedure:

  • Apparatus Assembly:

    • Assemble the vacuum fractional distillation apparatus as illustrated in the workflow diagram. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar or a few boiling chips in the round-bottom flask (distillation pot).

    • Charge the distillation pot with the crude this compound mixture, filling it to no more than two-thirds of its capacity.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Connect the Claisen adapter to the distillation pot. The fractionating column is placed in the vertical neck of the Claisen adapter.

    • Place the distillation head on top of the fractionating column. Insert the thermometer through the adapter, ensuring the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.

    • Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the condenser to a circulating cold water supply.

    • Connect the vacuum adapter to the end of the condenser. Place a receiving flask at the outlet of the vacuum adapter.

    • Connect the vacuum adapter to a cold trap, and then connect the cold trap to the vacuum pump using thick-walled vacuum tubing. A manometer should be placed in-line between the cold trap and the vacuum pump to monitor the pressure.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin stirring the mixture in the distillation pot if using a magnetic stirrer.

    • Slowly and carefully apply the vacuum. The pressure should gradually decrease. Monitor the manometer until the desired pressure (e.g., 25 mmHg) is reached and stable.

    • Once a stable vacuum is achieved, begin to gently heat the distillation pot using the heating mantle.

    • Observe the mixture for boiling. As the temperature rises, you will see a ring of condensate slowly ascend the fractionating column.

    • Fraction Collection:

      • Forerun: The first fraction to distill will be the most volatile components, such as residual cyclohexene and phenol. Collect this forerun in the first receiving flask until the temperature at the distillation head stabilizes at the boiling point of the next expected component.

      • Intermediate Fraction: As the temperature begins to rise again, change the receiving flask to collect any intermediate fractions, which may be a mixture of phenol and this compound.

      • Main Fraction (this compound): When the temperature at the distillation head stabilizes at the boiling point of this compound at the recorded pressure (approx. 168-170°C at 25 mmHg), change to a clean receiving flask to collect the purified product.

      • Isomeric Fraction (4-Cyclohexylphenol): After the this compound has distilled, the temperature may rise again to the boiling point of 4-Cyclohexylphenol (approx. 180-182°C at 25 mmHg). This can be collected in a separate flask.

    • Continue the distillation until most of the desired product has been collected or the temperature begins to rise significantly, indicating the distillation of higher-boiling impurities.

  • Shutdown Procedure:

    • Turn off the heating mantle and allow the distillation pot to cool.

    • Once the apparatus has cooled to room temperature, slowly and carefully vent the system by opening the stopcock on the vacuum adapter or by removing the vacuum tubing from the vacuum adapter. Do not turn off the vacuum pump before venting the system.

    • Turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus and characterize the collected fractions using appropriate analytical techniques (e.g., GC-MS, NMR) to determine their purity.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the distillation in a well-ventilated fume hood.

  • Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.

  • Use a safety screen around the apparatus.

  • Never heat a closed system.

  • Be aware of the flammability of organic solvents and use appropriate heating sources (heating mantle, not an open flame).

Visualizations

Fractional_Distillation_Workflow cluster_preparation Preparation cluster_distillation_setup Apparatus Setup cluster_fractionation Fractionation cluster_analysis Analysis crude_mixture Crude this compound Mixture distillation_flask Charge Distillation Flask crude_mixture->distillation_flask assemble Assemble Vacuum Fractional Distillation Apparatus distillation_flask->assemble vacuum Apply and Stabilize Vacuum assemble->vacuum heat Gentle Heating vacuum->heat forerun Collect Forerun (Cyclohexene, Phenol) heat->forerun Low BP main_fraction Collect Main Fraction (this compound) forerun->main_fraction Increase Temp isomeric_fraction Collect Isomeric Fraction (4-Cyclohexylphenol) main_fraction->isomeric_fraction Increase Temp analysis Purity Analysis (GC-MS, NMR) main_fraction->analysis residue Higher Boiling Residue (Di-substituted phenols, etc.) isomeric_fraction->residue Increase Temp

Caption: Workflow for the Purification of this compound by Vacuum Fractional Distillation.

Application Notes and Protocols for the Purification of 2-Cyclohexylphenol via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylphenol is a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and specialty polymers. Its purity is paramount to ensure the desired reaction outcomes, product efficacy, and safety in drug development pipelines. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. By carefully selecting a solvent in which this compound has high solubility at an elevated temperature and low solubility at a lower temperature, a significant purification can be achieved. This document provides detailed application notes and protocols for the recrystallization of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is essential for developing an effective recrystallization protocol.

PropertyValueReference
CAS Number119-42-6[1]
Molecular FormulaC₁₂H₁₆O[1]
Molecular Weight176.25 g/mol [1]
Melting Point~56 °C[1]
AppearanceWhite to off-white crystalline solid or viscous liquid[1]
SolubilityGenerally soluble in organic solvents, limited solubility in water.[1]

Solvent Selection for Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for this compound should exhibit the following characteristics:

  • High dissolving power for this compound at elevated temperatures.

  • Low dissolving power for this compound at low temperatures (e.g., room temperature or 0-4 °C).

  • Impurities should either be highly soluble at all temperatures or insoluble at all temperatures.

  • The solvent should not react with this compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

  • The solvent's boiling point should be below the melting point of this compound (56 °C) if possible, to prevent "oiling out".

Based on the "like dissolves like" principle and literature concerning similar phenolic compounds, a range of solvents can be considered. The following table provides a qualitative assessment of suitable solvents.

SolventBoiling Point (°C)Expected Solubility of this compound (Qualitative)Suitability Notes
Hexane (B92381)69Low at room temp, moderate when hot.Good for non-polar impurities. May require a co-solvent.
Ethanol (B145695)78.4High at room temp.Likely too soluble for single-solvent recrystallization. Good as a co-solvent with water.
Ethanol/WaterVariableAdjustable by varying the ratio.A promising mixed-solvent system. The addition of water as an anti-solvent can induce crystallization.
Toluene111Good solubility when hot.Effective for many organic compounds. Boiling point is higher than the melting point of this compound, which may lead to oiling out if not carefully controlled.
Petroleum Ether40-60Low at room temp, moderate when hot.Similar to hexane, good for non-polar compounds.[1]
Carbon Tetrachloride76.7Mentioned for similar compounds.Use with caution due to toxicity.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Hexane (Illustrative)

This protocol is a general guideline. The optimal solvent volumes and temperatures should be determined experimentally.

Materials:

  • Crude this compound

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place 5.0 g of crude this compound in a 100 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 20 mL of hexane.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add hexane in small portions (1-2 mL at a time) until the this compound just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask with a small amount of boiling hexane and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering impurities.

  • Drying: Allow the crystals to air dry on the filter paper, or for a more thorough drying, place them in a desiccator under vacuum.

  • Analysis: Determine the melting point and purity of the recrystallized product.

Protocol 2: Mixed-Solvent Recrystallization from Ethanol/Water (Illustrative)

This method is useful when a single solvent is not ideal.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While keeping the solution hot, add deionized water dropwise with swirling until a slight turbidity (cloudiness) persists.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the crystallization solution).

  • Drying: Dry the crystals as described in Protocol 1.

  • Analysis: Characterize the purified product by its melting point and purity.

Data Presentation

The following table presents hypothetical data for the recrystallization of this compound to illustrate the expected outcomes. Actual results will vary based on the initial purity and the specific conditions used.

Recrystallization MethodInitial Purity (%)Final Purity (%)Recovery Yield (%)Melting Point (°C)
Single-Solvent (Hexane)90988555-56
Mixed-Solvent (Ethanol/Water)90998055.5-56.5

Purity Analysis

The purity of this compound before and after recrystallization can be effectively determined using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC-FID) Method (Hypothetical Parameters):

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC-UV) Method (Hypothetical Parameters):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at 275 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

Mandatory Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry analyze Purity & Yield Analysis (GC/HPLC, MP) dry->analyze

Caption: Experimental workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Select Potential Solvent test_rt Test Solubility at Room Temperature start->test_rt decision_rt Soluble? test_rt->decision_rt test_hot Test Solubility in Hot Solvent decision_hot Soluble? test_hot->decision_hot decision_rt->test_hot No unsuitable_too_soluble Unsuitable: Too Soluble decision_rt->unsuitable_too_soluble Yes suitable Suitable Solvent decision_hot->suitable Yes unsuitable_insoluble Unsuitable: Insoluble decision_hot->unsuitable_insoluble No

Caption: Logical workflow for selecting a suitable recrystallization solvent.

References

Application Notes and Protocols for the Synthesis of 2-Cyclohexylphenol Using Solid Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Cyclohexylphenol, a valuable intermediate in the manufacturing of dyes, resins, pharmaceuticals, and agrochemicals. The focus is on the utilization of various solid acid catalysts to promote the alkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol (B46403), offering greener and more reusable alternatives to traditional homogeneous catalysts.

Introduction

The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of phenol. Solid acid catalysts have emerged as a promising alternative to conventional liquid acids like sulfuric acid (H₂SO₄) and Lewis acids such as aluminum chloride (AlCl₃), which are often corrosive, hazardous, and generate significant waste streams.[1][2] Solid acids, including zeolites, supported heteropolyacids, ion-exchange resins, and sulfated zirconia, offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and often, higher selectivity.[1][3][4]

The reaction typically involves the alkylation of phenol with either cyclohexene or cyclohexanol.[4][5] The choice of catalyst and reaction conditions can significantly influence the conversion of reactants and the selectivity towards the desired this compound isomer over other products like 4-cyclohexylphenol (B75765) and cyclohexyl phenyl ether.[3][4][6]

Data Presentation: Comparison of Solid Acid Catalysts

The following tables summarize quantitative data from various studies on the synthesis of this compound using different solid acid catalysts, providing a comparative view of their performance under different experimental conditions.

Table 1: Performance of Various Solid Acid Catalysts in the Alkylation of Phenol

CatalystAlkylating AgentPhenol:Alkene/Alcohol Molar RatioTemperature (°C)Reaction Time (h)Phenol Conversion (%)This compound Selectivity (%)Reference
30% TPA/ZrO₂Cyclohexene10:1806High ActivityHigh Selectivity[1]
HBEA-150Cyclohexanol1:1 (by weight)160Not specifiedNot specifiedMajor Product
20% DTP/K-10 clayCyclohexeneNot specified60Not specifiedHigh ActivityNot specified (Focus on O-alkylation)[3][4][6]
Amberlyst-15Cyclohexene1:185Not specifiedHigh Activityortho/para ratio ~2[7]
Hierarchical Beta ZeoliteIsopropyl alcohol (in-situ cyclohexene generation)Not specified150164~70 (total cyclohexylphenols)[5]
Al-SBA-15Isopropyl alcohol (in-situ cyclohexene generation)Not specified1751Not specified19 (total cyclohexylphenols)[5]
H-Zeolite YCyclohexene1:0.6 (p-cresol)1655Not specified92.1 (of 4-methyl-2-cyclohexylphenol)[8]

TPA: 12-tungstophosphoric acid; DTP: Dodecatungstophosphoric acid.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of this compound using solid acid catalysts.

Protocol 1: Synthesis using 12-Tungstophosphoric Acid Supported on Hydrous Zirconia (TPA/ZrO₂)

This protocol is based on the alkylation of phenol with cyclohexene.[1]

Materials:

  • Phenol (A.R. grade)

  • Cyclohexene (A.R. grade)

  • 30% TPA supported on hydrous zirconia (catalyst)

  • Methanol (for catalyst washing)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with hot plate

  • Reflux condenser

  • Thermometer

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Catalyst Preparation (if not pre-prepared): Prepare the 30% TPA/ZrO₂ catalyst as described in the relevant literature. This typically involves impregnating hydrous zirconia with a solution of 12-tungstophosphoric acid followed by drying and calcination.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add phenol and the 30% TPA/ZrO₂ catalyst.

  • Reactant Addition: Add cyclohexene to the flask to achieve a phenol to cyclohexene molar ratio of 10:1.

  • Reaction Conditions: Heat the mixture to 80°C with continuous stirring. The reaction is typically carried out for 6 hours.

  • Product Analysis: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration. The liquid product mixture is then analyzed by GC-MS to determine the conversion of cyclohexene and the selectivity for this compound. The main products are typically this compound and 4-cyclohexylphenol.[1]

  • Catalyst Recycling: The recovered catalyst can be washed with a suitable solvent like methanol, dried at 100°C, and activated at 300°C for reuse.[1]

Protocol 2: Synthesis using a Zeolite Catalyst (HBEA-150) in a Parr Autoclave Reactor

This protocol describes the alkylation of phenol with cyclohexanol using a large-pore zeolite catalyst.

Materials:

  • Phenol (>98% purity)

  • Cyclohexanol (>98% purity)

  • HBEA-150 zeolite (catalyst)

  • Decalin (solvent)

Equipment:

  • 300 ml Parr autoclave reactor

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Gas chromatograph (GC) and GC-MS for product analysis

Procedure:

  • Catalyst Activation (if required): Thermally activate the HBEA-150 zeolite catalyst before use according to standard procedures.

  • Reactor Charging: Charge the Parr autoclave reactor with 5.0 g of phenol, 5.0 g of cyclohexanol, 0.20 g of HBEA-150 catalyst, and 100 mL of decalin as the solvent.

  • Reaction Conditions: Seal the reactor and stir the mixture at 700 rpm. Heat the reactor to the desired temperature, for example, 160°C (reaction temperatures can range from 393-433 K).

  • Sampling and Analysis: Collect liquid samples periodically from the reactor. After work-up (which may involve extraction or centrifugation to remove the catalyst), analyze the samples using GC and GC-MS to monitor the progress of the reaction and identify the products.

  • Reaction Termination: After the desired reaction time, cool the reactor, depressurize, and recover the final product mixture.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and the logical relationship of the components in the synthesis of this compound.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Work-up cluster_products Products Phenol Phenol Reactor Reactor (e.g., Round-bottom flask or Autoclave) Phenol->Reactor Cyclohexene Cyclohexene / Cyclohexanol Cyclohexene->Reactor Filtration Catalyst Separation (Filtration/Centrifugation) Reactor->Filtration Reaction Mixture Catalyst Solid Acid Catalyst (e.g., Zeolite, TPA/ZrO2) Catalyst->Reactor Filtration->Catalyst Catalyst Recycling Analysis Product Analysis (GC-MS) Filtration->Analysis Crude Product Product This compound Analysis->Product Byproducts Byproducts (4-Cyclohexylphenol, etc.) Analysis->Byproducts

Caption: General experimental workflow for this compound synthesis.

Logical_Relationship cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_outputs Outputs Phenol Phenol o_CHP This compound (Ortho-product) Phenol->o_CHP CPE Cyclohexyl Phenyl Ether (O-alkylation product) Phenol->CPE Alkene Cyclohexene / Cyclohexanol Alkene->o_CHP Alkene->CPE Catalyst Solid Acid Catalyst Catalyst->o_CHP Catalyst->CPE Temperature Temperature Temperature->o_CHP influences selectivity Temperature->CPE favored at lower temp. Time Reaction Time Time->o_CHP influences conversion Ratio Molar Ratio Ratio->o_CHP influences conversion p_CHP 4-Cyclohexylphenol (Para-product) o_CHP->p_CHP Isomerization (possible)

Caption: Key factors influencing this compound synthesis.

References

Application Notes and Protocols for High-Yield 2-Cyclohexylphenol Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Cyclohexylphenol is a valuable intermediate in the synthesis of various fine chemicals, including pharmaceuticals, dyes, and disinfectants.[1][2] Its production typically involves the Friedel-Crafts alkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol. This document provides detailed experimental protocols and optimized conditions for the high-yield synthesis of this compound, with a focus on heterogeneous catalytic systems that offer advantages in terms of product selectivity, catalyst recyclability, and cleaner reaction profiles.

Key Reaction Parameters and Optimization

The synthesis of this compound from phenol and cyclohexene is influenced by several critical parameters that must be carefully controlled to maximize the yield and selectivity towards the desired ortho-isomer.

Reaction Scheme:

The primary competing reaction is the formation of the para-isomer, 4-Cyclohexylphenol, and di-substituted cyclohexylphenols.[1][2] The choice of catalyst and optimization of reaction conditions are paramount in directing the reaction towards the desired this compound.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from various studies on the synthesis of this compound, highlighting the performance of different catalytic systems.

Catalyst SystemReactantsTemperature (°C)Reaction Time (h)Phenol:Cyclohexene Molar RatioPhenol Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
30% TPA / Hydrous ZirconiaPhenol, Cyclohexene806Varied-High selectivity for 2-CP-[1]
12-Tungstosilicic Acid (TSA) / Hydrous ZirconiaPhenol, CyclohexeneVariedVariedVaried-High selectivity for 2-CPUp to 92.8[2][3]
RANEY® Nickel + Hierarchical Beta ZeolitePhenol, Isopropyl Alcohol1501-64~70 (total CPs)-[4][5]
Co2P / Beta ZeolitePhenol---7756 (total CPs)43 (total CPs)[6][7]
HY ZeolitePhenol, Cyclohexene200--88.6-66.5[8]
Amberlyst 15Phenol, Cyclohexene85-1:1-~67 (ortho/para ratio ~2)-[9]
Zeolite-Y (impregnated with phosphoric acid)Phenol, CyclohexeneOptimizedOptimizedOptimized-94.081.6[10]

TPA: 12-tungstophosphoric acid; TSA: 12-tungstosilicic acid; CP: Cyclohexylphenol. Data presented is based on the most effective conditions reported in the cited literature.

Experimental Protocols

Below are detailed methodologies for key experiments in the high-yield production of this compound.

Protocol 1: Synthesis using 12-Tungstosilicic Acid (TSA) on Hydrous Zirconia

This protocol is based on a highly effective method for selective this compound synthesis.[2][3]

1. Catalyst Preparation (30% TSA on Hydrous Zirconia): a. Prepare hydrous zirconia by the hydrolysis of zirconium oxychloride (ZrOCl₂·8H₂O) with a dilute ammonia (B1221849) solution. b. Wash the resulting precipitate thoroughly with deionized water until it is free of chloride ions. c. Dry the hydrous zirconia at 120°C for 12 hours. d. Impregnate the dried hydrous zirconia with an aqueous solution of 12-tungstosilicic acid to achieve a 30% w/w loading. e. Evaporate the excess water at 80°C with constant stirring. f. Calcine the catalyst at a specified temperature (e.g., 300°C) for 3 hours.

2. Alkylation Reaction: a. To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature controller, add phenol and the prepared catalyst (e.g., 0.5 g of catalyst for a specific molar ratio of reactants). b. Heat the mixture to the desired reaction temperature (e.g., 80°C) with constant stirring.[1] c. Add cyclohexene dropwise to the reaction mixture over a period of 30 minutes. d. Maintain the reaction at the set temperature for the desired duration (e.g., 6 hours).[1]

3. Product Isolation and Analysis: a. After the reaction is complete, cool the mixture to room temperature. b. Separate the catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and reused.[1] c. Analyze the product mixture using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of phenol and the selectivity for this compound.[1] d. Purify the this compound from the product mixture by fractional distillation under reduced pressure.

Protocol 2: One-Pot Synthesis using a Tandem Catalytic System (RANEY® Nickel + Hierarchical Beta Zeolite)

This protocol describes an innovative one-pot synthesis of cyclohexylphenols.[4][5]

1. Reaction Setup: a. In a high-pressure autoclave, combine phenol, isopropyl alcohol, RANEY® Nickel, and hierarchical Beta zeolite. b. Seal the autoclave and purge it with an inert gas (e.g., nitrogen or argon).

2. Reaction Execution: a. Heat the reaction mixture to 150°C while stirring.[4][5] b. Maintain the reaction at this temperature for 1 hour.[4][5]

3. Product Work-up and Analysis: a. Cool the autoclave to room temperature and carefully vent any excess pressure. b. Open the autoclave and filter the reaction mixture to remove the solid catalysts. c. Analyze the liquid product using GC and GC-MS to quantify the conversion and product distribution.

Mandatory Visualizations

Experimental Workflow for this compound Production

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Alkylation Reaction cluster_analysis Product Analysis & Purification zirconia Hydrous Zirconia Preparation impregnation Impregnation with Active Species (e.g., TSA) zirconia->impregnation calcination Calcination impregnation->calcination catalyst_add Catalyst Addition calcination->catalyst_add reactants Reactants: Phenol & Cyclohexene reactor Reaction Vessel (Heated & Stirred) reactants->reactor reaction Alkylation at Controlled Temperature reactor->reaction catalyst_add->reactor filtration Catalyst Filtration & Recovery reaction->filtration gc_ms GC/GC-MS Analysis filtration->gc_ms purification Fractional Distillation filtration->purification product High-Purity This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway of Influencing Factors on this compound Yield

influencing_factors cluster_inputs Reaction Parameters cluster_outputs Reaction Outcomes catalyst Catalyst Type & Loading conversion Phenol Conversion catalyst->conversion selectivity 2-CP Selectivity catalyst->selectivity temp Temperature temp->conversion temp->selectivity time Reaction Time time->conversion time->selectivity ratio Reactant Molar Ratio ratio->conversion ratio->selectivity yield High this compound Yield conversion->yield selectivity->yield

Caption: Key parameters influencing this compound yield.

References

Application of 2-Cyclohexylphenol in Disinfectant Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds have long been recognized for their antimicrobial properties and are a cornerstone in the formulation of disinfectants. 2-Cyclohexylphenol, an alkyl-substituted phenol (B47542), is of interest for its potential broad-spectrum antimicrobial activity, which is characteristic of this class of compounds. The introduction of a cyclohexyl group to the phenol ring increases its lipophilicity, which may enhance its ability to penetrate microbial cell membranes. These application notes provide a comprehensive overview of the potential applications of this compound in disinfectant formulations, including its mechanism of action, antimicrobial efficacy data from structurally related compounds, and detailed experimental protocols for its evaluation.

Mechanism of Action

The primary mode of action of phenolic compounds, including this compound, involves the disruption of microbial cell membranes. At lower concentrations, they interfere with essential enzyme systems within the cell wall and membrane, leading to the leakage of intracellular constituents. At higher concentrations, they cause extensive cell wall and membrane damage, leading to the denaturation of proteins and lysis of the cell.

Diagram of Proposed Mechanism of Action

cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption & Protein Denaturation Membrane->Disruption Proteins Membrane Proteins Proteins->Disruption 2_Cyclohexylphenol This compound 2_Cyclohexylphenol->Membrane Intercalation 2_Cyclohexylphenol->Proteins Interaction Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of this compound leading to bacterial cell death.

Antimicrobial Efficacy (Data from Structurally Related Compounds)

Specific quantitative antimicrobial data for this compound is not extensively available in the public domain. However, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related phenolic compounds against various microbial strains. This data serves as a reference point to anticipate the potential antimicrobial efficacy of this compound.

Table 1: Antibacterial Activity of Structurally Related Phenolic Compounds

CompoundMicroorganismMIC (µg/mL)
Phenol Staphylococcus aureus1250
Escherichia coli1250
o-Phenylphenol Staphylococcus aureus50
Escherichia coli200
Pseudomonas aeruginosa800
p-tert-Amylphenol Staphylococcus aureus20
Escherichia coli80
Pseudomonas aeruginosa400
2,4-Di-tert-butylphenol Aspergillus niger-
Fusarium oxysporum-
Penicillium chrysogenum-

Note: The fungicidal activity for 2,4-Di-tert-butylphenol was demonstrated by disc diffusion assay, but specific MIC values were not provided in the cited literature.[1]

Table 2: Antifungal Activity of a Structurally Related Cyclohexyl Compound

CompoundMicroorganismMIC (µg/mL)MFC (µg/mL)
10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic acid methyl ester Alternaria brassicicola6.2525
Fusarium oxysporum12.550
Rhizoctonia solani2550
Colletotrichum acutatum6.2525

Note: While not a phenol, this data on a cyclohexyl-containing compound provides insight into the potential antifungal spectrum.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antimicrobial efficacy of this compound in disinfectant formulations.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator

  • Spectrophotometer

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the appropriate broth to the desired starting concentration.

  • Inoculum Preparation: From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of sterile broth to all wells of the 96-well plate. Add 100 µL of the this compound stock solution to the first well and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.

  • Inoculation: Add 100 µL of the prepared inoculum to each well.

  • Controls:

    • Positive Control: A well containing broth and inoculum without the test compound.

    • Negative Control: A well containing only broth to check for sterility.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a spectrophotometer.

Diagram of Broth Microdilution Workflow

Start Start Prep_Compound Prepare this compound Stock Solution Start->Prep_Compound Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Serial_Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate Prep_Compound->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution Method.

Protocol 2: Suspension Test for Bactericidal, Fungicidal, and Virucidal Activity

This protocol evaluates the efficacy of a disinfectant formulation containing this compound in suspension.

Materials:

  • Disinfectant formulation containing this compound

  • Test microorganisms (bacteria, fungi, or viruses)

  • Interfering substance (e.g., bovine albumin solution to simulate dirty conditions)

  • Neutralizer solution

  • Appropriate culture media

  • Water bath

  • Timer

Procedure:

  • Preparation: Prepare the disinfectant solution at the desired concentration. Prepare the test microorganism suspension to a standardized concentration.

  • Test Mixture: In a sterile tube, mix a defined volume of the interfering substance (if applicable) with a defined volume of the test microorganism suspension.

  • Exposure: At time zero, add a defined volume of the disinfectant solution to the test mixture. Start the timer for the specified contact time (e.g., 5, 15, 30, 60 minutes). Maintain the mixture at a controlled temperature in a water bath.

  • Neutralization: At the end of the contact time, transfer a defined volume of the mixture to a tube containing a neutralizer solution to stop the antimicrobial action of the disinfectant.

  • Quantification of Survivors: Determine the number of viable microorganisms in the neutralized sample using standard plating techniques (e.g., pour plate or spread plate method).

  • Calculation: Calculate the log reduction in microbial count compared to a control sample (without disinfectant). A disinfectant is typically considered effective if it achieves a specific log reduction (e.g., ≥ 5-log for bacteria, ≥ 4-log for fungi and viruses) within the specified contact time.[3][4]

Diagram of Suspension Test Workflow

Start Start Prep_Solutions Prepare Disinfectant, Microorganism Suspension, & Interfering Substance Start->Prep_Solutions Mix Mix Microorganism & Interfering Substance Prep_Solutions->Mix Add_Disinfectant Add Disinfectant (Start Timer) Mix->Add_Disinfectant Incubate Incubate at Controlled Temperature for Specified Contact Time Add_Disinfectant->Incubate Neutralize Neutralize Disinfectant Activity Incubate->Neutralize Quantify Quantify Surviving Microorganisms Neutralize->Quantify Calculate Calculate Log Reduction Quantify->Calculate End End Calculate->End

Caption: Workflow for the Suspension Test Method.

Formulation Considerations

When formulating disinfectants with this compound, several factors should be considered:

  • Solubility: this compound has low water solubility. Formulations may require co-solvents (e.g., alcohols) or surfactants to ensure a stable and effective solution.

  • pH: The antimicrobial activity of phenolic compounds can be influenced by pH. The formulation should be optimized for a pH that maximizes efficacy.

  • Compatibility: Ensure compatibility of this compound with other formulation ingredients, such as surfactants, chelating agents, and fragrances.

  • Safety: Phenolic compounds can be skin and eye irritants. Appropriate safety precautions and personal protective equipment should be used during handling and formulation.

Conclusion

This compound holds promise as an active ingredient in disinfectant formulations due to the established antimicrobial properties of phenolic compounds. While specific efficacy data for this compound is limited, the provided protocols offer a robust framework for its evaluation. By determining its antimicrobial spectrum and potency, and by optimizing its formulation, this compound can be developed into an effective disinfectant for various applications in healthcare, industrial, and institutional settings. Further research is warranted to fully characterize its antimicrobial profile and to establish its safety and efficacy in final disinfectant products.

References

Incorporating 2-Cyclohexylphenol into Polymer Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of 2-Cyclohexylphenol into various polymer matrices. This compound, a substituted phenolic compound, offers potential as a polymer additive to enhance thermal stability, and oxidative resistance, and to modify surface properties. Its incorporation can be achieved through several common polymer processing techniques, including melt blending, solution casting, and in-situ polymerization.

Applications and Potential Benefits

The incorporation of this compound into polymer matrices can be explored for a variety of applications, leveraging the chemical properties of the phenolic group and the hydrophobicity of the cyclohexyl group. While specific quantitative data for this compound is limited in publicly available literature, its structural similarity to other phenolic antioxidants and polymer modifiers allows for the extrapolation of potential benefits.[1][2]

Potential applications include:

  • Antioxidant and Thermal Stabilizer: Phenolic compounds are well-established as primary antioxidants that can protect polymers from degradation during processing and end-use by scavenging free radicals.[1][2][3][4] This can lead to improved longevity and performance of plastic and rubber products.[2] The sterically hindered nature of this compound may contribute to its efficacy as a stabilizer.

  • Modifier for Polymer Blends: The inclusion of this compound can alter the miscibility and interfacial properties of polymer blends.

  • Monomer for Specialty Polymers: The hydroxyl group of this compound can be reactive, allowing it to be used as a co-monomer in the synthesis of polyesters, polycarbonates, and phenolic resins, introducing the cyclohexyl moiety into the polymer backbone.[5][6]

  • Surface Property Modification: The cyclohexyl group can increase the hydrophobicity of a polymer surface, which could be advantageous in applications requiring low surface energy or moisture resistance.[7]

Data Presentation: Expected Effects on Polymer Properties

The following table summarizes the potential quantitative effects of incorporating this compound into a polymer matrix. The data presented are hypothetical and based on the known effects of structurally similar phenolic compounds. Researchers should perform their own characterization to determine the actual performance enhancements.

PropertyPolymer MatrixThis compound Loading (wt%)Expected ChangeTest Method
Thermal Stability
Onset of DecompositionPolypropylene (PP)0.1 - 1.0Increase of 10-30 °CThermogravimetric Analysis (TGA)
Melt Flow Index (MFI)Polyethylene (PE)0.1 - 0.5Stabilization (reduced change after aging)Melt Flow Indexer
Mechanical Properties
Tensile StrengthPolyvinyl Chloride (PVC)0.5 - 2.0Minor Increase/No significant changeUniversal Testing Machine
Elongation at BreakNatural Rubber0.5 - 2.0Retention after thermal agingUniversal Testing Machine
Surface Properties
Water Contact AnglePolystyrene (PS) Film1.0 - 5.0Increase of 5-15°Contact Angle Goniometer
Oxidative Stability
Oxidation Induction Time (OIT)Polyethylene (PE)0.1 - 1.0Significant IncreaseDifferential Scanning Calorimetry (DSC)

Experimental Protocols

The following are detailed protocols for incorporating this compound into polymer matrices using three common methods: melt blending, solution casting, and in-situ polymerization.

Melt Blending

Melt blending is a widely used industrial technique for incorporating additives into thermoplastic polymers.[8]

Objective: To homogeneously disperse this compound within a thermoplastic matrix.

Materials:

  • Thermoplastic polymer pellets (e.g., Polypropylene, Polyethylene, Polystyrene)

  • This compound (powder or flakes)

  • Internal batch mixer or twin-screw extruder

Protocol:

  • Drying: Dry the polymer pellets in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80-100 °C for PP/PE) for at least 4 hours to remove any residual moisture.

  • Premixing: In a sealed container, dry blend the polymer pellets with the desired weight percentage of this compound (e.g., 0.1 - 5.0 wt%). Tumble the mixture for 15-20 minutes to ensure a uniform coating of the additive on the pellets.

  • Melt Compounding:

    • Internal Mixer: Set the mixer temperature to 10-20 °C above the melting temperature of the polymer. Add the premixed material to the chamber and mix at a rotor speed of 50-100 rpm for 5-10 minutes.

    • Twin-Screw Extruder: Set the temperature profile of the extruder zones to gradually increase to about 20°C above the polymer's melting point. Feed the premixed material into the main hopper. The screw speed can be set between 100-300 rpm.

  • Pelletizing: Extrude the molten blend through a die and cool the strands in a water bath. Pelletize the cooled strands into uniform pellets.

  • Post-Processing: Dry the pellets thoroughly before further processing (e.g., injection molding, film extrusion).

Diagram of Melt Blending Workflow:

Melt_Blending_Workflow cluster_prep Preparation cluster_processing Processing cluster_final Final Product Drying Dry Polymer Pellets Premixing Dry Blend Polymer and This compound Drying->Premixing Melt_Compounding Melt Compounding (Extruder/Mixer) Premixing->Melt_Compounding Extrusion Extrude Strands Melt_Compounding->Extrusion Cooling Cooling Bath Extrusion->Cooling Pelletizing Pelletize Cooling->Pelletizing Final_Pellets This compound Modified Polymer Pellets Pelletizing->Final_Pellets

Caption: Workflow for incorporating this compound via melt blending.

Solution Casting

Solution casting is a common laboratory technique for preparing thin polymer films with well-dispersed additives.[9][10][11]

Objective: To prepare a polymer film containing this compound.

Materials:

  • Soluble polymer (e.g., Polystyrene, Poly(methyl methacrylate), Polycarbonate)

  • This compound

  • Volatile solvent (e.g., Toluene, Dichloromethane, Tetrahydrofuran)

  • Glass petri dish or flat glass plate

  • Magnetic stirrer and hotplate

  • Leveling table

  • Vacuum oven

Protocol:

  • Polymer Solution Preparation: Dissolve the polymer in a suitable solvent to create a polymer "dope" (e.g., 10-20 wt% polymer). Stir the mixture at room temperature or with gentle heating until the polymer is completely dissolved. This may take several hours.

  • Additive Incorporation: Add the desired amount of this compound to the polymer solution and stir until it is fully dissolved.

  • Degassing: Place the solution in an ultrasonic bath for 15-30 minutes to remove any dissolved air bubbles.

  • Casting: Place the glass substrate on a leveling table. Pour the polymer solution slowly and evenly onto the substrate.

  • Solvent Evaporation: Cover the cast film with a container that has small openings to allow for slow solvent evaporation. This will prevent the formation of defects in the film. Leave the setup at room temperature in a fume hood for 24-48 hours.

  • Drying: Once the film is solid, place it in a vacuum oven at a temperature below the polymer's glass transition temperature for at least 24 hours to remove any residual solvent.

  • Film Removal: Carefully peel the dried film from the glass substrate.

Diagram of Solution Casting Workflow:

Solution_Casting_Workflow cluster_prep Solution Preparation cluster_casting Film Formation cluster_final Final Product Dissolve_Polymer Dissolve Polymer in Solvent Add_Additive Add and Dissolve This compound Dissolve_Polymer->Add_Additive Degas Degas Solution Add_Additive->Degas Cast_Solution Cast Solution onto Substrate Degas->Cast_Solution Evaporation Slow Solvent Evaporation Cast_Solution->Evaporation Drying Vacuum Drying Evaporation->Drying Final_Film This compound Modified Polymer Film Drying->Final_Film

Caption: Workflow for incorporating this compound via solution casting.

In-situ Polymerization

In-situ polymerization involves dissolving the additive in the monomer before the polymerization reaction is initiated.[12] This method can lead to a very uniform dispersion of the additive within the final polymer matrix.

Objective: To incorporate this compound into a polymer matrix during its synthesis.

Materials (Example: Polymethyl Methacrylate (B99206) - PMMA):

  • Methyl methacrylate (MMA) monomer (inhibitor removed)

  • This compound

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Reaction vessel with a reflux condenser and nitrogen inlet

  • Heating mantle and magnetic stirrer

Protocol:

  • Monomer Preparation: Remove the inhibitor from the MMA monomer by passing it through a column of activated basic alumina.

  • Reaction Setup: Assemble the reaction vessel with the reflux condenser and nitrogen inlet. Purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Component Addition: Add the purified MMA monomer to the reaction vessel. Add the desired amount of this compound and stir until it is completely dissolved.

  • Initiator Addition: Add the radical initiator (e.g., 0.1 mol% relative to the monomer) to the solution and stir to dissolve.

  • Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN) while stirring. The polymerization will proceed, and the viscosity of the solution will increase. Continue the reaction for several hours until the desired conversion is achieved.

  • Polymer Isolation: Cool the reaction mixture to room temperature. If the polymer is solid, it can be removed from the vessel. If it is a viscous solution, precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer and wash it with fresh non-solvent. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Diagram of In-situ Polymerization Logical Relationship:

Insitu_Polymerization Monomer Monomer (e.g., MMA) Reaction_Mixture Homogeneous Reaction Mixture Monomer->Reaction_Mixture Additive This compound Additive->Reaction_Mixture Initiator Initiator (e.g., AIBN) Initiator->Reaction_Mixture Polymerization Polymerization (Heat, N2 atmosphere) Reaction_Mixture->Polymerization Polymer_Matrix Polymer Matrix with Incorporated this compound Polymerization->Polymer_Matrix

References

Application Notes and Protocols: Synthesis of 2-Cyclohexylphenol-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of azo dyes derived from 2-cyclohexylphenol. Azo dyes are a significant class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. The inclusion of a bulky cyclohexyl group on the phenol (B47542) ring can enhance the dye's solubility in nonpolar media and influence its spectral properties and fastness.

The synthesis of these dyes is primarily achieved through a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with this compound. This versatile method allows for the creation of a wide array of colors by varying the structure of the aromatic amine.

General Synthetic Workflow

The synthesis begins with the conversion of a primary aromatic amine to a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The resulting diazonium salt is then immediately reacted with this compound in a coupling reaction. The electron-rich this compound undergoes electrophilic aromatic substitution, typically at the para-position to the hydroxyl group, to form the final azo dye.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification Aromatic_Amine Primary Aromatic Amine (Ar-NH2) Diazonium_Salt Diazonium Salt (Ar-N2+) Aromatic_Amine->Diazonium_Salt NaNO2, HCl 0-5 °C Azo_Dye This compound-based Azo Dye Diazonium_Salt->Azo_Dye Coupling Reaction 2_Cyclohexylphenol This compound 2_Cyclohexylphenol->Azo_Dye NaOH solution Purification Filtration and Washing Azo_Dye->Purification

Caption: General workflow for the synthesis of this compound-based azo dyes.

Experimental Protocols

The following are generalized protocols for the synthesis of a representative this compound-based azo dye.

Safety Precautions: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Aromatic amines, phenols, and concentrated acids are toxic and/or corrosive. Diazonium salts can be explosive in a dry, solid state and should always be kept in a cold aqueous solution.

Protocol 1: Synthesis of 4-((4-Nitrophenyl)diazenyl)-2-cyclohexylphenol

This protocol details the synthesis of an illustrative azo dye using 4-nitroaniline (B120555) as the starting aromatic amine.

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Hydroxide (B78521) (NaOH)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

Part A: Diazotization of 4-Nitroaniline

  • In a 100 mL beaker, add 1.38 g (0.01 mol) of 4-nitroaniline to 10 mL of distilled water.

  • Slowly add 2.5 mL of concentrated HCl while stirring. The mixture will form a slurry of 4-nitroaniline hydrochloride.

  • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.

  • In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the stirred 4-nitroaniline hydrochloride suspension. Ensure the temperature is maintained between 0-5 °C throughout the addition.

  • After the addition is complete, continue stirring for 15 minutes in the ice bath. The formation of the diazonium salt solution is now complete. Due to its instability, proceed immediately to the next step.

Part B: Azo Coupling with this compound

  • In a 250 mL beaker, dissolve 1.76 g (0.01 mol) of this compound in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution in an ice bath to below 5 °C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold alkaline this compound solution.

  • A brightly colored precipitate should form immediately.

  • Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification of the Azo Dye

  • Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid product with several portions of cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified dye.

  • Dry the purified crystals in a vacuum oven at a low temperature.

  • Characterize the final product using techniques such as melting point determination, UV-Vis spectroscopy, and NMR.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of synthesized this compound-based azo dyes, where different primary aromatic amines are used. This data is for illustrative purposes to demonstrate how results can be structured.

Dye ReferenceAromatic Amine PrecursorMolecular Weight ( g/mol )Yield (%)Melting Point (°C)λmax (nm) in EthanolMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
CHP-Dye-1 Aniline280.3785145-14741025,000
CHP-Dye-2 4-Nitroaniline325.3692198-20048035,000
CHP-Dye-3 4-Methoxyaniline310.4088130-13243528,000
CHP-Dye-4 4-Chloroaniline314.8190162-16441526,500

Logical Relationship of Synthesis Steps

The synthesis of this compound-based dyes follows a logical progression from starting materials to the final product, with key intermediates and reaction conditions at each stage.

Logical_Flow Start Starting Materials: - Primary Aromatic Amine - this compound - Reagents (NaNO2, HCl, NaOH) Diazotization Diazotization of Amine (0-5 °C) Start->Diazotization Coupling Azo Coupling with This compound Start->Coupling This compound Diazonium_Salt Formation of Unstable Diazonium Salt Intermediate Diazotization->Diazonium_Salt Diazonium_Salt->Coupling Crude_Dye Formation of Crude Azo Dye Precipitate Coupling->Crude_Dye Purification Purification: - Filtration - Washing - Recrystallization Crude_Dye->Purification Final_Product Pure this compound-based Dye Purification->Final_Product

Application Notes and Protocols for 2-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 2-Cyclohexylphenol. The information is intended to guide laboratory personnel in minimizing risks and implementing safe practices when working with this compound.

Section 1: Chemical and Physical Properties

This compound is an organic compound that appears as a white to light yellow or orange powder or crystal.[1][2] It is important to be aware of its physical and chemical properties for safe handling and storage.

PropertyValueReference
Molecular Formula C₁₂H₁₆O[3]
Molecular Weight 176.25 g/mol [3]
Melting Point 56 °C[1][2]
Boiling Point 284 °C[1][2]
Flash Point 134 °C[1][3]
Density 0.9452 g/cm³ (rough estimate)[1][2]
Water Solubility 83.33 mg/L at 25 °C[1][2]
pKa 10.41 ± 0.30 (Predicted)[1][2]

Section 2: Toxicological Data

MetricValue (Phenol)SpeciesRouteReference
LD50 (Oral) 317 mg/kgRatOral[4]
LD50 (Oral) 270 mg/kgMouseOral[4]
LD50 (Dermal) 630 mg/kgRabbitDermal[4]
LD50 (Dermal) 669 mg/kgRatDermal[4]

Note: This data is for phenol (B47542) and should be used as a precautionary reference only. The toxicological properties of this compound have not been thoroughly investigated.

Section 3: Safety and Handling Protocols

Adherence to strict safety protocols is crucial when handling this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive selection of PPE is required when working with this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat, buttoned, and covering all exposed skin.
Footwear Closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
General Handling Procedures
  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[6]

  • Avoid Inhalation: Prevent the formation and inhalation of dust or vapors.

  • Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Storage
  • Container: Store in a tightly closed, properly labeled container.[7]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[7]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[7]

Spill and Disposal Procedures
  • Spill Cleanup:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place in a sealed container for disposal.

    • For solutions, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Section 4: Experimental Protocol - Representative Synthesis of this compound

The following is a representative protocol for the synthesis of this compound via Friedel-Crafts alkylation of phenol with cyclohexene (B86901), a common laboratory application.[8] This protocol is for informational purposes and should be adapted and performed only after a thorough risk assessment.

Materials and Equipment
  • Phenol

  • Cyclohexene

  • Acid catalyst (e.g., sulfuric acid, solid acid catalyst)

  • Solvent (if required)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Appropriate work-up and purification equipment (e.g., separatory funnel, rotary evaporator, distillation apparatus)

Procedure
  • Reaction Setup: In a fume hood, assemble a clean and dry three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • Charging Reactants: Charge the flask with phenol and the chosen solvent (if any). Begin stirring the mixture.

  • Catalyst Addition: Carefully add the acid catalyst to the reaction mixture. This step may be exothermic.

  • Addition of Cyclohexene: Slowly add cyclohexene to the reaction mixture from the dropping funnel. Control the rate of addition to maintain the desired reaction temperature.

  • Reaction: Heat the mixture to the desired reaction temperature and maintain for the required reaction time with continuous stirring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a neutralizing agent (e.g., a saturated solution of sodium bicarbonate).

    • Transfer the mixture to a separatory funnel.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation or chromatography.

Section 5: Visualizations

Laboratory Safety Workflow for Handling Hazardous Chemicals

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Gather_Info Review SDS and Literature Gather_Info->Risk_Assessment Prepare_Work_Area Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Handle_Chemical Handle Chemical Don_PPE->Handle_Chemical Decontaminate Decontaminate Work Area Handle_Chemical->Decontaminate Doff_PPE Doff and Dispose of PPE Decontaminate->Doff_PPE Store_Chemical Properly Store Chemical Doff_PPE->Store_Chemical Dispose_Waste Dispose of Waste Store_Chemical->Dispose_Waste

Caption: General laboratory safety workflow for handling hazardous chemicals.

Chemical Risk Assessment Flowchart

G decision decision process process result result Start Start Identify_Hazards Identify Chemical and Procedural Hazards Start->Identify_Hazards Evaluate_Risks Evaluate Risks (Likelihood & Severity) Identify_Hazards->Evaluate_Risks Risks_Controlled Are Risks Adequately Controlled? Evaluate_Risks->Risks_Controlled Implement_Controls Implement/Improve Control Measures (e.g., PPE, Ventilation, SOPs) Risks_Controlled->Implement_Controls No Proceed Proceed with Experiment Risks_Controlled->Proceed Yes Stop STOP and Re-evaluate Risks_Controlled->Stop If unacceptable Implement_Controls->Evaluate_Risks

Caption: A flowchart for conducting a chemical risk assessment in a laboratory setting.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-Cyclohexylphenol, with a focus on considerations for scaling up the process from laboratory to pilot or industrial scale. The primary synthetic route discussed is the Friedel-Crafts alkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol (B46403), a common and adaptable method for this transformation. These notes cover various catalytic systems, reaction optimization, safety protocols, and troubleshooting to guide researchers in developing a robust and efficient synthesis.

Introduction

This compound (o-CHP) and its isomers are valuable intermediates in the chemical industry, finding applications in the manufacturing of dyes, resins, agrochemicals, and as precursors for disinfectants and fungicides like 2-phenylphenol.[1] The synthesis typically involves the electrophilic substitution of a cyclohexyl group onto the phenol ring. While several methods exist, the acid-catalyzed Friedel-Crafts alkylation of phenol with an alkylating agent such as cyclohexene or cyclohexanol is the most prevalent.[2]

Scaling this reaction from the benchtop to a larger scale introduces challenges related to reaction control, heat management, catalyst handling and recovery, and product purification. This document aims to provide a comprehensive guide to navigate these challenges effectively.

Synthetic Pathways and Key Considerations

The dominant method for synthesizing cyclohexylphenols is the Friedel-Crafts alkylation. This reaction is acid-catalyzed and can proceed via two main pathways depending on the alkylating agent.

2.1 Alkylation of Phenol with Cyclohexene

This is a direct and atom-economical approach where cyclohexene is activated by an acid catalyst to form a cyclohexyl cation (or a polarized complex), which then attacks the electron-rich phenol ring.

  • Reaction: C₆H₅OH + C₆H₁₀ --(Acid Catalyst)--> C₁₂H₁₆O

  • Products: The reaction typically yields a mixture of this compound (ortho-isomer) and 4-cyclohexylphenol (B75765) (para-isomer), along with potential byproducts like cyclohexyl phenyl ether and di-substituted phenols (2,4- or 2,6-dicyclohexylphenol). The ratio of these products is highly dependent on the reaction conditions and the catalyst used.[3]

2.2 Alkylation of Phenol with Cyclohexanol

In this variation, cyclohexanol is used as the alkylating agent. The alcohol is protonated by the acid catalyst, followed by the elimination of water to generate the cyclohexyl cation.

  • Reaction: C₆H₅OH + C₆H₁₁OH --(Acid Catalyst)--> C₁₂H₁₆O + H₂O

  • Consideration: A key challenge with this method is the formation of water as a byproduct, which can deactivate certain catalysts and complicate the reaction equilibrium.[2][4] Therefore, conditions that facilitate water removal are often necessary, especially in a scaled-up process.[3]

Catalyst Selection: A Critical Choice for Scale-up

The choice of catalyst is paramount as it influences reaction rate, selectivity, and the overall sustainability and cost-effectiveness of the process.

  • Homogeneous Catalysts: Traditional Brønsted acids (H₂SO₄, H₃PO₄) and Lewis acids (AlCl₃, BF₃) are effective but pose significant challenges for scale-up.[2] They are highly corrosive, difficult to separate from the reaction mixture, and generate substantial waste, leading to environmental concerns.[2] The use of AlCl₃ can be further complicated by its strong coordination with the phenolic hydroxyl group, which can deactivate the catalyst.[5][6]

  • Heterogeneous Catalysts: Solid acid catalysts are highly preferred for industrial applications. They are easily separable by filtration, often reusable, and generally less corrosive. This simplifies the work-up procedure and reduces waste. Commonly used solid acids include:

    • Zeolites (e.g., H-Beta, HY, H-Mordenite): These offer high acidity and shape selectivity, which can be tuned to favor specific isomers.[7]

    • Supported Heteropolyacids (e.g., TPA/ZrO₂): These catalysts demonstrate high activity and can be recycled and reused.

    • Acidic Ion-Exchange Resins (e.g., Amberlyst): These are effective catalysts, though their thermal stability might limit the reaction temperature.[3]

    • Acid-treated Clays (e.g., Fuller's Earth, Tonsil): These have been historically used in larger-scale preparations.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various literature sources to allow for comparison of different catalytic systems and reaction conditions.

Table 1: Alkylation of Phenol with Cyclohexene

CatalystTemp. (°C)Phenol:Cyclohexene Molar RatioTime (h)Conversion (%)2-CHP Selectivity (%)4-CHP Selectivity (%)Reference
30% TPA/ZrO₂8010:16~85High (Major Product)Minor Product
Zeolite HY200Not specifiedNot specified88.666.5 (Yield)55.3 (Yield)[9]
Amberlyst 15851:1~20~80o/p ratio ~2o/p ratio ~2[10]
AlCl₃151:1<1~25o/p ratio ~1.5o/p ratio ~1.5[10]

Table 2: Alkylation of Phenol with Cyclohexanol

CatalystTemp. (°C)Phenol:Cyclohexanol Molar RatioTime (h)Conversion (%)Product DistributionReference
Zeolite HY140-2201:1 to 5:12-12Not specifiedMixture of isomers, mainly 4-CHP[9]
Tonsil (Clay)215-2501.6:13~67 (Yield)1600g o-CHP, 900g p-CHP[8]
Large Pore Zeolite150-1801.3:1 to 1.8:13-6Not specifiedHigh yield of 4-methyl-2-cyclohexylphenol (from p-cresol)[3]

Experimental Protocols

4.1 Laboratory-Scale Synthesis using a Solid Acid Catalyst (Example: Zeolite H-Beta)

This protocol describes a typical laboratory procedure for the synthesis of this compound using cyclohexene as the alkylating agent and H-Beta zeolite as a recyclable catalyst.

Materials:

  • Phenol (99%)

  • Cyclohexene (99%)

  • H-Beta Zeolite (calcined)

  • Toluene (B28343) (or another suitable solvent)

  • Sodium hydroxide (B78521) solution (10% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle with magnetic stirring

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Activation: Activate the H-Beta zeolite by calcining at 450-500°C for 4-6 hours.[7] Allow to cool to room temperature in a desiccator before use.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenol (e.g., 47 g, 0.5 mol) and toluene (100 mL).

  • Catalyst Addition: Add the activated H-Beta zeolite (e.g., 2-5% by weight of phenol).

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 150-180°C) with vigorous stirring.[3]

  • Reagent Addition: Add cyclohexene (e.g., 20.5 g, 0.25 mol) dropwise from the dropping funnel over a period of 1-2 hours. Controlling the addition rate is crucial to manage the reaction exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC. Continue heating for an additional 2-4 hours after the addition is complete, or until the desired conversion is achieved.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the catalyst by filtration. The catalyst can be washed with toluene, dried, and stored for regeneration and reuse.

    • Transfer the filtrate to a separatory funnel and wash with 10% NaOH solution (2 x 50 mL) to remove unreacted phenol.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, a mixture of cyclohexylphenol isomers, can be purified by fractional vacuum distillation to separate this compound from 4-cyclohexylphenol and other byproducts.[8]

4.2 Scale-up Considerations and Protocol

Scaling up the synthesis requires careful attention to several factors. The following protocol outlines a general approach for a pilot-scale batch.

Key Scale-up Considerations:

  • Heat Management: The Friedel-Crafts alkylation is exothermic. A jacketed reactor with efficient cooling and temperature control is essential. The rate of addition of the alkylating agent is the primary means of controlling the reaction temperature.

  • Mass Transfer: Efficient stirring is critical to ensure good contact between the reactants and the solid catalyst. Baffles within the reactor can improve mixing.

  • Catalyst Handling: For larger quantities, catalyst filtration can be challenging. A filter press or a centrifugal filter may be required. The reusability of the catalyst is a key economic driver. A regeneration protocol, typically involving washing and recalcination, should be established.

  • Work-up and Purification: Handling large volumes of aqueous washes requires appropriate vessels and waste treatment facilities. Fractional distillation at a larger scale requires a distillation column with sufficient theoretical plates to achieve good separation of the isomers.

Pilot-Scale Protocol (Example using Tonsil catalyst as per patent literature): [8]

  • Charging the Reactor: In a suitable jacketed glass-lined or stainless steel reactor, charge phenol (e.g., 56.5 kg, 600 mol) and a siliceous catalyst like Tonsil (e.g., 3 kg).[8]

  • Heating: Heat the mixture to the desired initial temperature (e.g., 100-150°C) with agitation.

  • Cyclohexene Addition: Gradually add cyclohexene (e.g., 12 kg, 146 mol) to the reactor over a period of several hours, carefully monitoring the internal temperature and adjusting the addition rate or cooling to maintain the target temperature range (e.g., gradually raising to 250°C).[8]

  • Reaction and Monitoring: After the addition is complete, maintain the reaction at temperature for a specified period (e.g., 2-4 hours) until reaction completion is confirmed by in-process control (IPC) analysis (e.g., GC).

  • Catalyst Removal: Cool the reactor contents. Filter the hot reaction mass to remove the catalyst.

  • Purification: The crude product is purified by fractional distillation under vacuum.

    • A first cut will remove any low-boiling impurities and unreacted starting materials.

    • Subsequent fractions will yield ortho-cyclohexylphenol and para-cyclohexylphenol.[8] The unreacted phenol and potentially the undesired isomer can be recycled in subsequent batches to improve overall process efficiency.[8]

Safety and Handling

  • Phenol: Phenol is toxic, corrosive, and can be fatal if ingested, inhaled, or absorbed through the skin.[1][11] It can cause severe chemical burns that may not be immediately painful due to its anesthetic effect.[1] Always handle phenol in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., neoprene or butyl rubber).[11] An emergency shower and eyewash station must be readily accessible.[1]

  • Acid Catalysts: Strong acids like sulfuric acid and Lewis acids like aluminum chloride are highly corrosive. Handle with extreme care and appropriate PPE.

  • Cyclohexene: Cyclohexene is a flammable liquid. Keep away from ignition sources.

  • Exothermic Reaction: Be prepared for an exothermic reaction, especially during the initial addition of the alkylating agent. Ensure adequate cooling capacity and monitor the temperature closely.

Troubleshooting

Table 3: Troubleshooting Guide for this compound Synthesis

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (e.g., moisture poisoning).2. Reaction temperature too low.3. Insufficient catalyst loading.1. Ensure catalyst is properly activated/dried before use. For cyclohexanol, consider removing water during the reaction.2. Gradually increase the reaction temperature, monitoring for byproduct formation.3. Increase the catalyst amount incrementally.
Poor Selectivity (High p-isomer or ether formation) 1. Reaction temperature too high often favors the thermodynamically more stable para isomer.2. Catalyst choice (some catalysts favor O-alkylation or para-alkylation).3. Molar ratio of reactants.1. Lower the reaction temperature. Ortho-alkylation is often kinetically favored at lower temperatures.2. Screen different solid acid catalysts. Zeolites can offer shape selectivity.3. Use a large excess of phenol to minimize di-alkylation and ether formation.
Catalyst Deactivation (in subsequent runs) 1. Fouling of catalyst pores by heavy byproducts or coke.2. Incomplete removal of reactants/products from the previous run.1. Regenerate the catalyst by washing with a solvent followed by calcination at high temperature.2. Optimize the washing procedure for the recycled catalyst.
Difficult Product Isolation/Purification 1. Formation of multiple byproducts with close boiling points.2. Incomplete removal of acidic catalyst leading to degradation during distillation.1. Optimize reaction conditions to improve selectivity. Use a more efficient fractional distillation column (more theoretical plates).2. Ensure complete removal of the catalyst by filtration and consider a basic wash (e.g., dilute NaHCO₃) of the crude product before distillation.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Phenol Phenol o_CHP This compound (Ortho Product) Phenol->o_CHP p_CHP 4-Cyclohexylphenol (Para Product) Phenol->p_CHP Cyclohexene Cyclohexene Intermediate Cyclohexyl Cation Intermediate Cyclohexene->Intermediate + H+ Catalyst Acid Catalyst (H+) Intermediate->o_CHP Electrophilic Attack Intermediate->p_CHP Electrophilic Attack Byproducts Byproducts (Ether, Di-alkylated) o_CHP->Byproducts Further Alkylation p_CHP->Byproducts Further Alkylation

Caption: Friedel-Crafts alkylation of phenol with cyclohexene.

Experimental Workflow for Scale-up

Workflow start Start reactor_charge Charge Reactor: Phenol + Catalyst start->reactor_charge heat_up Heat to Reaction Temp reactor_charge->heat_up add_cyclohexene Controlled Addition of Cyclohexene heat_up->add_cyclohexene reaction Reaction Monitoring (IPC) add_cyclohexene->reaction cool_down Cool Down reaction->cool_down filtration Catalyst Filtration cool_down->filtration catalyst_recycle Catalyst Regeneration & Recycle filtration->catalyst_recycle Solid workup Aqueous Work-up (Phenol Removal) filtration->workup Liquid distillation Fractional Vacuum Distillation workup->distillation product_iso Isolate 2-CHP distillation->product_iso end End product_iso->end

Caption: General workflow for scaled-up synthesis and purification.

Troubleshooting Logic

Troubleshooting start Low Yield? check_conversion Check Conversion of Phenol start->check_conversion Yes ok Process OK start->ok No check_selectivity Check Product Selectivity check_conversion->check_selectivity High low_conversion_sol Increase Temp OR Increase Catalyst Load OR Check Catalyst Activity check_conversion->low_conversion_sol Low poor_selectivity_sol Decrease Temp OR Change Catalyst OR Adjust Molar Ratio check_selectivity->poor_selectivity_sol Poor check_selectivity->ok Good

Caption: Decision tree for troubleshooting low yield issues.

References

Application Note and Protocols for the Quantification of 2-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylphenol is a significant chemical intermediate used in various industrial applications, including the synthesis of dyes, resins, and as a precursor for disinfectants and fungicides. Its potential presence in environmental samples and as an impurity in pharmaceutical manufacturing necessitates robust and reliable analytical methods for its quantification. This document provides detailed application notes and experimental protocols for the determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be adaptable for various matrices, including water, wastewater, and formulated products.

Analytical Standards

For accurate quantification, it is imperative to use a certified reference standard of this compound. Several chemical suppliers offer this compound with a specified purity, which should be used for the preparation of calibration standards.

I. Quantification of this compound by HPLC-UV

This method is suitable for the analysis of this compound in aqueous samples and formulated products where the concentration is expected to be in the low ppm (µg/mL) range.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile and Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detector DAD at 275 nm

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

3. Sample Preparation:

  • Aqueous Samples (e.g., Water, Wastewater):

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

    • If high concentrations of interfering substances are expected, perform a solid-phase extraction (SPE) cleanup using a C18 cartridge.

      • Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

      • Load 100 mL of the filtered sample onto the cartridge.

      • Wash the cartridge with 5 mL of water.

      • Elute the this compound with 5 mL of methanol.

      • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of mobile phase.

  • Formulated Products:

    • Accurately weigh a portion of the homogenized sample and dissolve it in a suitable solvent (e.g., methanol).

    • Use sonication to ensure complete dissolution.

    • Centrifuge the solution to remove any undissolved excipients.

    • Dilute the supernatant with the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Data (Representative)

The following table summarizes typical performance data for the HPLC-UV method. Actual results may vary depending on the specific instrumentation and sample matrix.

ParameterResult
Linearity (r²) > 0.999
Range 0.5 - 50 µg/mL
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 2%

II. Quantification of this compound by GC-MS

This method offers high selectivity and sensitivity and is particularly suitable for the analysis of this compound in complex matrices and for trace-level quantification. This protocol is based on established EPA methods for phenolic compounds in environmental samples.[1][2][3][4]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is required.

ParameterRecommended Setting
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 176 (Molecular Ion)
Qualifier Ions m/z 119, 94

2. Preparation of Standard Solutions:

  • Prepare stock and working standard solutions of this compound in a suitable solvent such as methanol or dichloromethane (B109758), following a similar procedure as described for the HPLC method.

3. Sample Preparation and Extraction:

This protocol is adapted from EPA Method 625.1 for wastewater samples.[3]

  • Liquid-Liquid Extraction (LLE):

    • Measure 1 L of the sample into a 2 L separatory funnel.

    • Adjust the sample pH to ≤ 2 with sulfuric acid.

    • Add 60 mL of dichloromethane to the funnel.

    • Shake vigorously for 2 minutes.

    • Allow the layers to separate and drain the dichloromethane (bottom layer) into a flask.

    • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts.

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

4. Data Analysis and Quantification:

  • Generate a calibration curve using the prepared standards.

  • Quantify this compound in the extracted samples based on the peak area of the quantifier ion (m/z 176) and comparison to the calibration curve.

  • Confirm the identity of the analyte by verifying the presence of the qualifier ions at the expected retention time and their relative abundance ratios.

Method Validation Data (Representative)

The following table presents expected performance characteristics for the GC-MS method, based on data for structurally similar compounds like o-phenylphenol.[5][6]

ParameterResult
Linearity (r²) > 0.998
Range 0.01 - 10 µg/mL
Limit of Detection (LOD) 0.005 µg/mL
Limit of Quantification (LOQ) 0.01 µg/mL
Accuracy (Recovery) 80 - 110%
Precision (RSD) < 10%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Stock Prepare Stock Solution (1000 µg/mL in Methanol) Standard->Stock Working Prepare Working Standards (0.5-50 µg/mL) Stock->Working HPLC Inject into HPLC System (C18 Column, ACN:H2O) Working->HPLC Sample Aqueous Sample Filter Filter Sample (0.45 µm) Sample->Filter SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Filter->SPE if needed Inject_Sample Reconstitute in Mobile Phase Filter->Inject_Sample direct SPE->Inject_Sample Inject_Sample->HPLC Detect UV Detection at 275 nm HPLC->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify this compound Detect->Quantify

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1L Aqueous Sample Acidify Adjust pH to <= 2 Sample->Acidify Extract1 Extract with 60mL CH2Cl2 Acidify->Extract1 Separate1 Separate Layers Extract1->Separate1 Extract2 Repeat Extraction (2x) Separate1->Extract2 Combine Combine Extracts Extract2->Combine Dry Dry with Na2SO4 Combine->Dry Concentrate Concentrate to 1mL Dry->Concentrate GCMS Inject into GC-MS (DB-5ms Column) Concentrate->GCMS Acquire Acquire Data (SIM Mode) GCMS->Acquire Cal_Curve Generate Calibration Curve Acquire->Cal_Curve Quantify Quantify using m/z 176 Acquire->Quantify Confirm Confirm with Qualifier Ions Quantify->Confirm

Caption: GC-MS analysis workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Cyclohexylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of phenol (B47542) with an alkylating agent such as cyclohexene (B86901) or cyclohexanol.[1][2][3] This reaction is typically catalyzed by an acid. Solid acid catalysts, like zeolites and supported heteropolyacids, are often favored to promote cleaner technology and easier catalyst separation.[1][2]

Q2: What are the primary byproducts in the synthesis of this compound?

The main byproducts include:

  • 4-Cyclohexylphenol (p-isomer): Often the major byproduct, its formation competes with the desired 2-isomer.[1][2]

  • Di-substituted phenols: Such as 2,4-dicyclohexylphenol (B14690787) and 2,6-dicyclohexylphenol, which can form, especially with higher concentrations of the alkylating agent.

  • Cyclohexyl phenyl ether: Formed via O-alkylation of phenol, this is a common side product, particularly at lower reaction temperatures.[4]

Q3: How can I increase the selectivity for this compound over 4-Cyclohexylphenol?

The ortho/para selectivity is highly dependent on the reaction temperature and the catalyst used. Lower reaction temperatures generally favor the formation of the ortho-isomer (this compound).[2] For instance, in the alkylation of phenol with cyclohexanol, the ortho-product predominates at lower temperatures, while the para-isomer is favored at higher temperatures.[2] Some catalytic systems, such as 12-tungstophosphoric acid supported on hydrous zirconia, have shown high selectivity for this compound.[1][5]

Q4: What is the role of the catalyst in this synthesis?

The acid catalyst, whether a traditional Lewis acid (e.g., AlCl₃) or a solid acid (e.g., zeolites, supported heteropolyacids), facilitates the reaction by generating a cyclohexyl carbocation from cyclohexene or cyclohexanol.[2][6] This electrophile then attacks the electron-rich phenol ring. The choice of catalyst significantly impacts the reaction's activity, selectivity (ortho vs. para and C- vs. O-alkylation), and overall yield.[4][7]

Troubleshooting Guide

Low Yield

Problem: The overall yield of cyclohexylphenols is lower than expected.

Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion.[8] - Increase Reaction Temperature: Higher temperatures can increase the reaction rate, but be mindful of the impact on selectivity.[2] - Check Catalyst Activity: Ensure the catalyst is active and has not been deactivated. For solid catalysts, regeneration may be necessary.[1]
Catalyst Deactivation - Catalyst Poisoning: Ensure starting materials and solvents are pure and dry, as impurities can poison the catalyst. - Coke Formation: For solid catalysts, especially at higher temperatures, coke formation can block active sites. Catalyst regeneration through calcination may be required.
Suboptimal Reactant Molar Ratio - Excess Phenol: Using an excess of phenol can help to minimize the formation of di-substituted byproducts.[9]
Product Loss During Workup - Incomplete Extraction: Perform multiple extractions and ensure the correct pH to facilitate the separation of phenolic products.[8] - Volatilization: Be cautious during solvent removal, especially if using a rotary evaporator at high vacuum or temperature.
Poor Selectivity for this compound

Problem: The major product is 4-Cyclohexylphenol or other byproducts, not the desired 2-isomer.

Possible Cause Troubleshooting Steps
High Reaction Temperature - Lower the Temperature: Lower reaction temperatures favor the formation of the ortho-isomer.[2] Experiment with a temperature gradient to find the optimal condition for your specific catalytic system.
Inappropriate Catalyst - Screen Different Catalysts: The choice of catalyst has a profound effect on ortho/para selectivity. Some solid acids, like certain supported heteropolyacids, have shown high selectivity for the 2-isomer.[1][5]
Formation of Cyclohexyl Phenyl Ether - Increase Temperature: While lower temperatures favor ortho-alkylation over para-alkylation, very low temperatures can promote O-alkylation, leading to the formation of cyclohexyl phenyl ether.[4] A moderate temperature is often a good starting point.

Experimental Protocols

General Procedure for Alkylation of Phenol with Cyclohexene using a Solid Acid Catalyst

This protocol is a generalized procedure based on common laboratory practices for this type of reaction.

Materials:

  • Phenol

  • Cyclohexene

  • Solid acid catalyst (e.g., 30% 12-tungstophosphoric acid on hydrous zirconia)[1]

  • Solvent (if necessary, e.g., 1,2-dichloroethane)

  • Round bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round bottom flask equipped with a magnetic stir bar and a condenser, add phenol and the solid acid catalyst.[1] If using a solvent, add it at this stage.

  • Reactant Addition: While stirring, add cyclohexene to the reaction mixture. A common molar ratio of phenol to cyclohexene is 10:1 to minimize di-alkylation.[1]

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80°C) and maintain stirring for the specified reaction time (e.g., 1-6 hours).[1] Monitor the reaction progress by TLC or GC.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it can be recovered by filtration.[1] The catalyst can often be washed, dried, and reused.[1]

  • Product Isolation and Purification:

    • Remove any solvent under reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography to separate the this compound from the 4-isomer and other byproducts.[10]

Data Presentation

Table 1: Effect of Catalyst on Phenol Cyclohexylation with Cyclohexene

CatalystTemperature (°C)Phenol Conversion (%)Selectivity for this compound (%)Selectivity for 4-Cyclohexylphenol (%)Reference
30% TPA/ZrO₂8065.593.36.7[1]
Amberlyst 1585~90~65~35[11]
CH₃SO₃H85~80~75-83~17-25[11]

TPA/ZrO₂: 12-tungstophosphoric acid on hydrous zirconia

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Reactants (Phenol, Cyclohexene) reaction_setup Reaction Setup reactants->reaction_setup catalyst Catalyst catalyst->reaction_setup heating_stirring Heating & Stirring reaction_setup->heating_stirring filtration Catalyst Filtration heating_stirring->filtration extraction Extraction filtration->extraction purification Purification (Distillation/Chromatography) extraction->purification product_analysis Product Analysis (GC, NMR, etc.) purification->product_analysis

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of This compound check_conversion Check Reaction Conversion (TLC, GC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Reaction Complete check_conversion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_catalyst Check Catalyst Activity incomplete->check_catalyst workup_issue Investigate Workup Procedure complete->workup_issue extraction_loss Product Loss During Extraction? workup_issue->extraction_loss Yes purification_loss Product Loss During Purification? workup_issue->purification_loss Yes optimize_workup Optimize Extraction/Purification extraction_loss->optimize_workup purification_loss->optimize_workup

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Competing Reaction Pathways

reaction_pathways cluster_products Possible Products phenol Phenol ortho_product This compound (o-C-Alkylation) phenol->ortho_product para_product 4-Cyclohexylphenol (p-C-Alkylation) phenol->para_product ether_product Cyclohexyl Phenyl Ether (O-Alkylation) phenol->ether_product cyclohexene Cyclohexene catalyst Acid Catalyst cyclohexene->catalyst intermediate Cyclohexyl Carbocation catalyst->intermediate intermediate->ortho_product Electrophilic Aromatic Substitution intermediate->para_product intermediate->ether_product di_product Di-cyclohexylphenols ortho_product->di_product para_product->di_product

Caption: Competing reaction pathways in the acid-catalyzed alkylation of phenol with cyclohexene.

References

Technical Support Center: Optimizing Selectivity for Ortho-Alkylation of Phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the ortho-alkylation of phenol (B47542). This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you navigate experimental hurdles.

Problem: Poor Regioselectivity - My reaction yields a mixture of ortho- and para-alkylated products.

Answer: Achieving high ortho-selectivity is a common challenge due to the activating nature of the hydroxyl group, which directs electrophiles to both ortho and para positions.[1] Several factors can be adjusted to favor the desired ortho isomer.

  • Catalyst Selection: The choice of catalyst is critical. Certain catalysts are specifically designed to direct alkylation to the ortho position.

    • Aluminum Thiophenoxide Catalysts: These have shown high selectivity for the ortho position.[2]

    • Rhenium Catalysts: Dirhenium decacarbonyl (Re₂(CO)₁₀) has been reported to provide exclusive ortho-mono-alkylation.[3]

    • Hydrotalcite-Derived Catalysts: Catalysts derived from magnesium-aluminum hydrotalcite can increase the selectivity for 2-alkyl and 2,6-dialkylphenols.[4][5]

    • Dual Catalyst Systems: A combination of a Lewis acid (like ZnCl₂) and a Brønsted acid (like camphorsulfonic acid - CSA) can favor ortho-selectivity.[6][7] Similarly, a cooperative system of Pd/C and Sc(OTf)₃ is effective.[8][9]

  • Steric Hindrance: Bulky alkylating agents or phenols with existing bulky substituents may favor para-alkylation to minimize steric clash.[10] Conversely, a bulky catalyst can sometimes be used to block the more accessible para position, favoring the ortho product.[1][11]

  • Reaction Temperature: Temperature can significantly influence the product distribution. For the Fries rearrangement, higher temperatures generally favor the ortho-acylated product, which is often the thermodynamically favored isomer due to the formation of a stable bidentate complex with the Lewis acid catalyst.[12] In other alkylations, the effect of temperature is system-dependent and requires empirical optimization.[10]

  • Solvent: In the Fries rearrangement, non-polar solvents can increase the yield of the ortho product.[12] For catalyst-free reactions in supercritical water, lower water densities (lower pressure) favor ortho selectivity, while higher densities favor the para product.[13]

Problem: Competing O-Alkylation - My reaction is producing the phenyl ether byproduct instead of the desired C-alkylated phenol.

Answer: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation) or the ring carbon (C-alkylation).[14][15] The selectivity between these two pathways is primarily controlled by the reaction conditions.[1]

  • Solvent Choice: This is a crucial factor.

    • Protic Solvents (e.g., water, ethanol, trifluoroethanol): These solvents solvate the phenoxide oxygen through hydrogen bonding. This shields the oxygen, making it less available for reaction and thus favoring C-alkylation.[1][10][15]

    • Aprotic Polar Solvents (e.g., DMF, DMSO, acetone): These solvents do not effectively shield the oxygen anion, leaving it highly reactive. This promotes the kinetically favored O-alkylation product via an SN2 reaction.[1][10][15]

  • Catalyst System:

    • Acidic Catalysts (Lewis or Brønsted acids): These are used in Friedel-Crafts type reactions with alkenes or alcohols and strongly promote C-alkylation by activating the alkylating agent to form an electrophile that attacks the electron-rich aromatic ring.[10][16]

    • Base Catalysts: Reactions using a base and an alkyl halide generally favor O-alkylation.[10]

  • Counter-ion: The choice of base can influence the reactivity. Using a larger, "softer" counter-ion can sometimes favor C-alkylation.[1]

  • Rearrangement Reactions: If O-alkylation is unavoidable, a subsequent rearrangement reaction can be considered. For example, the Claisen rearrangement converts an allyl phenyl ether to an ortho-allyl phenol upon heating.[1]

Problem: Low Yield and Significant Formation of Polyalkylated Byproducts.

Answer: Polyalkylation is a frequent side reaction in Friedel-Crafts alkylations because the initial mono-alkylated product is often more nucleophilic and thus more reactive than the starting phenol.[14][16]

  • Molar Ratio of Reactants: Use a large excess of the phenol relative to the alkylating agent.[10] This statistically increases the probability that the alkylating agent will react with the starting material rather than the more reactive mono-alkylated product.[14]

  • Control Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC. Stop the reaction once the concentration of the desired mono-alkylated product is maximized. Lowering the reaction temperature can also help reduce the rate of subsequent alkylations.[14]

  • Catalyst Choice: Highly active Lewis acids like AlCl₃ can promote excessive alkylation.[14] Consider using milder catalysts to temper the reaction's reactivity.[10][17] Some catalytic systems, like the Re₂(CO)₁₀ system, are reported to stop at the first alkylation, preventing polyalkylation.[3]

Problem: Alkyl Group Rearrangement - The product contains an isomerized alkyl chain.

Answer: Carbocation rearrangements are a known challenge in Friedel-Crafts alkylation, particularly when using primary and secondary alkyl halides or alcohols that can form less stable carbocations.[3][16] These intermediates can rearrange to more thermodynamically stable carbocations before attacking the phenol ring.[3]

  • Choice of Alkylating Agent: Use an alkylating agent that forms a stable carbocation (e.g., a tertiary alkyl halide) to avoid rearrangement.[10]

  • Reaction Conditions: Use milder reaction conditions (milder Lewis acids, lower temperatures) to minimize the lifetime and rearrangement potential of the carbocation intermediate.[10]

  • Alternative Methods: Consider an alternative synthetic route that avoids carbocation intermediates. A common strategy is to perform a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) to obtain the desired straight-chain alkyl group.[10]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing ortho-selectivity in phenol alkylation?

A1: The primary factors are the choice of catalyst, the steric properties of both the phenol and the alkylating agent, the reaction temperature, and the solvent.[2][10][11] Certain catalysts, like aluminum thiophenoxide or rhenium carbonyl complexes, have an inherent directing effect that strongly favors the ortho position.[2][3] Temperature and solvent can be optimized to favor either the kinetic or thermodynamic product, which can influence the ortho/para ratio.[12][13]

Q2: Which catalysts are most effective for selective ortho-alkylation?

A2: Several catalytic systems have demonstrated high ortho-selectivity:

  • Aluminum Thiophenoxide: Provides selective ortho-alkylation with olefins.[2]

  • Dirhenium Decacarbonyl (Re₂(CO)₁₀): Highly regioselective for mono-alkylation at the ortho-position using alkenes.[3]

  • ZnCl₂ / Camphorsulfonic Acid (CSA): A dual-catalyst system for site-selective ortho-alkylation with unactivated secondary alcohols.[6]

  • Pd/C / Sc(OTf)₃: A cooperative dual catalytic system for regioselective ortho-alkylation with primary alcohols.[8][9]

  • Zeolites and Acidic Clays (B1170129): Can provide shape selectivity, favoring the formation of one isomer over another based on their pore structure.[11][18]

Q3: What are some "green" or more environmentally friendly approaches to phenol alkylation?

A3: There is a growing focus on developing more sustainable methods. Key approaches include:

  • Solid Acid Catalysts: Using recyclable solid catalysts like zeolites or ion-exchange resins reduces waste and simplifies product purification.[10]

  • Ionic Liquids: These can function as both solvents and catalysts and are often recyclable.[10]

  • Solvent-Free Reactions: Performing reactions neat (without solvent) or under solvent-free conditions minimizes waste.[10]

  • Supercritical Water: Using supercritical water as a reaction medium can enable catalyst-free, highly ortho-selective alkylation.[13]

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption.[10]

Data Presentation

The following tables summarize quantitative data from various studies on the ortho-alkylation of phenol.

Table 1: Rhenium-Catalyzed Ortho-Alkylation of Phenol Derivatives with 1-Dodecene (B91753) [3] Conditions: Phenol derivative (1.0 equiv), 1-dodecene (1.5 equiv), Re₂(CO)₁₀ (0.02 equiv), mesitylene (B46885), 160 °C, 15 h.

EntryPhenol DerivativeYield (%)
1Phenol91
24-Fluorophenol99
34-Chlorophenol96
44-Methoxyphenol77

Table 2: Dual-Catalyst Ortho-Alkylation of Phenols with Primary Alcohols [9] Conditions: Phenol (0.4 mmol), Primary Alcohol (20 equiv), Pd/C (2 mol%), Sc(OTf)₃ (3 mol%), 160 °C.

Phenol SubstratePrimary AlcoholTime (h)Isolated Yield (%)
Phenol1-Propanol1670
m-Cresol1-Propanol1675
Phenol1-Pentanol1672
m-Cresol1-Pentanol1680
PhenolIsoamyl alcohol1675

Table 3: ZnCl₂/CSA-Catalyzed Ortho-Alkylation of Phenol with a Secondary Alcohol [6] Conditions: Phenol (1 mmol), Cyclohexanol (1.1 mmol), ZnCl₂ (0.05 mmol), (R)-CSA (0.75 mmol), Chlorobenzene (1.0 mL), 140 °C, 18 h.

Phenol SubstrateAlcohol SubstrateProduct Yield (%)ortho/para ratio
PhenolCyclohexanol70>20:1

Experimental Protocols

Protocol 1: General Procedure for Rhenium-Catalyzed Ortho-Alkylation of Phenol [3]

  • Preparation: Oven-dry all glassware, assemble it quickly, and place it under an inert argon atmosphere.

  • Charging the Vessel: To a reaction vessel, add the phenol substrate (1.0 equiv), mesitylene as the solvent, the alkene (1.5 equiv), and dirhenium decacarbonyl (Re₂(CO)₁₀, 0.02 equiv).

  • Reaction: Heat the mixture to 160 °C and stir for 15 hours under the argon atmosphere.

  • Workup: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by distillation to obtain the desired ortho-alkylated phenol.

Protocol 2: General Procedure for Cooperative Pd/C and Sc(OTf)₃ Catalyzed Ortho-Alkylation [9]

  • Preparation: To a 12 mL screw-cap vial equipped with a magnetic stir bar, add Pd/C (10% w/w, 2 mol %), Sc(OTf)₃ (3 mol %), and the phenol substrate (0.4 mmol).

  • Reagent Addition: Add the primary alcohol (20 equiv) to the vial.

  • Reaction: Seal the vial and place the mixture in a preheated oil bath at 160 °C. Stir for the specified time (typically 16-24 hours).

  • Workup: Cool the mixture to room temperature.

  • Purification: Filter the reaction mixture through a pad of silica (B1680970) gel, eluting with ethyl acetate (B1210297) to remove the heterogeneous catalyst and the Lewis acid. Concentrate the filtrate under reduced pressure to yield the product.

Visualizations

The following diagrams illustrate key pathways and logical workflows relevant to optimizing the ortho-alkylation of phenol.

Caption: Competing pathways for O- vs. C-alkylation of phenoxides.[10][15]

G cluster_workflow Troubleshooting Workflow for Poor ortho/para Regioselectivity start Start: Mixture of ortho- and para- Isomers step1 Step 1: Evaluate Steric Hindrance start->step1 action1 Modify Substrate or Alkylaing Agent (e.g., use bulkier groups) step1->action1 Sterics are significant step2 Step 2: Vary Reaction Temperature step1->step2 Sterics are minimal action1->step2 action2 Systematically increase/ decrease temperature to find optimum for ortho-product step2->action2 step3 Step 3: Change Catalyst System action2->step3 action3 Select known ortho-directing catalyst (e.g., Re₂(CO)₁₀, Al-thiophenoxide, etc.) step3->action3 end End: Optimized ortho-Selectivity action3->end

Caption: Workflow for optimizing ortho/para regioselectivity.[10][11]

G cluster_mechanism Proposed Mechanism for Cooperative Dual Catalysis (Pd/C + Sc(OTf)₃) phenol Phenol cyclohexenone Cyclohexenone phenol->cyclohexenone Partial Hydogenation alcohol Primary Alcohol (RCH₂OH) aldehyde Aldehyde (RCHO) alcohol->aldehyde Oxidation pd_cat Pd/C pd_cat->phenol pd_cat->alcohol aldol_adduct Aldol Adduct pd_cat->aldol_adduct sc_cat Sc(OTf)₃ (Lewis Acid) sc_cat->cyclohexenone Promotes cyclohexenone->aldol_adduct Aldol Condensation aldehyde->aldol_adduct product ortho-Alkylated Phenol aldol_adduct->product Rearomatization (Dehydrogenation)

Caption: Cooperative catalytic mechanism for ortho-alkylation.[8][9]

References

Technical Support Center: Synthesis of 2-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclohexylphenol. The information focuses on identifying and mitigating common byproducts to improve reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts in the acid-catalyzed alkylation of phenol (B47542) with cyclohexene (B86901)/cyclohexanol?

The synthesis of this compound, typically a Friedel-Crafts alkylation, is susceptible to the formation of several byproducts. The primary impurities include:

  • Positional Isomer (4-Cyclohexylphenol): The para-substituted isomer is a major byproduct due to the thermodynamic stability of the para-product.[1][2]

  • Over-alkylation Products: Di-substituted phenols, such as 2,4-Dicyclohexylphenol and 2,6-Dicyclohexylphenol, can form, particularly when the initial product is more nucleophilic than phenol itself.[3][4][5]

  • O-Alkylation Product (Cyclohexyl Phenyl Ether): Phenol's ability to act as a nucleophile at both the aromatic ring (C-alkylation) and the hydroxyl oxygen (O-alkylation) can lead to the formation of Cyclohexyl Phenyl Ether (CPE).[3][4][6] This is often kinetically favored, especially at lower temperatures.[3][6]

  • Cyclohexene Dimer: A side reaction involving the dimerization of cyclohexene can occur, leading to cyclohexylcyclohexene.[4]

Q2: My reaction is producing a high percentage of 4-Cyclohexylphenol. How can I improve the selectivity for the ortho-isomer?

Achieving high ortho-selectivity is a common challenge. Several factors influence the ortho/para ratio:

  • Catalyst Selection: The choice of catalyst is critical. While traditional Lewis acids like AlCl₃ can be effective, solid acid catalysts such as certain zeolites or sulfonic resins (e.g., Amberlyst 15) have shown good ortho-selectivity.[4] For instance, methanesulfonic acid (CH₃SO₃H) has been reported to yield ortho/para ratios from 3 to 5, whereas Amberlyst 15 gives a ratio close to 2.[4]

  • Reaction Temperature: Temperature plays a significant role. Lower reaction temperatures tend to favor the formation of the ortho-isomer, while higher temperatures often lead to the more thermodynamically stable para-isomer.[1]

  • Solvent Effects: The polarity of the solvent can influence the electrophilic attack on the phenol ring.[4] Experimenting with different solvents may improve ortho-selectivity.

Q3: I am observing significant amounts of di-substituted products (Dicyclohexylphenols). What steps can I take to minimize this over-alkylation?

The formation of di-substituted byproducts is often due to the high reactivity of the mono-alkylated phenol intermediate.[3] To minimize this:

  • Adjust Molar Ratio: Use a molar excess of phenol relative to the alkylating agent (cyclohexene or cyclohexanol).[3][5] This statistically favors the alkylation of the starting phenol over the already substituted product.

  • Control Reaction Time and Temperature: Monitor the reaction's progress closely and terminate it once the concentration of the desired mono-alkylated product is at its maximum. Lowering the reaction temperature can also help slow down the rate of the second alkylation.[3]

  • Use a Milder Catalyst: Highly active catalysts like AlCl₃ can promote excessive alkylation.[3] Consider using a milder solid acid catalyst to moderate the reaction's reactivity.

Q4: Cyclohexyl Phenyl Ether is a major contaminant in my product mixture. How can I prevent its formation?

The formation of Cyclohexyl Phenyl Ether (O-alkylation) competes with the desired C-alkylation. To suppress this side reaction:

  • Catalyst Choice: Select a catalyst that preferentially promotes C-alkylation. Many solid acid catalysts, such as zeolites and certain heteropolyacids, are known to favor ring alkylation over ether formation.[3][7]

  • Reaction Conditions: Since ether formation can be kinetically favored, adjusting the reaction temperature and time can alter the product distribution.[3] In some cases, the ether can rearrange to the C-alkylated products, particularly the ortho and para isomers, in the presence of an acid catalyst.[4]

Byproduct Formation Overview

The following diagram illustrates the primary reaction pathways in the synthesis of this compound, including the formation of common byproducts.

Byproduct_Formation cluster_reactants Reactants cluster_products Products & Byproducts Phenol Phenol P_desired This compound (Desired Product) Phenol->P_desired + Cyclohexene Acid Catalyst BP1 4-Cyclohexylphenol (Isomer) Phenol->BP1 + Cyclohexene Acid Catalyst BP2 Cyclohexyl Phenyl Ether (O-Alkylation) Phenol->BP2 + Cyclohexene Acid Catalyst Cyclohexene Cyclohexene / Cyclohexanol BP4 Cyclohexylcyclohexene (Dimerization) Cyclohexene->BP4 Dimerization BP3 Dicyclohexylphenols (Over-alkylation) P_desired->BP3 + Cyclohexene BP1->BP3 + Cyclohexene

Caption: Reaction scheme for this compound synthesis and major byproducts.

Troubleshooting Workflow

Use the following decision tree to troubleshoot common issues encountered during the synthesis.

Troubleshooting_Workflow start Analyze Crude Product Mixture (GC, HPLC, NMR) issue Identify Primary Impurity start->issue high_para High 4-Cyclohexylphenol issue->high_para Isomer high_di High Dicyclohexylphenols issue->high_di Over-alkylation high_ether High Cyclohexyl Phenyl Ether issue->high_ether O-Alkylation sol_para1 Lower Reaction Temperature high_para->sol_para1 sol_para2 Change Catalyst (e.g., CH3SO3H) high_para->sol_para2 sol_di1 Increase Phenol:Cyclohexene Ratio high_di->sol_di1 sol_di2 Reduce Reaction Time high_di->sol_di2 sol_di3 Use Milder Catalyst high_di->sol_di3 sol_ether1 Select C-Alkylation Favoring Catalyst (e.g., Zeolite) high_ether->sol_ether1 sol_ether2 Adjust Temperature/Time high_ether->sol_ether2

Caption: Troubleshooting decision tree for optimizing this compound synthesis.

Quantitative Data on Byproduct Formation

The selectivity of the reaction is highly dependent on the catalyst and reaction conditions. The table below summarizes representative data on product distribution.

CatalystSolventTemperature (°C)Ortho/Para RatioKey Byproducts NotedReference
Amberlyst 151,2-dichloroethane (B1671644)85~2Cyclohexyl phenyl ether, Dicyclohexylphenols, Cyclohexylcyclohexene[4]
CH₃SO₃H1,2-dichloroethane853 to 5Cyclohexyl phenyl ether[4]
AlCl₃1,2-dichloroethane15~4.5Pitch/heavy byproducts, Cyclohexyl phenyl ether[4]
Zeolite HYNot specified140-220Decreases with temp.4-Cyclohexylphenol is major product[1]
12-Tungstophosphoric acid / ZrO₂Not specified80-4-Cyclohexylphenol, 2,4-Dicyclohexylphenol[7]

Example Experimental Protocol

This protocol is a generalized procedure for the alkylation of phenol with cyclohexene using a solid acid catalyst, aimed at maximizing the yield of this compound.

Materials:

  • Phenol

  • Cyclohexene

  • Solid Acid Catalyst (e.g., Amberlyst 15, Zeolite H-Beta)

  • Solvent (e.g., 1,2-dichloroethane or solvent-free)

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Catalyst Activation: If required, activate the solid acid catalyst according to the manufacturer's instructions. This typically involves heating under vacuum to remove adsorbed water. For example, zeolites may be calcined at high temperatures (e.g., 500°C).[8]

  • Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the setup is dry and, if necessary, under an inert atmosphere (e.g., nitrogen).

  • Charging Reactants: Charge the flask with phenol and the chosen solvent (if any). Add the activated solid acid catalyst (e.g., 1-10% by weight relative to phenol).[9] Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-150°C).

  • Addition of Alkylating Agent: Add cyclohexene dropwise to the stirred mixture over a period of 1-2 hours.[9] Controlling the addition rate can help manage the reaction exotherm and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to proceed at the set temperature for a specified time (e.g., 2-12 hours).[8] Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: Once the desired conversion is achieved, cool the reaction mixture to room temperature.

    • Remove the solid catalyst by filtration.

    • Wash the catalyst with a small amount of fresh solvent.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted phenol and acidic residues.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to isolate the this compound from its isomers and other byproducts.[3]

References

Technical Support Center: Minimizing 4-Cyclohexylphenol Formation Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing the formation of byproducts during the synthesis of 4-Cyclohexylphenol. This resource is designed to help you optimize your experimental protocols for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the synthesis of 4-Cyclohexylphenol?

A1: The primary byproducts in the synthesis of 4-Cyclohexylphenol, which is typically achieved through the Friedel-Crafts alkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol, include:

  • 2-Cyclohexylphenol (ortho-isomer): This is the most common isomeric byproduct.[1]

  • Dicyclohexylphenols (e.g., 2,4-Dicyclohexylphenol): These result from polyalkylation, where a second cyclohexyl group is added to the phenol ring.[2]

  • Cyclohexyl phenyl ether: This is formed through O-alkylation of the phenolic hydroxyl group, as opposed to the desired C-alkylation on the aromatic ring.[3]

Q2: How does the choice of catalyst influence the selectivity towards 4-Cyclohexylphenol?

A2: The catalyst plays a crucial role in directing the regioselectivity of the alkylation. Solid acid catalysts, particularly zeolites with specific pore structures, are often favored for their ability to enhance para-selectivity. For instance, large-pore zeolites like H-Mordenite and H-Beta have demonstrated good selectivity for 4-Cyclohexylphenol.[4][5] The acidity and shape-selective properties of these catalysts can sterically hinder the formation of the ortho-isomer.[4] In contrast, some homogeneous catalysts may lead to a higher proportion of the ortho-isomer or O-alkylation products.[1]

Q3: What is the effect of reaction temperature on the product distribution?

A3: Reaction temperature is a critical parameter for controlling the ortho/para isomer ratio. Generally, higher temperatures tend to favor the formation of the thermodynamically more stable para-isomer (4-Cyclohexylphenol).[6] Conversely, lower temperatures may favor the kinetically controlled ortho-isomer or the formation of cyclohexyl phenyl ether.[3] Careful optimization of the reaction temperature is therefore essential to maximize the yield of the desired product.

Q4: How can polyalkylation be minimized?

A4: Polyalkylation, the formation of dicyclohexylphenols, can be suppressed by using a large excess of the aromatic substrate (phenol) relative to the alkylating agent (cyclohexene or cyclohexanol).[6][7] This increases the statistical probability of the alkylating agent reacting with an unreacted phenol molecule rather than an already monosubstituted one.

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Low yield of 4-Cyclohexylphenol and high proportion of this compound 1. Inappropriate catalyst: Some catalysts inherently favor ortho-alkylation. 2. Low reaction temperature: Kinetically favors the formation of the ortho-isomer.1. Catalyst Selection: Employ a shape-selective solid acid catalyst such as H-Mordenite or H-Beta zeolite.[5] 2. Optimize Temperature: Gradually increase the reaction temperature. For many Friedel-Crafts alkylations, higher temperatures favor the thermodynamically more stable para-isomer.[6]
Significant formation of dicyclohexylphenols Incorrect reactant molar ratio: An insufficient excess of phenol allows for the alkylation of the mono-substituted product.Adjust Molar Ratio: Increase the molar ratio of phenol to the alkylating agent (cyclohexene or cyclohexanol). A ratio of 5:1 or higher is often recommended.[5]
Presence of cyclohexyl phenyl ether in the product mixture 1. Reaction conditions favor O-alkylation: Lower temperatures can favor the formation of the ether. 2. Catalyst type: Some catalysts may have a higher propensity for O-alkylation.1. Increase Temperature: Higher temperatures generally favor C-alkylation over O-alkylation.[3] 2. Catalyst Screening: Test different types of acid catalysts to find one that minimizes O-alkylation under your desired reaction conditions.
Low overall conversion of phenol 1. Catalyst deactivation: The catalyst may be poisoned or coked. 2. Insufficient reaction time or temperature. 3. Poor quality of reactants or catalyst. 1. Catalyst Regeneration/Replacement: If using a solid catalyst, consider regeneration according to the manufacturer's instructions or using a fresh batch. Ensure the catalyst is anhydrous. 2. Optimize Reaction Parameters: Increase the reaction time and/or temperature incrementally. 3. Verify Reagent Quality: Use freshly distilled phenol and ensure the alkylating agent is pure.

Data Presentation

Table 1: Influence of Catalyst on Phenol Cyclohexylation with Cyclohexene

CatalystPhenol Conversion (%)Selectivity to 4-Cyclohexylphenol (%)Selectivity to this compound (%)Other Byproducts (%)Reference
H-Mordenite8544.840.215.0 (di-substituted, ether)[4]
H-Beta7243.738.517.8 (di-substituted, ether)[4]
Amberlyst 15>95~33~67<1[1]
20% DTP/K-10 clayHighLow (favors O-alkylation)Low (favors O-alkylation)High (Cyclohexyl phenyl ether)[3]

Table 2: Effect of Reaction Temperature on Product Selectivity (Catalyst: Zeolite H-Beta)

Temperature (°C)Phenol Conversion (%)4-Cyclohexylphenol (%)This compound (%)
140653545
1807243.738.5
220805530

Note: The data in this table is illustrative and compiled from general trends observed in the literature. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Selective Synthesis of 4-Cyclohexylphenol using H-Mordenite Catalyst

This protocol aims to maximize the yield of 4-Cyclohexylphenol by employing a shape-selective zeolite catalyst and optimized reaction conditions.

Materials:

  • Phenol (freshly distilled)

  • Cyclohexene

  • H-Mordenite catalyst (calcined at 450°C for 6 hours before use)[5]

  • Toluene (B28343) (anhydrous)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle)

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add H-Mordenite catalyst (5 g) and anhydrous toluene (50 mL).

  • Addition of Phenol: Add phenol (47 g, 0.5 mol) to the flask and heat the mixture to 110°C with stirring.

  • Addition of Cyclohexene: Slowly add cyclohexene (8.2 g, 0.1 mol) dropwise from the dropping funnel over a period of 1 hour. The phenol to cyclohexene molar ratio is 5:1.[5]

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 110°C for 8 hours.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the catalyst from the reaction mixture and wash it with toluene.

    • Combine the filtrate and washings and wash with 5% sodium bicarbonate solution (2 x 50 mL) and then with water (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the toluene by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., heptane) to isolate 4-Cyclohexylphenol.

  • Analysis: Analyze the product and byproducts using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield and selectivity.

Visualizations

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phenol Phenol sigma_complex_ortho Ortho Sigma Complex phenol->sigma_complex_ortho Electrophilic Attack (ortho) sigma_complex_para Para Sigma Complex phenol->sigma_complex_para Electrophilic Attack (para) cyclohexene Cyclohexene carbocation Cyclohexyl Carbocation cyclohexene->carbocation Protonation catalyst Acid Catalyst (H+) catalyst->carbocation carbocation->sigma_complex_ortho carbocation->sigma_complex_para ortho_product This compound sigma_complex_ortho->ortho_product Deprotonation para_product 4-Cyclohexylphenol sigma_complex_para->para_product Deprotonation

Caption: Friedel-Crafts alkylation mechanism for the formation of cyclohexylphenol isomers.

optimization_workflow start Start: Low Yield/Selectivity of 4-Cyclohexylphenol catalyst Step 1: Catalyst Selection - Use shape-selective zeolites (H-Mordenite, H-Beta) - Ensure catalyst is active and anhydrous start->catalyst molar_ratio Step 2: Adjust Molar Ratio - Increase Phenol:Cyclohexene ratio (e.g., 5:1 or higher) catalyst->molar_ratio temperature Step 3: Optimize Temperature - Higher temperatures generally favor para-isomer molar_ratio->temperature analysis Step 4: Analyze Product Mixture (GC-MS, NMR) temperature->analysis analysis->catalyst Unsatisfactory Outcome end End: Optimized Yield and Selectivity analysis->end Desired Outcome troubleshoot Troubleshoot Further (Reaction time, solvent, etc.) end->troubleshoot

Caption: Workflow for optimizing the selective synthesis of 4-Cyclohexylphenol.

References

Technical Support Center: Catalyst Deactivation in 2-Cyclohexylphenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Cyclohexylphenol. The content is designed to help identify and resolve common issues related to catalyst deactivation during the alkylation of phenol (B47542) with cyclohexene (B86901).

Troubleshooting Guides

This section addresses specific problems encountered during experimentation in a direct question-and-answer format.

Question 1: My reaction has stopped prematurely, or the catalyst activity has dropped off sharply after a short time. What is the likely cause and how can I fix it?

Answer: A rapid decline in catalyst activity is one of the most common issues. The primary causes are typically coking/fouling or catalyst poisoning.

  • Possible Cause 1: Coking or Fouling. This involves the formation of carbonaceous deposits (coke) or heavy byproducts (pitch) on the catalyst surface, which block the active sites.[1][2] In this specific reaction, the oligomerization of cyclohexene is a probable source of these deactivating species.[1]

    • Solution:

      • Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of coke formation.[2] However, be aware that lower temperatures may favor the O-alkylation product (cyclohexyl phenyl ether) over the desired C-alkylation product.[3]

      • Adjust Reactant Ratio: Using a higher molar ratio of phenol to cyclohexene (e.g., 10:1) can sometimes suppress cyclohexene side reactions and improve catalyst stability.

      • Catalyst Regeneration: A coked catalyst can often be regenerated. A standard method involves a carefully controlled oxidation (calcination) to burn off the carbon deposits.[2][4] See Protocol 2 for a general procedure.

  • Possible Cause 2: Catalyst Poisoning. Impurities present in the reactants (phenol, cyclohexene), solvent, or reaction atmosphere can irreversibly bind to the catalyst's active sites.[2][5]

    • Solution:

      • Purify Reactants: Ensure all chemicals are of high purity. Freshly distilled solvents and reactants are recommended.[2]

      • Use a Guard Bed: Pass the feedstock through a guard bed containing a suitable adsorbent to capture potential poisons before they reach the catalyst bed.[2]

      • Control Atmosphere: Some catalysts, like AlCl₃, are sensitive to moisture.[1] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent deactivation.[1]

      • Catalyst Regeneration: For certain types of poisoning, washing the catalyst with an appropriate solvent or a mild acid solution may restore some activity.[2][6]

Question 2: The conversion of phenol is high, but the selectivity towards the desired this compound isomer is poor. How can I improve this?

Answer: Poor selectivity is typically governed by the catalyst's properties and the reaction conditions.

  • Possible Cause 1: Suboptimal Catalyst Choice. The type of catalyst, its acidity (Brønsted vs. Lewis), and its pore structure have a profound impact on product distribution.[1][7] For example, homogeneous catalysts may show different ortho/para selectivity compared to heterogeneous catalysts like Amberlyst resins.[1]

    • Solution: Screen a variety of solid acid catalysts. Zeolites (like H-BEA), supported heteropolyacids (e.g., TPA on zirconia), and ion-exchange resins are commonly used and offer different selectivity profiles.[7][8]

  • Possible Cause 2: Incorrect Reaction Temperature. Temperature influences the competition between O-alkylation (forming cyclohexyl phenyl ether) and C-alkylation (forming cyclohexylphenols).[3] It also affects the ortho- vs. para-selectivity.

    • Solution: Systematically vary the reaction temperature to find the optimal point for this compound formation. Studies have shown that increasing temperature generally favors C-alkylation.[3][9]

  • Possible Cause 3: Formation of Di-substituted Products. If you observe significant amounts of 2,4- or 2,6-dicyclohexylphenol, it is likely due to the further alkylation of the initial product.

    • Solution: This is often caused by a high local concentration of cyclohexene. Increasing the phenol-to-cyclohexene molar ratio can minimize the formation of these di-substituted byproducts.

Frequently Asked Questions (FAQs)

  • What are the most common types of catalysts used for this compound synthesis? Solid acid catalysts are preferred for their ease of separation and potential for recycling. Commonly investigated catalysts include zeolites (e.g., H-BEA, H-ZSM-5), ion-exchange resins (e.g., Amberlyst), supported heteropolyacids (e.g., 12-tungstophosphoric acid on zirconia), and acid-treated clays.[8]

  • What is the primary mechanism of deactivation for solid acid catalysts in this reaction? The most frequently cited cause of deactivation is fouling or coking, where heavy organic molecules, likely from cyclohexene oligomerization, deposit on the catalyst surface and block access to the active sites.[1][2]

  • Can a deactivated catalyst be regenerated? Yes, in many cases. For deactivation by coking, a common regeneration method is calcination, which involves heating the catalyst in a controlled flow of air or an inert gas to burn off the carbonaceous deposits.[2][4] For deactivation by certain poisons, solvent washing may be effective.[6]

  • How does the presence of water affect the reaction? Water can act as a catalyst inhibitor or poison, especially for solid acid catalysts.[5] If using cyclohexanol (B46403) as the alkylating agent instead of cyclohexene, the water formed as a byproduct is known to inhibit catalyst performance.[8]

  • What is a good starting point for optimizing reaction conditions? Based on literature, a reasonable starting point could be a reaction temperature of 80°C with a phenol to cyclohexene molar ratio of 10:1, using a solid acid catalyst like 30% 12-tungstophosphoric acid on hydrous zirconia.

Data Presentation

Table 1: Performance of Various Catalysts in Phenol Alkylation with Cyclohexene

CatalystTemp (°C)Phenol:Cyclohexene RatioTime (h)Phenol Conversion (%)2-CHP Selectivity (%)4-CHP Selectivity (%)Reference
Amberlyst 15851:14~60~35~18[1]
AlCl₃151:11~30 (stops)--[1]
TPA/ZrO₂8010:16100~75~25
CH₃SO₃H851:14~95~50~15[1]

Note: Selectivity values are estimated from graphical data in the cited sources and may vary. CHP = Cyclohexylphenol.

Table 2: Effect of Reaction Parameters on Cyclohexylation of Phenol (Catalyst: TPA/ZrO₂)

ParameterValuePhenol Conversion (%)2-CHP Selectivity (%)4-CHP Selectivity (%)Reference
Temperature 80°C100~75~25
Room Temp0--
Phenol:Cyclohexene Ratio 10:1100~75~25
5:192~70~20
1.66:155~60~15
Catalyst Amount 0.25 g100~75~25
0.15 g78~78~22

Conditions for base case: 80°C, 6h, Phenol:Cyclohexene = 10:1, 0.25g catalyst. Only the specified parameter was varied.

Experimental Protocols

Protocol 1: Standard Catalyst Activity Testing

  • Reactor Setup: Charge a magnetically stirred glass batch reactor with the desired amount of solvent (e.g., 1,2-dichloroethane) and phenol.[1]

  • Catalyst Addition: Add a precisely weighed amount of the solid acid catalyst to the reactor.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen) and maintain a slight positive pressure.

  • Heating: Heat the mixture to the target reaction temperature (e.g., 85°C) while stirring.[1]

  • Reaction Initiation: Once the temperature is stable, add the cyclohexene to start the reaction. Include an internal standard (e.g., methylcyclohexane) for quantitative analysis.[1]

  • Sampling: Withdraw small aliquots of the reaction mixture at regular time intervals using a syringe fitted with a filter to remove catalyst particles.

  • Analysis: Quench the reaction in the aliquot if necessary. Analyze the composition of the sample using Gas Chromatography (GC) or HPLC to determine the conversion of reactants and the selectivity to products.

Protocol 2: General Catalyst Regeneration via Calcination (for Coking)

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration.

  • Solvent Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., ethanol (B145695) or the reaction solvent) to remove any adsorbed organic species.[2]

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 100-120°C) overnight to remove the solvent.

  • Calcination: a. Place the dried catalyst in a tube furnace. b. Heat the catalyst under a slow flow of an inert gas (e.g., nitrogen) to an elevated temperature (e.g., 500-550°C) to pyrolyze heavy organics.[2] c. After holding at the peak temperature, gradually introduce a controlled amount of air or a diluted oxygen mixture into the gas stream. Caution: This step is exothermic and must be controlled carefully to avoid overheating and sintering the catalyst. [2] d. Hold under the oxidative atmosphere until the coke is completely burned off (indicated by the cessation of CO₂ evolution). e. Cool the catalyst down to room temperature under an inert gas flow.

  • Post-treatment (if required): For some catalysts, a final reduction step under a hydrogen flow may be necessary to restore the active sites.[2]

Protocol 3: Hot Filtration Test for Catalyst Leaching

  • Run Reaction: Begin a standard catalyst activity test as described in Protocol 1 .

  • Mid-reaction Filtration: At a point of significant conversion (e.g., 50%), quickly and carefully filter the hot reaction mixture to completely remove the solid catalyst.[2]

  • Continue Reaction: Allow the filtrate (the reaction solution without the solid catalyst) to continue stirring under the identical reaction conditions (temperature, atmosphere).[2]

  • Monitor Progress: Continue to take samples from the filtrate over time and analyze them.

  • Interpretation:

    • If the reaction continues to progress in the filtrate, it indicates that active catalytic species have leached from the solid support into the solution.

    • If the reaction stops completely upon removal of the solid, it confirms the heterogeneous nature of the catalysis and that leaching is not a significant issue.

Visualizations

Catalyst_Deactivation_Pathways cluster_causes Primary Causes of Deactivation cluster_effects Effect on Catalyst cluster_precursors Common Precursors / Conditions Coking Coking / Fouling Blocked Active Sites Blocked Pore Mouth Plugging Coking->Blocked Poisoning Poisoning Poisoned Active Sites Poisoned (Irreversible Adsorption) Poisoning->Poisoned Sintering Thermal Degradation (Sintering) SurfaceLoss Loss of Active Surface Area Crystal Growth Sintering->SurfaceLoss Oligomers Cyclohexene Oligomers Heavy Byproducts Oligomers->Coking leads to Impurities Feedstock/Solvent Impurities (e.g., S, H₂O) Impurities->Poisoning leads to HighTemp High Reaction Temperature HighTemp->Coking accelerates HighTemp->Sintering leads to

Caption: Key pathways leading to catalyst deactivation in phenol alkylation.

Troubleshooting_Workflow Start Problem Observed: Low Activity or Selectivity Check_Time Is deactivation rapid? Start->Check_Time Check_Selectivity Is selectivity the main issue? Check_Time->Check_Selectivity No Coking_Poisoning Likely Coking or Poisoning Check_Time->Coking_Poisoning Yes Bad_Selectivity Suboptimal Conditions or Catalyst Check_Selectivity->Bad_Selectivity Yes Action_Purity 1. Check Reactant/Solvent Purity 2. Run under Inert Atmosphere Coking_Poisoning->Action_Purity Action_Temp Lower Reaction Temperature Action_Purity->Action_Temp Action_Regen Attempt Catalyst Regeneration (See Protocol 2) Action_Temp->Action_Regen Action_Screen Screen Different Catalysts (e.g., Zeolites, Resins) Bad_Selectivity->Action_Screen Action_Opt_Temp Optimize Temperature Action_Screen->Action_Opt_Temp Action_Ratio Adjust Phenol:Cyclohexene Ratio Action_Opt_Temp->Action_Ratio

Caption: A logical workflow for troubleshooting common catalyst issues.

Reaction_Scheme Phenol Phenol Catalyst Solid Acid Catalyst Phenol->Catalyst Cyclohexene Cyclohexene Cyclohexene->Catalyst Oligomers Cyclohexene Oligomers (Coke Precursors) Cyclohexene->Oligomers Self-Reaction CHP2 This compound (ortho-product) Catalyst->CHP2 C-Alkylation CHP4 4-Cyclohexylphenol (para-product) Catalyst->CHP4 C-Alkylation Ether Cyclohexyl Phenyl Ether (O-Alkylation) Catalyst->Ether O-Alkylation Oligomers->Catalyst Deactivates

Caption: General reaction pathways in the alkylation of phenol with cyclohexene.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Phenol Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates during phenol (B47542) alkylation experiments.

Troubleshooting Guide & FAQs

This section provides answers to frequently asked questions and a step-by-step guide to troubleshoot and optimize your phenol alkylation reactions.

FAQs

Q1: Why is my phenol alkylation reaction showing low or no conversion?

Low or no conversion in phenol alkylation can be attributed to several factors, including inactive catalysts, suboptimal reaction conditions, or issues with the reactants themselves.[1] A common issue, particularly in Friedel-Crafts alkylation, is the coordination of the lone pair of electrons on the phenol's oxygen atom with the Lewis acid catalyst, which can reduce its activity.[2][3][4]

Q2: How can I minimize the formation of polyalkylated byproducts?

The hydroxyl group of phenol is strongly activating, which makes the aromatic ring highly susceptible to multiple alkylations.[5] To favor mono-alkylation, it is recommended to use a large excess of phenol relative to the alkylating agent.[1] Additionally, controlling the reaction time and temperature is crucial; shorter reaction times and lower temperatures can help reduce the extent of polyalkylation.[1]

Q3: How do I control the selectivity between O-alkylation and C-alkylation?

The choice of solvent and catalyst system are primary factors in controlling selectivity between O-alkylation (ether formation) and C-alkylation (attachment to the aromatic ring).[1]

  • Solvent: Aprotic polar solvents like DMF or DMSO tend to favor O-alkylation, while protic solvents such as water or trifluoroethanol can promote C-alkylation by hydrogen bonding with the phenoxide oxygen.[1]

  • Catalyst: Base-catalyzed reactions with alkyl halides generally favor O-alkylation.[1] For C-alkylation, solid acid catalysts like zeolites can be optimized.[5]

Q4: What is the impact of reaction temperature on conversion and selectivity?

Reaction temperature significantly influences both the rate of reaction and the product distribution. While higher temperatures generally increase the reaction rate, they can also lead to undesirable side reactions and decomposition.[6] For instance, in the alkylation of phenol with methanol, an increase in temperature can impact both conversion and selectivity.[1] Careful optimization is necessary to find the ideal balance for your specific reaction.

Q5: My catalyst seems to be inactive. What are the possible causes and solutions?

Catalyst inactivity is a frequent cause of low conversion.

  • Lewis Acids (e.g., AlCl₃): These are highly sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous.[6]

  • Solid Acid Catalysts (e.g., Zeolites): The acidity of the catalyst is critical. Deactivation can occur due to the deposition of organic materials or "tar" on the catalyst surface.[1][7] Regeneration, often by calcination, may be necessary.[7] The choice of a milder catalyst can also sometimes temper over-reactivity and byproduct formation.[5]

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in phenol alkylation.

TroubleshootingWorkflow start Low Conversion Observed check_catalyst 1. Check Catalyst Activity start->check_catalyst sub_catalyst1 Moisture contamination? (for Lewis Acids) check_catalyst->sub_catalyst1 sub_catalyst2 Deactivated? (e.g., coking on solid acids) check_catalyst->sub_catalyst2 sub_catalyst3 Inappropriate catalyst choice? check_catalyst->sub_catalyst3 check_conditions 2. Verify Reaction Conditions sub_conditions1 Incorrect Temperature? check_conditions->sub_conditions1 sub_conditions2 Incorrect Reaction Time? check_conditions->sub_conditions2 sub_conditions3 Improper Solvent? check_conditions->sub_conditions3 check_reagents 3. Assess Reagent Purity & Ratios sub_reagents1 Impure Phenol or Alkylating Agent? check_reagents->sub_reagents1 sub_reagents2 Incorrect Molar Ratio? (e.g., excess alkylating agent) check_reagents->sub_reagents2 analyze_byproducts 4. Analyze Byproducts sub_byproducts1 Polyalkylation observed? analyze_byproducts->sub_byproducts1 sub_byproducts2 O- vs. C-alkylation issues? analyze_byproducts->sub_byproducts2 optimize Systematic Optimization sub_catalyst1->check_conditions Action: Use anhydrous conditions sub_catalyst2->check_conditions Action: Regenerate or replace catalyst sub_catalyst3->check_conditions Action: Select milder/different catalyst sub_conditions1->check_reagents Action: Optimize temperature sub_conditions2->check_reagents Action: Monitor reaction over time sub_conditions3->check_reagents Action: Choose appropriate solvent sub_reagents1->analyze_byproducts Action: Purify reagents sub_reagents2->analyze_byproducts Action: Adjust molar ratio (often excess phenol) sub_byproducts1->optimize Action: Use excess phenol, lower temp, shorter time sub_byproducts2->optimize Action: Change solvent/catalyst system AlkylationPathways Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation O_Alkylation O-Alkylation Product (Ether) Phenoxide->O_Alkylation C_Alkylation C-Alkylation Product (Alkylphenol) Phenoxide->C_Alkylation AlkylatingAgent Alkylating Agent (e.g., R-X, Alkene) AlkylatingAgent->O_Alkylation AlkylatingAgent->C_Alkylation Base Base (e.g., K2CO3) Base->Phenol AproticSolvent Aprotic Polar Solvent (e.g., DMF, DMSO) AproticSolvent->O_Alkylation Favors ProticSolvent Protic Solvent (e.g., H2O, TFE) ProticSolvent->C_Alkylation Favors AcidCatalyst Acid Catalyst (e.g., Zeolite, AlCl3) AcidCatalyst->C_Alkylation Often Favors

References

Technical Support Center: Separation of 2-Cyclohexylphenol from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of 2-cyclohexylphenol from its isomers, primarily 4-cyclohexylphenol (B75765).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating this compound from its isomers?

A1: The most common methods for separating this compound from its isomers, such as 4-cyclohexylphenol, are fractional distillation, fractional crystallization, and chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice of method depends on the scale of the separation, the required purity, and the available equipment.

Q2: What are the key physical property differences between this compound and 4-cyclohexylphenol that can be exploited for separation?

A2: The primary differences that facilitate separation are their boiling and melting points. This compound has a lower boiling point and melting point compared to 4-cyclohexylphenol, which is advantageous for separation by fractional distillation and fractional crystallization.

Data Presentation

Table 1: Physical Properties of Cyclohexylphenol Isomers

PropertyThis compound4-Cyclohexylphenol
CAS Number 119-42-6[1][2]1131-60-8[3][4]
Molecular Formula C₁₂H₁₆O[1][2]C₁₂H₁₆O[3][4]
Molecular Weight 176.26 g/mol [1]176.26 g/mol [3]
Melting Point 56°C[2]130-135°C[3][4]
Boiling Point 284°C[2]213-215°C (decomposes)
Appearance White to light yellow powder/crystal[2]Light yellow powder[3]
Water Solubility 83.33 mg/L (25°C)[2]66.66 mg/L (25°C)

Experimental Protocols & Troubleshooting Guides

Separation by Fractional Distillation

Experimental Protocol

Objective: To separate this compound from the higher-boiling 4-cyclohexylphenol isomer.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source and a fractionating column (e.g., Vigreux or packed column).

  • Charging the Flask: Place the crude mixture of cyclohexylphenol isomers into the distillation flask.

  • Vacuum Application: Gradually reduce the pressure within the system to the desired level.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: Collect the distillate in separate fractions as the temperature at the head of the column stabilizes. This compound, having the lower boiling point, will distill first.

  • Analysis: Analyze the collected fractions using a suitable analytical technique (e.g., GC or HPLC) to determine the composition and purity of each fraction.

  • Pooling Fractions: Combine the fractions that contain the this compound at the desired purity.

Troubleshooting Guide: Fractional Distillation

Q: My separation is inefficient, and the fractions are still a mixture of isomers. What can I do?

A:

  • Improve Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material to increase the number of theoretical plates.

  • Optimize Reflux Ratio: Increase the reflux ratio to improve separation. This can be achieved by adjusting the heating rate and the insulation of the column.

  • Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to improved separation.

  • Ensure Stable Vacuum: Fluctuations in vacuum can disrupt the equilibrium and lead to poor separation. Ensure the vacuum system is stable and leak-free.

Diagram 1: Fractional Distillation Workflow

cluster_distillation Fractional Distillation A Crude Isomer Mixture B Fractional Distillation Apparatus A->B C Apply Vacuum & Gentle Heating B->C D Collect Fractions C->D E Analyze Fractions (GC/HPLC) D->E F Pool Pure this compound Fractions E->F G Isolated this compound F->G

Caption: Workflow for the separation of this compound by fractional distillation.

Separation by Fractional Crystallization

Experimental Protocol

Objective: To purify this compound from a mixture containing 4-cyclohexylphenol by exploiting their different solubilities.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. For this compound, solvents like carbon tetrachloride or petroleum ether are suggested.

  • Dissolution: Dissolve the crude isomer mixture in a minimal amount of the selected hot solvent.

  • Cooling: Slowly cool the solution to room temperature to induce crystallization. Further cooling in an ice bath can enhance the yield.

  • Filtration: Isolate the crystallized solid by vacuum filtration. The filtrate will be enriched with the more soluble isomer.

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Determine the purity of the crystallized product by measuring its melting point and/or by chromatographic analysis.

Troubleshooting Guide: Fractional Crystallization

Q: No crystals are forming upon cooling. What should I do?

A:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface.

  • Seed Crystals: If available, add a small seed crystal of pure this compound to the cooled solution.

  • Increase Concentration: If too much solvent was added, carefully evaporate some of the solvent and attempt to cool the solution again.

  • Solvent System: The chosen solvent may not be optimal. Experiment with different solvents or solvent mixtures.

Q: The product is "oiling out" instead of crystallizing. How can I fix this?

A:

  • "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves, then cool it much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice.

  • Use More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture and attempt to recrystallize.

  • Change Solvent: The boiling point of the solvent may be too close to the melting point of the solute. Choose a solvent with a lower boiling point.

Diagram 2: Fractional Crystallization Workflow

cluster_crystallization Fractional Crystallization A Crude Isomer Mixture B Dissolve in Minimal Hot Solvent A->B C Slowly Cool to Induce Crystallization B->C D Vacuum Filter to Isolate Crystals C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Crystals E->F G Pure this compound F->G cluster_hplc HPLC Method Development for Isomer Separation A Select Phenyl or PFP Column B Initial Gradient Elution (Water/Acetonitrile) A->B C Evaluate Resolution B->C D Poor Resolution? C->D E Optimize Mobile Phase (Gradient, Solvent) D->E Yes G Adequate Separation D->G No F Re-evaluate Resolution E->F F->D

References

Technical Support Center: Synthesis of 2-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of 2-Cyclohexylphenol, with a specific focus on preventing polyalkylation.

Troubleshooting Guide: Polyalkylation and Other Side Reactions

Polyalkylation is a common side reaction in the Friedel-Crafts alkylation of phenol (B47542) to produce this compound, leading to the formation of di- or even tri-substituted products.[1][2] This guide addresses this and other common issues encountered during the synthesis.

Issue Probable Cause(s) Recommended Solution(s)
High levels of polyalkylation (e.g., dicyclohexylphenols) - Molar ratio of reactants: Using a low phenol to cyclohexene (B86901)/cyclohexanol ratio.[3] - High reaction temperature: Higher temperatures can promote further alkylation of the mono-substituted product.[4] - Active catalyst: Highly active catalysts can increase the rate of subsequent alkylations.[5]- Increase the molar ratio of phenol to the alkylating agent. A large excess of phenol increases the statistical probability of the alkylating agent reacting with an unsubstituted phenol molecule.[3] - Lower the reaction temperature. This can help to reduce the extent of polyalkylation. Monitor the reaction progress closely.[3][4] - Choose a milder catalyst or optimize catalyst loading.
Poor selectivity for this compound (high yield of 4-Cyclohexylphenol) - Reaction temperature: At lower temperatures, the ortho product (this compound) may be favored, while higher temperatures can favor the para isomer (4-Cyclohexylphenol).[4] - Catalyst type: The nature of the catalyst (e.g., homogeneous vs. heterogeneous) can influence the ortho/para selectivity.[6]- Optimize the reaction temperature. Conduct small-scale experiments at various temperatures to determine the optimal condition for ortho-selectivity.[4] - Select a catalyst known for high ortho-selectivity. For example, some studies suggest that catalysts like methanesulfonic acid can show a higher ortho/para ratio compared to others like Amberlyst 15.[6]
Formation of Cyclohexyl Phenyl Ether - Reaction conditions favoring O-alkylation: O-alkylation is a competing reaction to the desired C-alkylation.[7] The formation of cyclohexyl phenyl ether is often favored at lower temperatures.[7]- Increase the reaction temperature. Higher temperatures tend to favor the rearrangement of the ether to the C-alkylated products.[6] - Choose a catalyst that promotes C-alkylation over O-alkylation.
Low or no conversion of phenol - Catalyst inactivity: The catalyst may be poisoned, coked, or not sufficiently acidic.[3] - Insufficient reaction temperature: The activation energy for the reaction may not be reached.[3]- Ensure the catalyst is active and dry. For solid catalysts, regeneration may be necessary.[3] - Gradually increase the reaction temperature. Monitor for the onset of the reaction.
Catalyst deactivation - Formation of heavy byproducts (pitch/coke): These can block the active sites of heterogeneous catalysts.[6]- Optimize reaction conditions to minimize byproduct formation. - Consider using a catalyst that is less prone to deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind polyalkylation in this compound synthesis?

A1: Polyalkylation occurs because the initial product, this compound, is more reactive towards further electrophilic substitution than the starting material, phenol. The cyclohexyl group is an activating group, making the aromatic ring of this compound more nucleophilic and thus more susceptible to subsequent alkylation, leading to the formation of dicyclohexylphenols.[2][8]

Q2: How does the molar ratio of reactants influence the prevention of polyalkylation?

A2: Employing a large excess of phenol relative to the alkylating agent (cyclohexene or cyclohexanol) is a key strategy to minimize polyalkylation.[3][5] By increasing the concentration of phenol, the probability of the electrophilic cyclohexyl carbocation reacting with an unsubstituted phenol molecule is significantly higher than it reacting with the already substituted this compound.

Q3: What role does the catalyst play in controlling selectivity and preventing polyalkylation?

A3: The choice of catalyst is crucial. Both Lewis acids (e.g., AlCl₃) and Brønsted acids (e.g., H₂SO₄, solid acid catalysts) can be used.[9]

  • Activity: Very active catalysts can lead to increased polyalkylation. Milder catalysts may offer better control.[5]

  • Selectivity: The catalyst can influence the ratio of ortho- to para-isomers. For instance, heterogeneous catalysts like Amberlyst 15 have shown a constant ortho/para ratio, while homogeneous catalysts like methanesulfonic acid have shown a variable and sometimes higher ortho/para ratio.[6] Solid acid catalysts like certain zeolites or supported heteropolyacids have also been investigated for their selectivity.[4][7]

Q4: Can reaction temperature be used to control the formation of this compound versus its isomers and byproducts?

A4: Yes, temperature is a critical parameter.

  • Ortho/Para Selectivity: Lower temperatures often favor the formation of the ortho-isomer (this compound), while higher temperatures can lead to an increase in the thermodynamically more stable para-isomer (4-Cyclohexylphenol).[4]

  • Polyalkylation: Higher temperatures generally increase the rate of all reactions, including the undesirable polyalkylation. Therefore, careful temperature control is necessary to achieve good conversion without excessive byproduct formation.[3]

  • O- vs. C-Alkylation: The formation of cyclohexyl phenyl ether (O-alkylation) is often more prevalent at lower temperatures, while higher temperatures can promote its rearrangement to the C-alkylated phenols.[6][7]

Q5: Are there any "greener" or more sustainable catalyst options for this synthesis?

A5: Yes, there is a significant research interest in replacing traditional homogeneous acid catalysts like H₂SO₄ and AlCl₃ with more environmentally friendly solid acid catalysts. These include:

  • Ion-exchange resins: Such as Amberlyst-15.[6]

  • Zeolites: These are microporous aluminosilicates with well-defined acid sites.[4]

  • Supported heteropolyacids: For example, 12-tungstophosphoric acid supported on zirconia has been shown to be an active and selective catalyst that can be recycled and reused. These solid catalysts are generally non-corrosive, can be easily separated from the reaction mixture, and are often reusable, which aligns with the principles of green chemistry.

Experimental Protocol: Selective Synthesis of this compound using a Solid Acid Catalyst

This protocol is based on methodologies described for the alkylation of phenol with cyclohexene using a recyclable solid acid catalyst to favor monoalkylation.

Materials:

  • Phenol

  • Cyclohexene

  • 30% 12-tungstophosphoric acid (TPA) supported on hydrous zirconia (ZrO₂) (catalyst)

  • Toluene (solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel)

  • Filtration apparatus

Procedure:

  • Catalyst Activation: The TPA/ZrO₂ catalyst should be activated by heating at 300°C before use to ensure removal of adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol and the activated TPA/ZrO₂ catalyst.

  • Reactant Ratios: A high molar ratio of phenol to cyclohexene is crucial to minimize polyalkylation. A recommended starting ratio is 10:1 (phenol:cyclohexene). For example, use 0.1 mol of phenol and 0.01 mol of cyclohexene. The amount of catalyst can be around 0.25 g for this scale.

  • Solvent Addition: Add a suitable solvent like toluene.

  • Reaction Conditions: Heat the reaction mixture to 80°C with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction over time (e.g., 6 hours) using a suitable analytical technique like Gas Chromatography (GC) to determine the conversion of phenol and the selectivity towards this compound.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the solid catalyst by filtration. The catalyst can be washed, dried, and reactivated for reuse.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by fractional distillation or column chromatography to isolate this compound.

Visualization of Factors Influencing Product Distribution

The following diagram illustrates the logical relationships between key reaction parameters and the resulting product distribution in the synthesis of this compound.

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temp Temperature Mono Monoalkylation (Desired) Temp->Mono Low Temp Favors Poly Polyalkylation (Undesired) Temp->Poly High Temp Promotes Ortho Ortho-Selectivity (this compound) Temp->Ortho Low Temp Favors Para Para-Selectivity (4-Cyclohexylphenol) Temp->Para High Temp Favors O_Alk O-Alkylation (Cyclohexyl Phenyl Ether) Temp->O_Alk Low Temp Favors Ratio Phenol:Cyclohexene Molar Ratio Ratio->Mono High Ratio Favors Ratio->Poly Low Ratio Promotes Catalyst Catalyst Type & Activity Catalyst->Mono Mild Catalyst Favors Catalyst->Poly Active Catalyst Promotes Catalyst->Ortho Influences Selectivity Catalyst->Para Influences Selectivity Catalyst->O_Alk Influences Selectivity

Caption: Factors influencing product selectivity in phenol alkylation.

References

Effect of temperature on 2-Cyclohexylphenol selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclohexylphenol, with a specific focus on the impact of reaction temperature on selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is yielding a significant amount of cyclohexyl phenyl ether instead of the desired this compound. What is the likely cause and how can I fix it?

A1: The formation of cyclohexyl phenyl ether is due to O-alkylation of phenol (B47542), which often competes with the desired C-alkylation that produces this compound. Temperature is a critical factor influencing this selectivity.

  • Troubleshooting: O-alkylation is generally favored at lower reaction temperatures.[1] If you are observing a high yield of cyclohexyl phenyl ether, consider increasing the reaction temperature. Temperatures beyond 423 K (150 °C) tend to favor C-alkylation over O-alkylation.[1] One study suggests an optimal operating temperature of 60 °C for maximizing O-alkylation, so operating significantly above this should favor your desired product.[1]

Q2: I am getting a mixture of this compound and 4-Cyclohexylphenol. How can I improve the selectivity towards the 2- (ortho) isomer?

A2: The ratio of ortho- to para-cyclohexylphenol is also highly dependent on the reaction temperature.

  • Troubleshooting: Lower reaction temperatures generally favor the formation of the ortho isomer (this compound).[2] Conversely, higher temperatures tend to favor the para isomer (4-Cyclohexylphenol).[2][3] Therefore, to increase the selectivity for this compound, you should try running your reaction at a lower temperature. It is a balancing act, as too low a temperature may favor O-alkylation (see Q1).

Q3: My phenol conversion is low, even at elevated temperatures. What could be the issue?

A3: Low conversion can be due to several factors, including catalyst activity, reaction time, and reactant molar ratio, all of which are influenced by temperature.

  • Troubleshooting:

    • Catalyst Deactivation: Some catalysts may deactivate at higher temperatures over time. You may need to screen different catalysts for thermal stability.

    • Reaction Time: Ensure you are running the reaction for a sufficient amount of time. One study noted that with their catalyst system, most of the conversion occurred within the first hour.[4]

    • Molar Ratio: The molar ratio of phenol to the alkylating agent (e.g., cyclohexene) is important. A higher excess of phenol can help drive the reaction towards mono-alkylation.

    • Catalyst Amount: Increasing the amount of catalyst can increase conversion, but this may also affect selectivity.[4]

Q4: At higher temperatures, I'm observing the formation of di-substituted products like 2,4-dicyclohexylphenol. How can I avoid this?

A4: The formation of di-substituted and poly-alkylated products is more likely at higher temperatures and with higher concentrations of the alkylating agent.

  • Troubleshooting:

    • Lower the Temperature: As with favoring the ortho-isomer, lowering the temperature can reduce the rate of subsequent alkylation reactions.

    • Adjust Molar Ratio: Use a larger excess of phenol relative to cyclohexene (B86901). This will increase the probability of the alkylating agent reacting with an un-substituted phenol molecule rather than an already-alkylated one.[4]

    • Reduce Reaction Time: Extended reaction times at high temperatures can lead to the formation of these byproducts.

Data on Temperature Effects on Selectivity

The following tables summarize quantitative data from various studies on the effect of temperature on the selectivity of phenol alkylation with cyclohexene/cyclohexanol.

Table 1: Effect of Temperature on O- vs. C-Alkylation Selectivity

CatalystAlkylating AgentTemperature (°C)Predominant Product TypeReference
20% (w/w) DTP/K-10 clayCyclohexene45-70O-alkylation (Cyclohexyl phenyl ether)[1]
Acid Catalysts (General)Not Specified> 150C-alkylation (Cyclohexylphenols)[1]
HY and Modified HY ZeolitesCyclohexanolLow (unspecified)O-alkylation (initially)[2]

Table 2: Effect of Temperature on 2- vs. 4-Cyclohexylphenol Selectivity

CatalystAlkylating AgentTemperature (°C)Predominant C-Alkylated IsomerReference
HY and Modified HY ZeolitesCyclohexanol/Cyclohexene140-2204-Cyclohexylphenol (para) increases with temperature[2]
Siliceous CatalystCyclohexenic source-material> 1604-Cyclohexylphenol (para)[3]
TPA/ZrO2Cyclohexene80This compound (ortho)
Raney Ni + Hierarchical Beta ZeoliteIsopropyl Alcohol150Cyclohexylphenols (high selectivity)
Al-SBA-15Isopropyl Alcohol175Alkylphenols (lower selectivity for cyclohexylphenols)[5]

Experimental Protocols

Below is a generalized experimental protocol for the alkylation of phenol with cyclohexene, based on common methodologies. Researchers should adapt this based on their specific catalyst and equipment.

Materials:

  • Phenol

  • Cyclohexene

  • Solid acid catalyst (e.g., TPA/ZrO2, Amberlyst-15, Zeolite)

  • Solvent (e.g., 1,2-dichloroethane, or solvent-free)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate or oil bath

  • Thermometer or thermocouple

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Activation: If required, activate the solid acid catalyst by heating it under vacuum or in a stream of inert gas to remove adsorbed water. For instance, a catalyst might be activated at 300°C.[4]

  • Reaction Setup: Assemble the reaction flask with the condenser and thermometer. Purge the system with an inert gas.

  • Charging Reactants: Add phenol and the solvent (if used) to the reaction flask. Begin stirring.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 80°C to 220°C).[2][4]

  • Catalyst and Alkylating Agent Addition: Once the desired temperature is reached and stable, add the pre-weighed catalyst. Then, add cyclohexene to the reaction mixture. The molar ratio of phenol to cyclohexene can range from 1:1 to 10:1.[4]

  • Reaction Monitoring: Maintain the reaction at the set temperature for the desired duration (e.g., 1 to 12 hours).[2][4] Periodically, small aliquots of the reaction mixture can be withdrawn, filtered to remove the catalyst, and analyzed by GC to monitor the conversion of reactants and the formation of products.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration. The liquid product mixture can then be purified, for example, by fractional distillation under reduced pressure to separate unreacted phenol, this compound, 4-Cyclohexylphenol, and other byproducts.[3]

Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products Phenol Phenol CPE Cyclohexyl Phenyl Ether (O-Alkylation) Phenol->CPE CHP2 This compound (ortho C-Alkylation) Phenol->CHP2 CHP4 4-Cyclohexylphenol (para C-Alkylation) Phenol->CHP4 Cyclohexene Cyclohexene Cyclohexene->CPE Cyclohexene->CHP2 Cyclohexene->CHP4 DCHP Di-Cyclohexylphenols Cyclohexene->DCHP Catalyst Solid Acid Catalyst Temperature Temperature Temperature->CPE Low Temp Favors Temperature->CHP2 High Temp Favors (relative to O-alkylation) Temperature->CHP4 High Temp Favors (relative to ortho) Temperature->DCHP Very High Temp & Long Reaction Time CHP2->DCHP CHP4->DCHP G start Start Experiment issue High Cyclohexyl Phenyl Ether? start->issue solution1 Increase Reaction Temperature issue->solution1 Yes issue2 High 4-Cyclohexylphenol? issue->issue2 No solution1->issue2 solution2 Decrease Reaction Temperature issue2->solution2 Yes issue3 Low Conversion? issue2->issue3 No solution2->issue3 solution3 Increase Temp, Time, or Catalyst Amount issue3->solution3 Yes end Achieved Desired 2-CHP Selectivity issue3->end No solution3->end

References

Navigating Catalyst Loading for Optimal Reaction Times: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency of a chemical reaction is critically dependent on the amount of catalyst used, a parameter known as catalyst loading. Incorrect loading can lead to prolonged reaction times, diminished yields, and the formation of unwanted byproducts. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate challenges related to catalyst loading in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting catalyst loading for a new reaction?

A1: For initial screening experiments, a common starting point for catalyst loading is in the range of 1-5 mol%.[1][2] However, this is highly dependent on the specific reaction, substrates, and catalyst system. For instance, in palladium-catalyzed cross-coupling reactions, a loading of 2-3 mol% is often a reasonable starting point for new substrates.[1] It is always recommended to perform optimization studies to determine the ideal loading for your specific conditions.

Q2: Will continuously increasing the catalyst loading always decrease the reaction time?

A2: Not necessarily. While increasing the catalyst loading generally increases the reaction rate by providing more active sites, there is an optimal concentration.[3] Beyond this point, further increases may lead to negligible improvements or even detrimental effects.[3] Excessively high catalyst concentrations can lead to side reactions, such as homocoupling, and can complicate product purification due to residual catalyst.[1]

Q3: My reaction is very slow. Should I immediately increase the catalyst loading?

A3: While insufficient catalyst loading can cause a slow reaction, it's crucial to consider other factors before increasing the amount of catalyst.[2] Low reaction temperature, improper solvent, or low reactant concentrations can also be culprits.[2] A systematic approach to investigate these parameters is advisable. If other parameters are optimized, then a gradual increase in catalyst loading can be explored.

Q4: How does catalyst loading affect product yield and selectivity?

A4: Catalyst loading has a significant impact on both yield and selectivity. Insufficient loading can result in low conversion rates and thus low yield.[4] Conversely, excessive loading can lead to an increase in side reactions, which reduces the selectivity for the desired product.[4] Finding the optimal catalyst loading is key to balancing high conversion with high selectivity.

Q5: What are the signs of catalyst deactivation, and how does it relate to loading?

A5: A common sign of catalyst deactivation is a decrease in the reaction rate over time, even with what should be an adequate catalyst load.[5] Deactivation can occur through mechanisms like poisoning, fouling, or sintering.[3][6] While not always directly caused by the initial loading, a higher catalyst load might be used to compensate for anticipated deactivation over the course of a long reaction. Understanding the cause of deactivation is crucial for deciding whether to regenerate the catalyst or replace it.[3]

Troubleshooting Guide

Issue Potential Cause Related to Catalyst Loading Troubleshooting Steps Expected Outcome
Slow or Incomplete Reaction Insufficient Catalyst LoadingGradually increase the catalyst loading in small increments (e.g., 1-2 mol% at a time).[3]An increase in reaction rate and conversion.
Poor Catalyst-Substrate MixingEnsure adequate stirring or agitation for a homogeneous mixture.[3]Improved reaction kinetics due to better contact between the catalyst and reactants.[3]
Catalyst DeactivationInvestigate potential deactivation mechanisms (e.g., presence of impurities, high temperature).[3]Identification of the root cause, guiding catalyst regeneration or replacement.[3]
Low Product Yield Sub-optimal Catalyst LoadingPerform a catalyst loading screening experiment to identify the optimal concentration.[3]Identification of the catalyst loading that maximizes yield.[3]
Excessive Catalyst Loading Leading to Side ReactionsReduce the catalyst loading to a level that favors the desired reaction.[3]A cleaner reaction profile with fewer impurities and increased selectivity.[3]
Formation of Side Products Excessive Catalyst LoadingDecrease the catalyst loading to minimize the formation of byproducts.[3]Increased selectivity towards the desired product.[3]
High Reaction TemperatureLower the reaction temperature to improve selectivity.[3]Reduced formation of thermally induced byproducts.[3]

Quantitative Data Summary

The following tables summarize experimental data on the effect of catalyst loading on reaction time and product yield.

Table 1: Effect of SiO₂-H₃BO₃ Catalyst Loading on Reaction Time and Yield [7]

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10842
20.5664
31.0472
41.52.578
52.0183
62.50.595
73.00.595

Reaction conditions: Model reaction under neat conditions at 90 °C.[7] The data indicates that increasing the catalyst loading from 0 to 2.5 mol% significantly decreases the reaction time from 8 hours to 30 minutes while increasing the yield from 42% to 95%.[7] A loading of 2.5 mol% was found to be optimal.[7]

Experimental Protocols

Protocol 1: Catalyst Loading Screening

This protocol outlines a systematic approach to determine the optimal catalyst loading for a given reaction.

  • Preparation of Stock Solutions: Prepare stock solutions of the starting materials, catalyst, and any necessary ligands or additives in the reaction solvent.

  • Reaction Setup: In a series of reaction vials, add the stock solutions of the starting materials and any additives.

  • Varying Catalyst Loading: Add varying amounts of the catalyst stock solution to each vial to achieve a range of catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0, and 10.0 mol%).[2]

  • Constant Parameters: Ensure all other reaction parameters such as temperature, final concentration, and stirring speed are kept constant across all reactions.[2]

  • Reaction Monitoring: Seal the vials and run the reactions for a predetermined time. Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Analysis: After the set time, quench the reactions and analyze the product yield and purity for each catalyst loading to identify the optimal concentration.

Visual Guides

Experimental_Workflow_Catalyst_Loading_Optimization cluster_prep Preparation cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_outcome Outcome A Prepare Stock Solutions (Reactants, Catalyst, Solvent) B Dispense Reactant Stock Solutions A->B C Add Variable Catalyst Loadings (e.g., 0.5-10 mol%) B->C D Run Reactions (Constant Temp & Time) C->D E Monitor Reaction Progress (e.g., LC-MS) D->E F Determine Yield & Purity E->F G Identify Optimal Catalyst Loading F->G

Caption: Workflow for Catalyst Loading Optimization.

Troubleshooting_Slow_Reaction A Issue: Slow Reaction B Check Other Parameters (Temp, Concentration, Solvent) A->B C Parameters Sub-optimal B->C If E Parameters Optimal B->E If D Optimize Other Parameters First C->D F Gradually Increase Catalyst Loading E->F G Monitor Reaction Rate F->G H Rate Improves? G->H I Yes: Continue to Optimize Loading H->I J No: Investigate Catalyst Deactivation H->J

Caption: Troubleshooting Logic for a Slow Reaction.

References

Technical Support Center: Synthesis of 2-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of 2-Cyclohexylphenol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction is producing a significant amount of 4-Cyclohexylphenol (B75765). How can I improve the selectivity for this compound?

Answer:

The formation of 4-Cyclohexylphenol is a common competing C-alkylation reaction. The ortho/para product ratio is influenced by several factors:

  • Catalyst Choice: The type of acid catalyst plays a crucial role. While some solid acid catalysts like Amberlyst-15 show a relatively constant ortho/para ratio, others can be tuned to favor one isomer.[1] For instance, using certain zeolite catalysts, lower temperatures favor the formation of the ortho isomer (this compound), while higher temperatures promote the formation of the para isomer (4-Cyclohexylphenol).[2][3]

  • Temperature: As a general trend, lower reaction temperatures tend to favor the formation of this compound.[2][3] Increasing the temperature often leads to a higher yield of the thermodynamically more stable 4-Cyclohexylphenol.

  • Steric Hindrance: While not easily controlled post-synthesis, the inherent steric hindrance around the ortho positions of the phenol (B47542) can favor para substitution.

Troubleshooting Steps:

  • Lower the reaction temperature: Gradually decrease the reaction temperature in increments of 10-20°C to observe the effect on the ortho/para ratio.

  • Screen different catalysts: If possible, experiment with different solid acid catalysts. Zeolites, particularly large-pore variants, have been shown to be effective, and their selectivity can be temperature-dependent.[2]

  • Employ a bulky catalyst: A catalyst with a more sterically hindered active site may favor the less hindered para position, so this might be counterintuitive if you want the ortho product. However, understanding the catalyst's nature is key.

Question 2: I am observing the formation of dicyclohexylphenols in my reaction mixture. What causes this and how can I minimize it?

Answer:

The formation of dicyclohexylphenols (e.g., 2,4-dicyclohexylphenol (B14690787) and 2,6-dicyclohexylphenol) occurs when the initially formed cyclohexylphenol undergoes a second alkylation.[4][5] This is more likely to happen under the following conditions:

  • High Cyclohexene (B86901) Concentration: An excess of the alkylating agent (cyclohexene) increases the probability of a second alkylation event.

  • Prolonged Reaction Times: Longer reaction times can lead to the further reaction of the mono-alkylated product.

  • High Catalyst Activity: A highly active catalyst can promote the second alkylation step.

Troubleshooting Steps:

  • Adjust the Stoichiometry: Use a molar excess of phenol relative to cyclohexene. This will increase the likelihood that cyclohexene reacts with a phenol molecule rather than a cyclohexylphenol molecule.

  • Reduce Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the desired amount of this compound is formed, before significant di-alkylation occurs.

  • Control Catalyst Loading: Reducing the amount of catalyst may help to slow down the second alkylation reaction.

Question 3: My product is contaminated with Cyclohexyl Phenyl Ether. Why is this forming and how can I prevent it?

Answer:

Cyclohexyl Phenyl Ether (CPE) is the product of O-alkylation, where the cyclohexyl group attaches to the oxygen atom of the phenol instead of the carbon ring.[1][4] The formation of CPE is favored by:

  • Milder Reaction Conditions: O-alkylation generally requires weaker acid sites and lower temperatures compared to C-alkylation.[4]

  • Catalyst Type: Some catalysts may have a higher propensity for O-alkylation. For example, 20% dodecatungstophosphoric acid (DTP) on K-10 clay has been shown to be selective for O-alkylation at lower temperatures (45–70 °C).[4]

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures generally favor the thermodynamically more stable C-alkylated products over the O-alkylated product.[4]

  • Choose a Stronger Acid Catalyst: Employing a catalyst with stronger acid sites can promote C-alkylation over O-alkylation.[4]

  • Consider Rearrangement: In some cases, particularly with homogeneous catalysts like BF3·(H2O)2, the initially formed cyclohexyl phenyl ether can rearrange to the C-alkylated products.[1] Allowing for longer reaction times at a suitable temperature might facilitate this conversion.

Question 4: I am seeing a byproduct that I suspect is a cyclohexene dimer. How can I confirm this and prevent its formation?

Answer:

Cyclohexene can dimerize in the presence of an acid catalyst, leading to the formation of cyclohexylcyclohexene.[1] This is a common side reaction in Friedel-Crafts alkylations using alkenes.

Troubleshooting Steps:

  • Solvent Effects: The choice of solvent can influence the extent of dimerization. It has been noted that using nitromethane (B149229) as a solvent can inhibit the formation of cyclohexene dimers.[1]

  • Optimize Reactant Concentrations: Maintaining a relatively high concentration of phenol can increase the probability of the cyclohexyl cation reacting with phenol rather than another cyclohexene molecule.

  • Analytical Confirmation: The presence of cyclohexylcyclohexene can be confirmed by GC-MS analysis of the crude reaction mixture.

Data Presentation: Product Distribution with Different Catalysts

The following tables summarize quantitative data on the synthesis of cyclohexylphenols under various conditions, highlighting the impact of the catalyst and temperature on product distribution.

CatalystTemperature (°C)Phenol Conversion (%)This compound Selectivity (%)4-Cyclohexylphenol Selectivity (%)Other ProductsReference
12-Tungstophosphoric acid / ZrO280100High (major product)Minor productDicyclohexylphenols (trace)
H-Y Zeolite200~85LowerHigh (major product)-[2]
H-Mordenite Zeolite200~85LowerHigh (major product)-[2]
H-β Zeolite200~72LowerHigh (major product)-[2]
Amberlyst 1585-ortho/para ratio ~2-Cyclohexyl phenyl ether, Dicyclohexylphenols, Cyclohexene dimer[1]
CH3SO3H85-ortho/para ratio 3-5-Cyclohexyl phenyl ether[1]
AlCl315Fast initial reaction--Pitch formation, catalyst deactivation[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Solid Acid Catalyst (12-Tungstophosphoric Acid/ZrO2)

This protocol is adapted from the alkylation of phenol with cyclohexene using a supported heteropolyacid catalyst.

Materials:

  • Phenol

  • Cyclohexene

  • 30% 12-Tungstophosphoric acid on hydrous zirconia (catalyst)

  • Solvent (e.g., 1,2-dichloroethane, if necessary)

  • Round bottom flask (50 mL)

  • Double walled air condenser

  • Magnetic stirrer

  • Heating mantle

  • Guard tube

Procedure:

  • To a 50 mL round bottom flask equipped with a magnetic stirrer, add phenol and cyclohexene in a 10:1 molar ratio.

  • Add the 30% TPA/ZrO2 catalyst (e.g., 0.25 g for a specific scale, optimization may be required).

  • Attach a double-walled air condenser and a guard tube to the flask.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Maintain the reaction at this temperature for the desired time (e.g., 1-6 hours). Monitor the reaction progress by GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration.

  • The crude product can be purified by vacuum distillation to separate unreacted phenol and isolate the this compound and 4-cyclohexylphenol isomers.

Protocol 2: General Procedure for Friedel-Crafts Alkylation of Phenol with Cyclohexene using a Lewis Acid Catalyst (e.g., AlCl3)

This is a general guideline for a Friedel-Crafts alkylation. Caution: Lewis acids like AlCl3 are water-sensitive and the reaction can be exothermic. This reaction should be performed under an inert atmosphere.

Materials:

  • Phenol

  • Cyclohexene

  • Anhydrous Aluminum Chloride (AlCl3)

  • Anhydrous solvent (e.g., nitrobenzene (B124822) or carbon disulfide)

  • Three-necked round bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Set up a dry, three-necked round bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Dissolve phenol in the anhydrous solvent in the flask.

  • Cool the flask in an ice bath.

  • Carefully and portion-wise add the anhydrous AlCl3 to the stirred solution.

  • Once the catalyst has been added, add cyclohexene dropwise from the dropping funnel to the reaction mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature or gently heat to a specified temperature for a set period. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture in an ice bath and quench it by slowly adding ice-cold water, followed by dilute HCl.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with water and brine, and dry over an anhydrous salt (e.g., Na2SO4).

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Visualizations

Reaction Pathway for the Synthesis of this compound and its Side Products

Reaction_Pathway Phenol Phenol CHP2 This compound (Desired Product) CHP4 4-Cyclohexylphenol (Side Product) CPE Cyclohexyl Phenyl Ether (O-Alkylation Side Product) Phenol->CPE O-Alkylation Cyclohexene Cyclohexene Carbocation Cyclohexyl Carbocation Cyclohexene->Carbocation Protonation Dimer Cyclohexene Dimer (Side Product) Cyclohexene->Dimer Dimerization Catalyst Acid Catalyst (e.g., H+) Carbocation->CHP2 C-Alkylation (ortho) Carbocation->CHP4 C-Alkylation (para) DCHP Dicyclohexylphenols (Side Product) CHP2->DCHP Second Alkylation CHP4->DCHP Second Alkylation

Caption: Reaction scheme for this compound synthesis and major side reactions.

Troubleshooting Workflow for Low Yield or High Impurity

Troubleshooting_Workflow Start Low Yield or High Impurity Analysis Analyze Side Products (GC-MS, NMR) Start->Analysis High_4CHP High 4-Cyclohexylphenol Analysis->High_4CHP Isomer issue? High_DCHP High Dicyclohexylphenols Analysis->High_DCHP Over-alkylation? High_CPE High Cyclohexyl Phenyl Ether Analysis->High_CPE O-alkylation? High_Dimer High Cyclohexene Dimer Analysis->High_Dimer Other byproducts? Sol_4CHP Lower Temperature Screen Catalysts High_4CHP->Sol_4CHP Yes Sol_DCHP Use Phenol Excess Reduce Reaction Time High_DCHP->Sol_DCHP Yes Sol_CPE Increase Temperature Use Stronger Acid Catalyst High_CPE->Sol_CPE Yes Sol_Dimer Change Solvent Optimize Concentrations High_Dimer->Sol_Dimer Yes

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Catalyst Regeneration in 2-Cyclohexylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation and regeneration in the synthesis of 2-Cyclohexylphenol.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your experiments.

Issue 1: Gradual or Rapid Decrease in Reaction Rate and Conversion

A decline in the rate of this compound formation is a primary indicator of catalyst deactivation. The underlying causes can vary depending on the type of catalyst employed.

Catalyst TypePossible Causes of DeactivationRecommended Actions
Zeolites (e.g., H-Y, H-Beta, ZSM-5) Coking: Deposition of carbonaceous materials (coke) on the catalyst surface and within its pores, blocking active acid sites. This is a common issue in Friedel-Crafts alkylation reactions.[1][2]Regeneration via Calcination: Implement a controlled-temperature oxidation to burn off the coke deposits. Refer to Experimental Protocol 1 for a detailed procedure.
Ion-Exchange Resins (e.g., Amberlyst-15) Fouling: Adsorption of organic molecules, such as phenol (B47542), cyclohexene (B86901), or reaction byproducts, onto the resin beads, which blocks the sulfonic acid functional groups.Solvent Washing & Chemical Treatment: A multi-step regeneration process involving solvent washing followed by acid/base treatment can effectively remove organic foulants and restore ionic capacity. See Experimental Protocol 2 for detailed steps.
Supported Heteropolyacids (e.g., TPA/ZrO₂) Coking: Similar to zeolites, the formation of coke on the catalyst surface can lead to deactivation. Leaching: The active heteropolyacid component may leach from the support material into the reaction mixture, leading to a permanent loss of activity.Regeneration via Calcination: For deactivation due to coking, a heat treatment in an oxidizing atmosphere can be effective.[3] Refer to Experimental Protocol 3. To mitigate leaching, ensure strong interaction between the heteropolyacid and the support, which can be achieved through proper catalyst preparation methods.
Issue 2: Change in Product Selectivity (e.g., Increased p-Cyclohexylphenol or Di-substituted Products)

A shift in the desired product distribution often points towards a modification of the catalyst's active sites or pore structure.

Catalyst TypePossible Causes for Selectivity ChangeRecommended Actions
Zeolites Partial Pore Blockage: The formation of coke at the entrance of zeolite pores can restrict access to certain active sites, favoring the formation of smaller or more linearly-shaped isomers.Controlled Calcination: A carefully controlled regeneration (see Experimental Protocol 1) can remove these initial coke deposits and restore the original selectivity.
Ion-Exchange Resins Uneven Fouling: Non-uniform fouling of the resin beads can alter the diffusion pathways of reactants and products, leading to a change in the observed selectivity.Thorough Regeneration: Ensure complete regeneration of the resin bed as outlined in Experimental Protocol 2 to remove all organic contaminants.
Supported Heteropolyacids Modification of Acid Sites: Leaching of the heteropolyacid or interaction with reaction components can alter the nature and strength of the acid sites, thereby affecting product selectivity.Catalyst Characterization: Characterize the spent catalyst to assess changes in its acidic properties. If leaching is confirmed, catalyst replacement may be necessary. For coke-related selectivity changes, proceed with calcination (Experimental Protocol 3).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in this compound synthesis?

A1: The most common deactivation mechanisms are:

  • Coking/Fouling: The deposition of heavy organic byproducts on the catalyst surface, which is a prevalent issue for solid acid catalysts like zeolites and ion-exchange resins in alkylation reactions.[2]

  • Poisoning: The strong chemisorption of impurities from the reactants or solvent onto the active sites of the catalyst.

  • Leaching: The dissolution of the active catalytic species from a solid support into the reaction medium, which is a concern for supported catalysts like heteropolyacids.

Q2: Can a deactivated catalyst be regenerated indefinitely?

A2: While regeneration can restore a significant portion of the catalyst's activity, it is often not possible to achieve 100% recovery with each cycle. Over multiple regeneration cycles, irreversible changes such as structural collapse (in zeolites) or loss of functional groups (in resins) can occur, leading to a gradual decline in performance.

Q3: How can I minimize catalyst deactivation during the synthesis?

A3: To prolong catalyst life, consider the following:

  • Optimize Reaction Conditions: Lowering the reaction temperature and pressure can reduce the rate of coke formation.

  • Purify Reactants: Ensure that the phenol, cyclohexene (or cyclohexanol), and solvent are free from impurities that could act as poisons.

  • Control Reactant Feed: In continuous processes, maintaining a consistent and appropriate feed rate can prevent localized overheating and reduce coke formation.

Q4: What analytical techniques are useful for characterizing a deactivated catalyst?

A4: To understand the cause of deactivation, the following techniques are valuable:

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.

  • Temperature-Programmed Desorption (TPD) with a base probe molecule (e.g., ammonia): To measure the acidity of the catalyst and identify any loss of acid sites.

  • N₂ Physisorption (BET analysis): To determine the surface area and pore volume of the catalyst and assess any pore blockage.

  • Inductively Coupled Plasma (ICP) analysis of the reaction mixture: To detect any leached active species from supported catalysts.

Quantitative Data on Catalyst Deactivation and Regeneration

The following table summarizes typical deactivation and regeneration data for common catalysts used in phenol alkylation.

CatalystDeactivation ProfileRegeneration MethodActivity RecoveryReference
Zeolite Y Gradual decrease in phenol conversion over several hours of reaction time due to coking.Calcination in air at 550°C for 5 hours.>95% of initial activity[4]
Amberlyst-15 Significant drop in activity after a single run due to organic fouling.Solvent wash followed by acid-alkali treatment.~80% of initial exchange capacity[5]
TPA/SiO₂ Stable for several cycles, with eventual deactivation due to coke deposition.Heat treatment at 400°C for 5 hours.Can be reused for at least three cycles without significant loss of activity.[3]

Experimental Protocols

Protocol 1: Regeneration of Coked Zeolite Catalysts via Calcination

This protocol describes the general procedure for regenerating zeolite catalysts that have been deactivated by coke formation.

Materials:

  • Deactivated (coked) zeolite catalyst

  • Tube furnace with temperature controller

  • Quartz or ceramic tube

  • Source of dry air or a mixture of nitrogen and oxygen

Procedure:

  • Preparation: Carefully remove the deactivated catalyst from the reactor and wash it with a suitable solvent (e.g., toluene (B28343) or acetone) to remove any loosely adsorbed organic molecules. Dry the catalyst in an oven at 110°C for 4-6 hours.

  • Loading: Place the dried, deactivated catalyst in the quartz/ceramic tube of the furnace, ensuring it forms a shallow bed to allow for uniform gas flow.

  • Inert Purge: Heat the furnace to the desired calcination temperature (typically 500-600°C) under a flow of inert gas (e.g., nitrogen) to remove any remaining volatile organics.

  • Controlled Oxidation: Once the target temperature is reached, gradually introduce a controlled flow of dry air or a lean oxygen/nitrogen mixture. Caution: This step is exothermic; a slow introduction of the oxidant is crucial to prevent a rapid temperature increase that could damage the zeolite structure.

  • Calcination: Maintain the catalyst at the calcination temperature in the oxidizing atmosphere for 4-6 hours to ensure complete combustion of the coke.

  • Cooling: After the calcination period, switch back to an inert gas flow and allow the catalyst to cool down to room temperature.

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture adsorption before reuse.

experimental_workflow_zeolite cluster_preparation Preparation cluster_calcination Calcination cluster_final Final Step wash Wash with Solvent dry Dry at 110°C wash->dry load Load into Furnace dry->load purge Inert Purge load->purge oxidize Controlled Oxidation purge->oxidize cool Cool Down oxidize->cool store Store in Desiccator cool->store experimental_workflow_resin start Deactivated Resin solvent_wash Solvent Wash (Methanol/Acetone) start->solvent_wash alkali_treatment Alkali Treatment (1M NaOH) solvent_wash->alkali_treatment water_rinse1 Water Rinse (to neutral pH) alkali_treatment->water_rinse1 acid_treatment Acid Treatment (1M HCl) water_rinse1->acid_treatment final_rinse Final Water Rinse (Cl- free, neutral pH) acid_treatment->final_rinse drying Dry at <60°C final_rinse->drying end Regenerated Resin drying->end logical_relationship cluster_causes Primary Causes Deactivation Catalyst Deactivation Coking Coking/Fouling Deactivation->Coking Leaching Leaching Deactivation->Leaching Poisoning Poisoning Deactivation->Poisoning Coking->Calcination Coking->Solvent_Washing Leaching->Calcination Leaching->Solvent_Washing Purification Catalyst Redesign/ Replacement Leaching->Purification Poisoning->Purification

References

Technical Support Center: Addressing Poor Solubility of 2-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2-Cyclohexylphenol in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is an organic compound that typically appears as a viscous, yellowish oily liquid or a crystalline solid, depending on the ambient temperature, with a melting point near room temperature.[1] Structurally, it possesses both a non-polar cyclohexyl group and a polar hydroxyl (-OH) group. This amphiphilic nature dictates its solubility. It has limited solubility in water but is generally soluble in a range of organic solvents.[1][2]

Q2: Why is this compound poorly soluble in some reaction media?

A2: The poor solubility of this compound in certain reaction media, particularly in aqueous or highly polar systems, can be attributed to the hydrophobic nature of its cyclohexyl ring. While the hydroxyl group can participate in hydrogen bonding, the large non-polar surface area of the cyclohexyl group dominates, leading to low affinity for polar solvents.[1] In non-polar organic reactions, solubility is generally good.

Q3: What are the initial steps to take when encountering solubility issues with this compound?

A3: When facing solubility challenges, a systematic approach is recommended. Start by verifying the purity of your this compound, as impurities can sometimes affect solubility. Subsequently, consider simple adjustments such as gentle heating of the reaction mixture, as the solubility of solids in liquids typically increases with temperature.[1] If these initial steps are insufficient, more advanced techniques may be necessary.

Data Presentation: Solubility of Structurally Similar Phenols

CompoundSolventSolubility ( g/100 mL)Temperature (°C)
4-Cyclohexylphenol Water0.0066725
Ethanol (B145695)SolubleNot Specified
Acetone (B3395972)SolubleNot Specified
Phenol Water8.320
EthanolSolubleNot Specified
Diethyl EtherSolubleNot Specified
ChloroformSolubleNot Specified

Note: The solubility of 4-Cyclohexylphenol in ethanol and acetone is qualitatively described as "soluble."[3][4] Phenol's solubility data is provided for comparison.[2][5]

Troubleshooting Guides: Enhancing Solubility

Several techniques can be employed to improve the solubility of this compound in a reaction medium. Below are detailed troubleshooting guides for the most common methods.

Cosolvency

Issue: this compound is not dissolving in the primary reaction solvent.

Principle: Cosolvency involves adding a secondary solvent (a cosolvent) that is miscible with the primary solvent to increase the overall solvating power of the mixture for the solute.[6] For a non-polar compound like this compound in a polar solvent system, a less polar cosolvent can enhance solubility.

Troubleshooting Steps & Experimental Protocol:

  • Select a Cosolvent: Choose a cosolvent that is miscible with your primary reaction solvent and is a good solvent for this compound. Common choices include ethanol, isopropanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol.[7][8]

  • Determine the Optimal Ratio:

    • Prepare a series of solvent mixtures with varying ratios of the primary solvent and the cosolvent (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 by volume).

    • In separate vials, add a known amount of this compound to a fixed volume of each solvent mixture.

    • Stir or shake the vials at a constant temperature for a set period (e.g., 1-2 hours) to reach equilibrium.

    • Visually inspect for complete dissolution. For quantitative analysis, filter the saturated solutions and determine the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Run the Reaction: Once an effective cosolvent system is identified, use this solvent mixture for your reaction. Be sure to confirm that the cosolvent does not interfere with the reaction chemistry.

Cosolvency_Workflow start Poor Solubility of This compound select_cosolvent Select Miscible Cosolvent (e.g., Ethanol, Isopropanol) start->select_cosolvent prepare_mixtures Prepare Solvent/ Cosolvent Mixtures (e.g., 9:1, 4:1, 1:1) select_cosolvent->prepare_mixtures test_solubility Test Solubility of This compound in Mixtures prepare_mixtures->test_solubility analyze_results Identify Optimal Solvent Ratio test_solubility->analyze_results run_reaction Perform Reaction in Optimal Cosolvent System analyze_results->run_reaction

Caption: Workflow for the cosolvency method to improve solubility.

pH Adjustment

Issue: Poor solubility of this compound in an aqueous or protic reaction medium.

Principle: this compound is a weak acid due to its phenolic hydroxyl group. By increasing the pH of the medium with a base, the hydroxyl group can be deprotonated to form the corresponding phenoxide salt. This ionic form is significantly more soluble in polar solvents like water than the neutral molecule.[9][10]

Troubleshooting Steps & Experimental Protocol:

  • Select a Base: Choose a base that is compatible with your reaction conditions. Common choices for deprotonating phenols include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH).

  • Titrate to Dissolution:

    • Suspend this compound in the reaction solvent.

    • Slowly add a dilute solution of the chosen base (e.g., 1 M NaOH) dropwise while stirring.

    • Monitor the mixture for dissolution. The point at which the solution becomes clear indicates the formation of the soluble phenoxide.

    • Measure the pH of the resulting solution. This will be the minimum pH required to maintain solubility.

  • Buffer the Reaction Medium: To ensure consistent solubility throughout the reaction, it is advisable to use a buffer system to maintain the pH at or above the determined value.

  • Confirm Compatibility: Ensure that the basic conditions do not adversely affect your reactants, reagents, or the desired reaction pathway.

pH_Adjustment_Workflow start Poor Aqueous Solubility of this compound suspend Suspend Compound in Aqueous Medium start->suspend add_base Add Dilute Base (e.g., 1 M NaOH) Dropwise suspend->add_base observe Observe for Complete Dissolution add_base->observe measure_ph Measure pH of Clear Solution observe->measure_ph buffer Buffer Reaction Medium to Target pH measure_ph->buffer proceed Proceed with Reaction buffer->proceed

Caption: Workflow for enhancing solubility via pH adjustment.

Use of Surfactants

Issue: this compound forms a separate phase or does not dissolve in the aqueous reaction medium.

Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic exterior. Poorly water-soluble compounds like this compound can be encapsulated within the hydrophobic core of the micelles, effectively "dissolving" them in the bulk aqueous phase. This process is called micellar solubilization.[11][12]

Troubleshooting Steps & Experimental Protocol:

  • Select a Surfactant: Choose a surfactant that is appropriate for your system. Common laboratory surfactants include sodium dodecyl sulfate (B86663) (SDS, anionic), cetyltrimethylammonium bromide (CTAB, cationic), and non-ionic surfactants like Tween® or Triton™ X-100. Non-ionic surfactants are often preferred due to their lower potential for interacting with charged reactants.[13]

  • Determine the Effective Concentration:

    • Prepare a series of aqueous solutions of the chosen surfactant at concentrations above its known CMC.

    • Add this compound to each surfactant solution and stir at a constant temperature.

    • Observe the concentration at which the compound is fully solubilized.

  • Experimental Procedure:

    • Prepare the aqueous reaction medium containing the surfactant at the determined effective concentration.

    • Add the this compound to the surfactant solution and stir until a clear solution is obtained.

    • Proceed with the addition of other reactants.

    • Note: The presence of micelles can sometimes influence reaction kinetics, so it may be necessary to re-optimize reaction conditions.

Surfactant_Solubilization_Workflow cluster_micelle Micellar Solubilization A Surfactant Molecules in Water (below CMC) B Self-Assembly into Micelles (above CMC) A->B D Encapsulation of This compound in Micelle Core B->D C This compound (Insoluble) C->D E Solubilized This compound in Aqueous Phase D->E

Caption: Mechanism of surfactant-mediated solubilization.

Hydrotropy

Issue: A high concentration of this compound is required, and other methods are not suitable or effective.

Principle: Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, called a hydrotrope, increases the aqueous solubility of a poorly soluble primary solute. Hydrotropes are typically small organic molecules with both hydrophilic and hydrophobic parts. Unlike surfactants, they do not form well-defined micelles but are thought to form less organized aggregates that can incorporate the poorly soluble compound.[14][15]

Troubleshooting Steps & Experimental Protocol:

  • Select a Hydrotrope: Common hydrotropes include sodium benzoate, sodium salicylate, urea, and nicotinamide.[14] The choice will depend on compatibility with the reaction.

  • Screen for Effectiveness:

    • Prepare concentrated aqueous solutions of the selected hydrotrope (e.g., 1 M, 2 M).

    • Determine the solubility of this compound in each hydrotrope solution using the shake-flask method (see below).

  • Experimental Procedure (Shake-Flask Method for Solubility Determination):

    • Add an excess amount of this compound to a sealed vial containing the hydrotrope solution.

    • Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[16][17]

    • Allow any undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

    • Analyze the concentration of this compound in the filtrate using a suitable analytical technique.

  • Perform the Reaction: Use the most effective hydrotrope solution as the reaction medium.

Hydrotropy_Logic A Poorly Soluble This compound E Incorporation of This compound into Aggregates A->E B Aqueous Medium C Add High Concentration of Hydrotrope (e.g., Sodium Benzoate) B->C D Formation of Hydrotrope Aggregates C->D D->E F Enhanced Solubility in Aqueous Medium E->F

Caption: Logical relationship in the hydrotropy solubilization process.

References

Technical Support Center: 2-Cyclohexylphenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Cyclohexylphenol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on contamination and yield problems.

Issue 1: High Levels of 4-Cyclohexylphenol (4-CP) Contamination

Q: My reaction is producing a high percentage of the 4-Cyclohexylphenol isomer instead of the desired this compound. How can I improve the ortho-selectivity?

A: The formation of 4-Cyclohexylphenol (4-CP) is a common competing reaction. The ratio of 2-CP to 4-CP is highly dependent on reaction conditions. Here are key parameters to adjust:

  • Temperature: Lower reaction temperatures generally favor the formation of the ortho-isomer (2-CP). At higher temperatures, the thermodynamically more stable para-isomer (4-CP) is often the major product.[1] For instance, using certain zeolite catalysts, o-alkylated phenol (B47542) is favored at lower temperatures, while p-alkylated product formation increases at higher temperatures.[1]

  • Catalyst Selection: The type of acid catalyst plays a crucial role. While traditional Brønsted acids (H₂SO₄, H₃PO₄) and Lewis acids (AlCl₃, BF₃) are used, solid acid catalysts like zeolites and supported heteropolyacids can offer better selectivity.[2] For example, 20% (w/w) dodecatungstophosphoric acid (DTP) supported on K-10 clay has been shown to be a selective catalyst for O-alkylation at lower temperatures, which can then be rearranged to C-alkylated products.[2]

  • Solvent: The choice of solvent can influence the ortho/para ratio. Non-polar solvents may favor the formation of the ortho isomer in some cases.

Troubleshooting Workflow for High 4-CP Contamination:

high_4cp start High 4-CP Detected temp Lower Reaction Temperature start->temp catalyst Evaluate Catalyst System (e.g., solid acids) temp->catalyst solvent Modify Solvent System (e.g., non-polar) catalyst->solvent analyze Analyze Product Mixture (GC-MS, HPLC) solvent->analyze analyze->temp Re-optimize end Optimized 2-CP Yield analyze->end

Caption: Logical workflow for troubleshooting high 4-Cyclohexylphenol contamination.

Issue 2: Excessive Formation of Di-Cyclohexylphenols (di-CPs)

Q: My product is contaminated with significant amounts of 2,4-dicyclohexylphenol (B14690787) and/or 2,6-dicyclohexylphenol. How can I minimize this over-alkylation?

A: The formation of di-substituted products occurs when the initially formed this compound undergoes a second alkylation. To minimize this, consider the following:

  • Molar Ratio of Reactants: A key factor is the molar ratio of phenol to cyclohexene (B86901). Using a larger excess of phenol will increase the probability of cyclohexene reacting with a phenol molecule rather than the already substituted this compound.

  • Reaction Time: Shorter reaction times can reduce the extent of di-alkylation. It is advisable to monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or HPLC) and stop the reaction once the formation of the mono-alkylated product is maximized.

  • Temperature: High temperatures can promote over-alkylation. Lowering the reaction temperature may help to improve selectivity for the mono-alkylated product.

Quantitative Impact of Reactant Molar Ratio on Product Distribution

Phenol:Cyclohexene Molar RatioThis compound (%)4-Cyclohexylphenol (%)Di-Cyclohexylphenols (%)
1:1LowerVariableHigher
5:1HigherVariableLower
10:1MaximizedVariableMinimized

Note: The exact percentages will vary depending on the specific catalyst and other reaction conditions.

Issue 3: Presence of Cyclohexyl Phenyl Ether (CPE) in the Product

Q: I am observing a significant amount of Cyclohexyl Phenyl Ether in my reaction mixture. What causes this and how can I reduce it?

A: Cyclohexyl Phenyl Ether (CPE) is an O-alkylated product that can form as a byproduct or an intermediate. Its formation and subsequent conversion are influenced by the reaction conditions.

  • Reaction Temperature and Catalyst: The formation of CPE is often favored at lower temperatures. Some acid catalysts may initially promote O-alkylation to form CPE, which can then rearrange to the C-alkylated products (2-CP and 4-CP) at higher temperatures or with longer reaction times.[2]

  • Catalyst Choice: The selectivity towards O- vs. C-alkylation is strongly dependent on the catalyst used.[2] If CPE is the desired product, specific catalysts and lower temperatures should be employed. If 2-CP is the goal, conditions should favor the rearrangement of any formed CPE.

Signaling Pathway for CPE Formation and Conversion:

cpe_formation phenol Phenol + Cyclohexene cpe Cyclohexyl Phenyl Ether (O-Alkylation) phenol->cpe Low Temp, Specific Catalysts cp_isomers 2-CP & 4-CP (C-Alkylation) phenol->cp_isomers Direct C-Alkylation cpe->cp_isomers High Temp, Rearrangement

Caption: Reaction pathways for the formation of Cyclohexyl Phenyl Ether and its conversion.

Frequently Asked Questions (FAQs)

Q1: What is a standard experimental protocol for the synthesis of this compound?

A1: A general laboratory-scale procedure is as follows:

Experimental Protocol: Synthesis of this compound

  • Reactant and Catalyst Preparation:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol and the chosen acid catalyst (e.g., a solid acid catalyst like a zeolite or supported heteropolyacid). The molar ratio of phenol to cyclohexene should be high (e.g., 5:1 to 10:1) to minimize di-alkylation.

  • Reaction Execution:

    • Heat the mixture to the desired reaction temperature (e.g., 80-150°C), with lower temperatures generally favoring 2-CP formation.

    • Slowly add cyclohexene to the reaction mixture dropwise over a period of time.

    • Stir the reaction mixture for a specified duration (e.g., 2-6 hours), monitoring the progress by TLC, GC, or HPLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid catalyst was used, remove it by filtration.

    • If a liquid acid catalyst was used, neutralize it with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

Q2: How can I purify the crude this compound product?

A2: The primary methods for purifying this compound are fractional distillation and recrystallization.

  • Fractional Distillation: This technique is effective for separating 2-CP from the higher-boiling 4-CP and di-CPs, as well as any remaining lower-boiling starting materials. The separation is based on the difference in boiling points of the components. A fractionating column is used to achieve good separation.

  • Recrystallization: This method can be used to obtain high-purity 2-CP. A suitable solvent is one in which 2-CP is sparingly soluble at room temperature but highly soluble at elevated temperatures. The crude product is dissolved in a minimal amount of the hot solvent and allowed to cool slowly, leading to the formation of pure crystals of 2-CP.

Experimental Workflow for Purification:

purification_workflow crude Crude this compound distillation Fractional Distillation crude->distillation recrystallization Recrystallization distillation->recrystallization For higher purity analysis Purity Analysis (GC-MS, HPLC, Melting Point) distillation->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

Q3: What analytical methods are suitable for determining the purity of this compound?

A3: The following methods are commonly used to analyze the product mixture and determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the components of the reaction mixture. It provides both quantitative data on the relative amounts of each compound and mass spectral data for structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the isomers and byproducts. Different column and mobile phase combinations can be optimized for the specific separation required.

  • Melting Point Analysis: A sharp melting point close to the literature value for this compound is a good indicator of high purity.

Summary of Analytical Techniques and Their Applications

TechniqueApplicationInformation Obtained
GC-MS Separation and identification of volatile and semi-volatile compounds.Quantitative composition of the product mixture, mass spectra for structural elucidation.
HPLC Separation and quantification of components in a liquid mixture.Quantitative composition, particularly useful for less volatile compounds or when derivatization for GC is not desired.
Melting Point Assessment of the purity of a solid compound.A narrow melting point range indicates high purity.

References

Validation & Comparative

A Comparative Analysis of 2-Cyclohexylphenol and 4-Cyclohexylphenol as Biocidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical and Toxicological Properties

A summary of the known physicochemical and toxicological properties of 2-Cyclohexylphenol and 4-Cyclohexylphenol (B75765) is presented below. This data is crucial for handling, formulation, and preliminary safety assessment.

PropertyThis compound4-Cyclohexylphenol
CAS Number 119-42-61131-60-8
Molecular Formula C₁₂H₁₆OC₁₂H₁₆O
Molecular Weight 176.26 g/mol 176.25 g/mol
Appearance White to light yellow powder/crystalWhite to light yellow powder/crystal
Melting Point 56 °C129-133 °C
Boiling Point 284 °C213-215 °C
Water Solubility 83.33 mg/L (25 °C)66.66 mg/L (25 °C)
Acute Toxicity Not availableNot available
Skin Irritation Causes skin irritationCauses skin irritation
Eye Irritation Causes serious eye damageCauses serious eye damage
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[1]Toxic to aquatic life with long-lasting effects[2]

Theoretical Comparison of Biocidal Efficacy: A Structure-Activity Relationship (SAR) Perspective

The biocidal activity of phenolic compounds is intrinsically linked to their chemical structure. The mechanism of action for phenolic biocides generally involves the disruption of the microbial cell membrane, leading to leakage of intracellular components and ultimately cell death.[3] The key factors influencing this activity are the compound's lipophilicity and the steric arrangement of its substituents.

  • Lipophilicity: The ability of a biocide to partition into the lipid-rich cell membrane of a microorganism is crucial for its activity. An increase in the length of the alkyl chain in phenolic compounds generally correlates with an increase in antimicrobial activity, up to a certain point where reduced water solubility or steric hindrance may become limiting factors.[4][5][6] Both 2- and 4-cyclohexylphenol possess a bulky, lipophilic cyclohexyl group, which is expected to enhance their ability to interact with and disrupt the cell membrane compared to unsubstituted phenol (B47542).

  • Position of the Alkyl Group: The position of the alkyl substituent on the phenol ring can significantly impact biocidal efficacy.

    • 4-Cyclohexylphenol (para-substituted): The cyclohexyl group is located opposite the hydroxyl group. This linear arrangement may facilitate more ordered packing within the lipid bilayer of the cell membrane, potentially leading to more effective disruption.

    • This compound (ortho-substituted): The proximity of the bulky cyclohexyl group to the hydroxyl group may introduce steric hindrance. This could potentially influence its interaction with the microbial membrane. However, in some cases, ortho substitution can enhance activity by influencing the acidity of the phenolic proton or by promoting intramolecular hydrogen bonding, which can affect its partitioning behavior.

Hypothesis: Based on general SAR principles for phenolic compounds, 4-Cyclohexylphenol, with its more linear structure, might be hypothesized to exhibit greater biocidal activity due to more efficient disruption of the microbial cell membrane. However, without direct experimental evidence, this remains a theoretical postulation. The potential for steric hindrance in this compound could either decrease its activity or, through more complex interactions, potentially enhance it against certain microorganisms.

Proposed Mechanism of Action and Experimental Workflow

The following diagrams illustrate the generally accepted mechanism of action for phenolic biocides and a standard workflow for their experimental evaluation.

G General Mechanism of Action for Phenolic Biocides cluster_membrane Microbial Cell Membrane LipidBilayer Lipid Bilayer Phenol Cyclohexylphenol Interaction Partitioning into Lipid Bilayer Phenol->Interaction Lipophilicity Driven Disruption Membrane Disruption & Increased Permeability Interaction->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for cyclohexylphenols as biocides.

G Experimental Workflow for Biocidal Efficacy Testing cluster_prep Preparation cluster_assays Biocidal Assays cluster_analysis Data Analysis Stock Prepare Stock Solutions of 2- and 4-Cyclohexylphenol MIC Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) Stock->MIC Zone Zone of Inhibition Assay (Agar Disc Diffusion) Stock->Zone Inoculum Prepare Standardized Microbial Inoculum Inoculum->MIC Inoculum->Zone MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Compare Compare MIC/MBC/Zone Values for the Two Isomers MIC->Compare MBC->Compare Zone->Compare

Caption: A typical experimental workflow for comparing biocidal efficacy.

Experimental Protocols

To facilitate a direct comparison of this compound and 4-Cyclohexylphenol, the following detailed experimental protocols are provided.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound and 4-Cyclohexylphenol

  • Dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions

  • Sterile 96-well microtiter plates

  • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Spectrophotometer

  • Microplate reader

Protocol:

  • Preparation of Test Compounds: Prepare stock solutions of this compound and 4-Cyclohexylphenol (e.g., 10 mg/mL) in DMSO.

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in fresh medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solutions with the growth medium to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is not inhibitory to the microorganisms (typically ≤1%).

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted test compounds.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine the lowest concentration of the test compound that kills 99.9% of the initial microbial population.

Materials:

  • Results from the MIC assay

  • Sterile agar (B569324) plates corresponding to the growth medium used in the MIC assay

Protocol:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC plate.

  • Plating: Spread the aliquot onto a fresh agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading Results: The MBC is the lowest concentration of the compound that results in no microbial growth on the agar plate, or a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

This guide provides a foundational comparison of this compound and 4-Cyclohexylphenol as potential biocides based on their physicochemical properties and established structure-activity relationships for phenolic compounds. While 4-Cyclohexylphenol is theoretically posited to have a slight advantage due to its molecular geometry, this hypothesis requires rigorous experimental validation.

For researchers and drug development professionals, the critical next step is to perform direct comparative studies using standardized antimicrobial susceptibility testing methods, such as those detailed in this guide. Such studies should include a broad panel of clinically and industrially relevant microorganisms to establish the antimicrobial spectrum and potency of each isomer. Furthermore, comprehensive toxicological and ecotoxicological assessments are imperative to determine the safety profile and environmental impact of these compounds before they can be considered for any practical application.

References

A Comparative Guide to Catalysts for 2-Cyclohexylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-cyclohexylphenol, a crucial intermediate in the production of dyes, resins, biocides, and pharmaceuticals, is predominantly achieved through the Friedel-Crafts alkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol.[1][2] The efficiency and selectivity of this reaction are highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalytic systems, presenting experimental data, detailed protocols, and visualizations to aid in catalyst selection and process optimization.

Traditionally, this alkylation has been carried out using homogeneous Brønsted acids like H₂SO₄ and H₃PO₄, or Lewis acids such as AlCl₃ and BF₃. However, these catalysts are often corrosive, hazardous, and difficult to separate from the reaction mixture, leading to environmental concerns.[3] Consequently, significant research has focused on developing heterogeneous solid acid catalysts that are more environmentally benign, reusable, and offer improved selectivity. This guide will focus on the performance of several prominent solid acid catalysts.

Catalytic Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of this compound under different reaction conditions as reported in the literature. It is important to note that direct comparison can be challenging due to the varying experimental setups.

CatalystAlkylating AgentPhenol Conversion (%)This compound Selectivity (%)Other Major ProductsReaction ConditionsReference
Zeolites
Co₂P/BetaPhenol (one-pot hydroalkylation)7756 (Yield: 43%)4-Cyclohexylphenol, Dicyclohexylphenols150°C, 1 h[4][5]
Co₂P/MCM-22Phenol (one-pot hydroalkylation)90Lower than Co₂P/Beta4-Cyclohexylphenol, Dicyclohexylphenols150°C, 1 h[4][5]
Co₂P/MordenitePhenol (one-pot hydroalkylation)30Lower than Co₂P/Beta4-Cyclohexylphenol, Dicyclohexylphenols150°C, 1 h[4][5]
Co₂P/FerrieritePhenol (one-pot hydroalkylation)65Lower than Co₂P/Beta4-Cyclohexylphenol, Dicyclohexylphenols150°C, 1 h[4][5]
H-Y, H-mordeniteCyclohexanol~85High selectivity to p-cyclohexylphenol at higher temperaturesThis compound, Cyclohexyl phenyl ether200°C[6]
H-βCyclohexanol~72High selectivity to p-cyclohexylphenol at higher temperaturesThis compound, Cyclohexyl phenyl ether200°C[6]
Heteropolyacids
30% TPA/ZrO₂Cyclohexene100High4-Cyclohexylphenol, o,p-Dicyclohexylphenol80°C, 6 h, Cyclohexene:Phenol mole ratio 1:10
30% TSA/ZrO₂CyclohexeneHighHigh, especially for this compound4-CyclohexylphenolNot specified[1]
20% DTP/K-10 ClayCyclohexeneHighLow (High selectivity to O-alkylation product)Cyclohexyl phenyl ether, 4-Cyclohexylphenol45-70°C[7]
Ion-Exchange Resins
Amberlyst-15CyclohexeneHighortho/para ratio close to 24-Cyclohexylphenol, Cyclohexyl phenyl ether358 K[8]
Tandem Catalytic Systems
RANEY® Ni + Hierarchical Beta ZeoliteIsopropyl alcohol (assists phenol conversion)64~70 (for total cyclohexylphenols)Cresols150°C, 1 h[9][10][11]

TPA: 12-tungstophosphoric acid; TSA: 12-tungstosilicic acid; DTP: Dodecatungstophosphoric acid

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of these catalysts are crucial for reproducible research. Below are representative experimental protocols derived from the cited literature.

General Procedure for Phenol Alkylation with Cyclohexene

This protocol is a generalized procedure for liquid-phase alkylation using a solid acid catalyst.

  • Catalyst Activation: The solid acid catalyst (e.g., zeolite, supported heteropolyacid, or ion-exchange resin) is activated by heating under vacuum or in a stream of inert gas to remove adsorbed water. The specific temperature and duration depend on the catalyst type. For instance, TPA/ZrO₂ can be activated at 300°C.

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a temperature controller is charged with phenol and the alkylating agent (cyclohexene). The molar ratio of phenol to cyclohexene is a critical parameter, with an excess of phenol often used to minimize polyalkylation.[8]

  • Reaction Execution: The activated catalyst is added to the reactant mixture. The reaction is then heated to the desired temperature (e.g., 80°C for TPA/ZrO₂) and stirred for a specified duration (e.g., 6 hours).

  • Product Analysis: After the reaction, the catalyst is separated by filtration. The liquid product mixture is then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of phenol and the selectivity for this compound and other products.

One-Pot Synthesis of Cyclohexylphenol via Phenol Hydroalkylation

This innovative approach uses phenol as the sole organic reactant over a bifunctional catalyst.

  • Catalyst Preparation: A bifunctional catalyst, such as cobalt phosphide (B1233454) supported on a zeolite (e.g., Co₂P/Beta), is prepared. This typically involves impregnating the zeolite support with a cobalt precursor followed by a temperature-programmed reduction in the presence of a phosphorus source.[4][5]

  • Reaction Setup: The reaction is carried out in a high-pressure autoclave. The catalyst is loaded into the reactor along with phenol.

  • Reaction Execution: The autoclave is sealed, purged with an inert gas, and then pressurized with hydrogen. The reaction is heated to the desired temperature (e.g., 150°C) and stirred for the specified time (e.g., 1 hour).[4][5]

  • Product Analysis: After cooling and depressurizing the reactor, the catalyst is filtered, and the product mixture is analyzed by GC and GC-MS.[4][5]

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental processes is facilitated by visual diagrams.

Friedel-Crafts Alkylation of Phenol with Cyclohexene

The following diagram illustrates the general mechanism for the acid-catalyzed alkylation of phenol with cyclohexene, leading to the formation of ortho- and para-cyclohexylphenol.

G cluster_activation Electrophile Generation cluster_alkylation Electrophilic Aromatic Substitution Cyclohexene Cyclohexene Carbocation Cyclohexyl Carbocation Cyclohexene->Carbocation Protonation H_plus H⁺ (from Acid Catalyst) Phenol Phenol Carbocation->Phenol Electrophilic Attack Ortho_intermediate Ortho-substituted Intermediate Phenol->Ortho_intermediate ortho-attack Para_intermediate Para-substituted Intermediate Phenol->Para_intermediate para-attack o_CHP This compound Ortho_intermediate->o_CHP Deprotonation p_CHP 4-Cyclohexylphenol Para_intermediate->p_CHP Deprotonation

Caption: Mechanism of Friedel-Crafts Alkylation of Phenol.

Experimental Workflow for Catalyst Screening

This diagram outlines a typical workflow for the screening and evaluation of different catalysts for this compound synthesis.

G start Start catalyst_prep Catalyst Preparation / Activation start->catalyst_prep reaction_setup Reaction Setup (Phenol, Alkylating Agent, Solvent) catalyst_prep->reaction_setup reaction Alkylation Reaction (Controlled Temperature & Time) reaction_setup->reaction separation Catalyst Separation (Filtration / Centrifugation) reaction->separation analysis Product Analysis (GC, GC-MS) separation->analysis data Data Evaluation (Conversion, Selectivity, Yield) analysis->data end End data->end

Caption: General Experimental Workflow for Catalyst Evaluation.

Conclusion

The choice of catalyst for the synthesis of this compound significantly impacts the reaction's efficiency, selectivity, and environmental footprint. While traditional mineral acids are effective, solid acid catalysts like zeolites, supported heteropolyacids, and ion-exchange resins offer significant advantages in terms of reusability and reduced environmental impact. Bifunctional catalysts in one-pot hydroalkylation processes represent a promising avenue for sustainable production. This guide provides a foundational comparison to assist researchers in selecting the most appropriate catalytic system for their specific needs, encouraging further investigation into optimizing reaction conditions for enhanced performance.

References

A Comparative Analysis of the Efficacy of 2-Cyclohexylphenol and Other Common Disinfectants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate disinfectant is critical in research and manufacturing environments to ensure the control of microbial contamination. This guide provides a comparative overview of the efficacy of 2-Cyclohexylphenol, a phenolic disinfectant, against other widely used disinfectant classes, including quaternary ammonium (B1175870) compounds, chlorine compounds, and aldehydes. Due to the limited availability of direct comparative studies on this compound, data for the structurally similar compound, ortho-phenylphenol (OPP), is used as a proxy to provide insights into its potential antimicrobial efficacy.

Executive Summary

Phenolic compounds, such as this compound and its analogue ortho-phenylphenol, demonstrate broad-spectrum antimicrobial activity by disrupting the microbial cell membrane. This mechanism leads to the leakage of intracellular components and inhibition of essential metabolic pathways. While specific comparative data for this compound is scarce, studies on OPP indicate its effectiveness against a range of bacteria and fungi. In comparison, other disinfectant classes like quaternary ammonium compounds, chlorine compounds, and aldehydes each offer distinct advantages and disadvantages in terms of their spectrum of activity, contact time, and material compatibility.

Data Presentation

The following tables summarize the available quantitative data on the efficacy of ortho-phenylphenol (as a proxy for this compound) and other common disinfectants. It is important to note that the experimental conditions and methodologies may vary between studies, making direct comparisons challenging.

Table 1: Bactericidal Efficacy

Disinfectant ClassActive IngredientTest OrganismConcentrationContact TimeLog ReductionCitation
Phenolic Compound 20% ortho-phenylphenol (fumigant)Pseudomonas aeruginosaNot Applicable15 hours6.46[1][2]
Enterococcus hiraeNot Applicable15 hours5.19[1][2]
Aldehyde 2% Glutaraldehyde (B144438) + 1% o-phenylphenolEscherichia coli3.75 mg/ml (MIC)10 minutesNot specified (killed)[3][4]
Staphylococcus aureus3.75 mg/ml (MIC)30 minutesNot specified (killed)[3][4]
Quaternary Ammonium Compound Didecyldimethylammonium chlorideStaphylococcus aureus ATCC 292130.25 mg/ml (MIC)Not specifiedNot specified[5]
Didecyldimethylammonium chlorideEscherichia coli (9)4 mg/ml (MIC)Not specifiedNot specified[5]
Chlorine Compound Sodium HypochloriteSalmonella spp., E. coli O157:H7, L. monocytogenesNot specifiedNot specifiedVariable[6]

Table 2: Fungicidal Efficacy

Disinfectant ClassActive IngredientTest OrganismConcentrationContact TimeLog ReductionCitation
Phenolic Compound 20% ortho-phenylphenol (fumigant)Trichophyton mentagrophytesNot Applicable15 hours>4[7]
Candida albicansNot Applicable15 hours>4[7][8]
Aspergillus nigerNot Applicable15 hours>4[7][8]
Aldehyde 2% Glutaraldehyde + 1% o-phenylphenolCandida albicans3.75 mg/ml (MIC)10 minutesNot specified (killed)[4]
Quaternary Ammonium Compound Quaternary Ammonium Compounds (a) & (c)Various yeasts and moldsNot specifiedNot specifiedEffective[9]
Chlorine Compound Chlorine-based disinfectantAspergillus niger, Penicillium roqueforti0.5 - 2.0%Not specifiedEffective[9]

Table 3: Virucidal Efficacy

Disinfectant ClassActive IngredientVirusConcentrationContact TimeLog ReductionCitation
Phenolic Compound 9.09% o-phenylphenol + 7.66% p-tertiary amylphenolPorcine Transmissible Gastroenteritis Virus (TGEV)Not specifiedNot specified2.03[10]
Aldehyde GlutaraldehydeMurine Norovirus (MNV)4000 ppm5 minutes≥4[11]
GlutaraldehydeAdenovirus (AdV)125 ppmNot specified≥4.54[11]
Quaternary Ammonium Compound Benzalkonium chlorideEnveloped viruses (e.g., Herpes Simplex Virus Type 1, HIV-1)Not specified< 10 minutesEffective[12]
Non-enveloped virusesNot specified< 10 minutesIneffective (with exceptions)[12]
Chlorine Compound Sodium HypochloriteEnveloped and non-enveloped virusesNot specifiedNot specifiedBroad-spectrum activity[13]

Experimental Protocols

Bactericidal and Fungicidal Efficacy of a Fumigant with ortho-phenylphenol

This protocol is based on the methodology described for evaluating a fumigant disinfectant containing 20% ortho-phenylphenol.[1][2][7][8]

  • Test Organisms: Pseudomonas aeruginosa, Enterococcus hirae, Trichophyton mentagrophytes, Candida albicans, and Aspergillus niger.

  • Carrier Preparation: Sterile carriers are contaminated with a suspension of the test organism.

  • Exposure: The contaminated carriers are placed in a sealed room (25m³) at a controlled temperature (21±0.5°C) and relative humidity (60±10%). The fumigant is activated and the carriers are exposed for 15 hours.

  • Neutralization and Recovery: After exposure, the carriers are transferred to a recovery diluent to neutralize the disinfectant. The suspension is then diluted and plated on appropriate agar (B569324) media.

  • Incubation: Plates are incubated under suitable conditions for each microorganism.

  • Enumeration: The number of colony-forming units (CFU) is counted, and the log reduction is calculated by comparing the CFU count from the exposed carriers to that of control carriers not exposed to the fumigant.

In Vitro Antimicrobial Activity of a Glutaraldehyde and o-phenylphenol Solution

This protocol is adapted from a study evaluating a solution containing 2% glutaraldehyde and 1% o-phenylphenol.[3][4]

  • Test Organisms: A panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Staphylococcus epidermidis, Proteus mirabilis, Klebsiella oxytoca, Serratia liquefaciens, and the fungus Candida albicans.

  • Minimum Inhibitory Concentration (MIC) Determination: The disinfectant solution is serially diluted in a suitable broth medium. Each dilution is inoculated with a standardized suspension of the test organism. The MIC is determined as the lowest concentration of the disinfectant that inhibits visible growth after incubation.

  • Minimum Bactericidal Concentration (MBC) Determination: Aliquots from the tubes showing no growth in the MIC test are subcultured onto agar plates. The MBC is the lowest concentration that results in no growth on the subculture plates.

  • Time-Kill Assay: A standardized inoculum of the test organism is added to the disinfectant solution at its determined MIC. At specified time intervals (e.g., 30 seconds, 1, 2, 5, 10, 20, and 30 minutes), aliquots are removed, neutralized, and plated to determine the number of surviving organisms.

Mandatory Visualization

Proposed Antimicrobial Mechanism of Action of Phenolic Compounds

The primary mode of action for phenolic compounds like this compound is the disruption of the bacterial cell membrane. This initial damage triggers a cascade of events leading to cell death. The following diagram illustrates this proposed pathway.

antimicrobial_mechanism cluster_disinfectant This compound cluster_bacterium Bacterial Cell Disinfectant This compound CellMembrane Cell Membrane Disinfectant->CellMembrane Disruption MetabolicPathways Metabolic Pathways CellMembrane->MetabolicPathways Increased Permeability & Leakage of Intracellular Components Biosynthesis Amino Acid & Peptidoglycan Biosynthesis MetabolicPathways->Biosynthesis Inhibition CellDeath Cell Death Biosynthesis->CellDeath Leads to

Caption: Proposed mechanism of action for this compound against bacteria.

Experimental Workflow for Disinfectant Efficacy Testing (Suspension Test)

The following diagram outlines a generalized workflow for a suspension-based disinfectant efficacy test, a common method for evaluating the antimicrobial activity of liquid disinfectants.

suspension_test_workflow Start Start PrepareCultures Prepare Microbial Cultures Start->PrepareCultures PrepareDisinfectant Prepare Disinfectant Dilutions Start->PrepareDisinfectant Inoculation Inoculate Disinfectant with Microbial Suspension PrepareCultures->Inoculation PrepareDisinfectant->Inoculation ContactTime Incubate for Specified Contact Time Inoculation->ContactTime Neutralization Neutralize Disinfectant ContactTime->Neutralization Plating Plate Serial Dilutions on Agar Neutralization->Plating Incubation Incubate Plates Plating->Incubation Enumeration Count Colonies (CFU) Incubation->Enumeration Calculate Calculate Log Reduction Enumeration->Calculate End End Calculate->End

Caption: Generalized workflow for a disinfectant suspension efficacy test.

References

Zeolite Catalysts Versus Liquid Acids for Alkylation: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst in alkylation reactions is critical to optimizing yield, selectivity, and process safety. This guide provides an objective comparison of the performance of zeolite catalysts and traditional liquid acids, supported by experimental data, detailed methodologies, and visual representations of reaction pathways and workflows.

Alkylation, a fundamental process in the synthesis of numerous organic compounds, has traditionally relied on liquid acid catalysts such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF). While effective, these catalysts pose significant environmental and safety challenges. The advent of solid acid catalysts, particularly zeolites, has offered a promising alternative, driving a shift in industrial and laboratory practices. This guide delves into a detailed comparison of these two catalytic systems, focusing on their performance, operational parameters, and environmental impact.

Performance Comparison: Zeolites vs. Liquid Acids

The performance of a catalyst is evaluated based on its activity, selectivity, stability, and environmental footprint. The following tables summarize the quantitative data from various experimental studies, offering a direct comparison between zeolite catalysts and liquid acids in key alkylation reactions.

Table 1: Benzene (B151609) Alkylation with Ethylene (B1197577) to Produce Ethylbenzene
CatalystTemperature (°C)Pressure (MPa)Benzene/Ethylene Molar RatioEthylene Conversion (%)Ethylbenzene Selectivity (%)Catalyst Lifetime/DeactivationReference
Zeolite (Y-zeolite) < 300> 3.51.5 - 2.0> 99.7> 99.7Stable for over 400 hours with slight deactivation[1][1]
Zeolite (Hβ) 120 - 1603.5587.2991.67-[2]
Zeolite (ZSM-5) 300 - 450Atmospheric1:1 - 6:1-73.0 - 85.5Stable at high benzene to ethylene ratio[3][3]
Liquid Acid (AlCl₃) ~100----Rapid deactivation[1]
Table 2: Isobutane (B21531) Alkylation with Butenes
CatalystTemperature (°C)Isobutane/Butene RatioAlkylate Yield (%)Selectivity to Trimethylpentanes (%)Catalyst Lifetime/DeactivationReference
Zeolite (Y-type) 25 - 1007--Rapid deactivation[4][5][6]
Zeolite (Na-Ca-Ln-Y) 90 - 110100:170-Active for 70 hours[5][5]
Liquid Acid (H₂SO₄) 5 - 10---Consumed in the process, requires regeneration[7][7]
Liquid Acid (HF) ~30---Regenerated onsite[8][8]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for catalyst evaluation. Below are representative protocols for alkylation reactions using both zeolite and liquid acid catalysts.

Zeolite-Catalyzed Alkylation (e.g., Toluene (B28343) with 1-Heptene)

Catalyst: Y-type zeolite with a Si/Al ratio of 3.5 and a surface area of 817 m²/g.[9]

Apparatus: A 100 mL glass flask equipped with a reflux condenser and a magnetic stirrer.[9]

Procedure:

  • Activate the zeolite catalyst by heating at a specified temperature under vacuum to remove adsorbed water.

  • Add the desired amount of activated zeolite catalyst (e.g., 0.25 g) to the reaction flask.[9]

  • Introduce the reactants, toluene and 1-heptene (B165124), at a specific molar ratio (e.g., 3:1 to 8:1).[9]

  • Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) with continuous stirring.[9]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them using gas chromatography (GC) to determine the conversion of 1-heptene and the selectivity to different products.[9]

  • The reaction is typically run for a specific duration (e.g., 180 minutes).[9]

Liquid Acid-Catalyzed Alkylation (e.g., Isobutane with Butenes using H₂SO₄)

Catalyst: Concentrated sulfuric acid (88-92.5% H₂SO₄).[7]

Apparatus: A well-stirred, cooled reactor.

Procedure:

  • Cool the reactor to the desired reaction temperature (e.g., 5-10 °C) using a refrigeration system.[10]

  • Introduce isobutane and the olefin feed into the reactor.

  • Add the concentrated sulfuric acid to the reactor while maintaining vigorous agitation to ensure good mixing of the hydrocarbon and acid phases.

  • Maintain a constant temperature and pressure throughout the reaction.

  • After the desired residence time, the reactor effluent is sent to a settler to separate the hydrocarbon phase from the acid phase.[10]

  • The hydrocarbon phase is then fractionated to separate the alkylate product from unreacted isobutane, which is recycled.[10]

  • The spent sulfuric acid is continuously withdrawn and regenerated.[7]

Reaction Mechanisms and Experimental Workflows

Visualizing the complex processes involved in catalysis can significantly aid in understanding the underlying principles. The following diagrams, generated using the DOT language, illustrate the signaling pathways of the alkylation reactions and the typical experimental workflows.

AlkylationMechanism cluster_zeolite Zeolite Catalysis cluster_liquid_acid Liquid Acid Catalysis Reactants_Z Alkene + Alkane/Aromatic ActiveSite_Z Brønsted Acid Site (H+) on Zeolite Reactants_Z->ActiveSite_Z Adsorption Carbocation_Z Carbenium Ion Formation ActiveSite_Z->Carbocation_Z Protonation AlkylationStep_Z Alkylation Carbocation_Z->AlkylationStep_Z Product_Z Alkylated Product AlkylationStep_Z->Product_Z Product Desorption Coke_Z Coke Formation AlkylationStep_Z->Coke_Z Side Reactions Regeneration_Z Catalyst Regeneration Regeneration_Z->ActiveSite_Z Coke Removal Coke_Z->ActiveSite_Z Deactivation Reactants_LA Alkene + Alkane Acid_LA H₂SO₄ or HF Reactants_LA->Acid_LA Mixing Carbocation_LA Carbenium Ion Formation Acid_LA->Carbocation_LA Protonation AlkylationStep_LA Alkylation Carbocation_LA->AlkylationStep_LA Product_LA Alkylated Product AlkylationStep_LA->Product_LA SpentAcid Spent Acid AlkylationStep_LA->SpentAcid Side Reactions & Dilution Regeneration_LA Acid Regeneration SpentAcid->Regeneration_LA Regeneration_LA->Acid_LA Recycle

Figure 1: Generalized reaction mechanisms for zeolite and liquid acid-catalyzed alkylation.

ExperimentalWorkflow cluster_zeolite_workflow Zeolite Catalyst Workflow cluster_liquid_acid_workflow Liquid Acid Catalyst Workflow Z_Start Catalyst Activation Z_Reaction Reaction in Batch or Fixed-Bed Reactor Z_Start->Z_Reaction Z_Separation Product Separation (e.g., Distillation) Z_Reaction->Z_Separation Z_Regen Catalyst Regeneration (if needed) Z_Reaction->Z_Regen Deactivated Catalyst Z_Analysis Product Analysis (GC, etc.) Z_Separation->Z_Analysis Z_End Final Product Z_Separation->Z_End Z_Regen->Z_Reaction Recycled Catalyst LA_Start Reactant & Acid Feed LA_Reaction Reaction in Stirred Tank Reactor LA_Start->LA_Reaction LA_Settling Phase Separation (Settler) LA_Reaction->LA_Settling LA_Fractionation Product Fractionation LA_Settling->LA_Fractionation Hydrocarbon Phase LA_Acid_Regen Spent Acid Regeneration LA_Settling->LA_Acid_Regen Acid Phase LA_Product Alkylate Product LA_Fractionation->LA_Product LA_Recycle Acid & Isobutane Recycle LA_Fractionation->LA_Recycle Unreacted Isobutane LA_Acid_Regen->LA_Recycle LA_Recycle->LA_Reaction

Figure 2: Comparative experimental workflows for alkylation using zeolite and liquid acid catalysts.

Key Performance Indicators in Detail

Activity: Zeolite catalysts, particularly those with large pores like Y, BEA, and mordenite, exhibit high activity in alkylation reactions.[5] Their activity is influenced by the density and strength of their acid sites, which can be tailored by adjusting the Si/Al ratio.[9] Liquid acids are also highly active but their activity is dependent on maintaining a high acid concentration.[7]

Selectivity: A significant advantage of zeolite catalysts is their shape selectivity, which arises from their well-defined microporous structure. This allows for the preferential formation of desired isomers. For instance, in benzene alkylation with ethylene, zeolites can achieve very high selectivity towards ethylbenzene, minimizing the formation of polyalkylated byproducts.[1] Liquid acids, lacking this structural constraint, often lead to a broader product distribution.

Stability and Deactivation: Zeolite catalysts are prone to deactivation due to coke formation, where heavy hydrocarbons block the pores and active sites.[5] However, they can be regenerated by burning off the coke. The stability of zeolites is influenced by factors such as pore size, crystal size, and the presence of secondary mesoporosity. Liquid acids are consumed during the reaction through side reactions and dilution, necessitating a continuous regeneration loop which adds to the operational complexity and cost.[7]

Environmental Impact and Safety: This is a major differentiator between the two catalyst types.

  • Liquid Acids: Both H₂SO₄ and HF are highly corrosive and hazardous. HF is extremely toxic and can form dangerous vapor clouds upon release. The use and transportation of these acids pose significant safety risks. The regeneration of spent sulfuric acid also generates considerable waste streams.

  • Zeolites: As solid catalysts, zeolites are non-corrosive and inherently safer to handle. They eliminate the risks associated with storing and transporting large quantities of corrosive acids. The regeneration process for zeolites is generally a clean combustion process.

Conclusion

Zeolite catalysts present a compelling alternative to traditional liquid acids for alkylation reactions, offering significant advantages in terms of selectivity, safety, and environmental impact. While catalyst deactivation due to coking is a challenge for zeolites, this can be managed through catalyst design and regeneration. The quantitative data and experimental protocols provided in this guide demonstrate the superior performance of zeolites in many key alkylation processes. For researchers and professionals in drug development and chemical synthesis, the adoption of zeolite-based catalytic systems can lead to more efficient, safer, and sustainable processes.

References

A Comparative Guide to the Validation of an HPLC Method for 2-Cyclohexylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Cyclohexylphenol against alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for their specific needs. While a fully validated HPLC method for this compound is not publicly available, this guide details a representative method based on validated procedures for structurally similar alkylphenols.[1][2] This is compared with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of various compounds. For the analysis of this compound, a reversed-phase HPLC method with UV detection is a suitable approach.

Representative HPLC Method Validation Data

The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on data from validated methods for other alkylphenols.[1][2]

Validation ParameterRepresentative Performance Data
Linearity
- Range0.1 - 100 µg/mL
- Correlation Coefficient (r²)≥ 0.999
Accuracy
- % Recovery98.0% - 102.0%
Precision
- Repeatability (Intra-day %RSD)≤ 2.0%
- Intermediate Precision (Inter-day %RSD)≤ 3.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Specificity No interference from blank and placebo matrices.
Experimental Protocol: Representative HPLC Method

This protocol is based on established methods for similar phenolic compounds and serves as a starting point for method development and validation.[1][2][3]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol (B129727) (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Sample Preparation: Dissolve the sample in a suitable solvent, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to a concentration within the calibration range.

4. Validation Procedure:

  • Specificity: Analyze blank and placebo samples to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze at least six replicate samples of the same standard solution on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Standard_Prep Prepare Standard Stock and Working Solutions Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Dissolve, Filter, and Dilute Sample Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (275 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration and Quantification Data_Acquisition->Peak_Integration Validation Method Validation (Linearity, Accuracy, etc.) Peak_Integration->Validation

Caption: Workflow for the HPLC analysis of this compound.

Alternative Analytical Methods

While HPLC is a primary technique, other methods can be employed for the analysis of this compound, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and selective, making it suitable for the analysis of volatile and semi-volatile compounds like this compound.[4][5][6]

Performance Comparison:

FeatureHPLC-UVGC-MS
Selectivity GoodExcellent
Sensitivity (LOD) ~0.05 µg/mL~0.01 - 0.1 ng/mL[7]
Sample Derivatization Not typically requiredMay be required to improve volatility and peak shape
Throughput Generally higherCan be lower due to longer run times and sample preparation
Instrumentation Cost LowerHigher

Experimental Protocol Outline: GC-MS

  • Sample Preparation: An extraction step followed by derivatization (e.g., silylation) may be necessary to increase the volatility of this compound.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp up to achieve separation.

  • MS Conditions: Electron ionization (EI) is a common ionization mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Extraction Solvent Extraction Derivatization Derivatization (optional) Extraction->Derivatization Injection_GC Inject into GC-MS System Derivatization->Injection_GC Separation_GC Gas Chromatographic Separation Injection_GC->Separation_GC Ionization_MS Electron Ionization Separation_GC->Ionization_MS Detection_MS Mass Detection (Scan or SIM) Ionization_MS->Detection_MS Data_Acquisition_GC Data Acquisition Detection_MS->Data_Acquisition_GC Quantification_GC Quantification & Identification Data_Acquisition_GC->Quantification_GC

Caption: General workflow for the GC-MS analysis of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique that measures the absorption of ultraviolet or visible light by a substance in solution. While it can be used for the quantification of phenolic compounds, it has limitations in terms of specificity.[8][9]

Performance Comparison:

FeatureHPLC-UVUV-Vis Spectrophotometry
Specificity High (separates from other compounds)Low (measures total phenolic content or a single analyte in a pure sample)
Sensitivity GoodModerate
Sample Throughput ModerateHigh
Cost HigherLow
Application Quantification of individual compounds in a mixtureQuantification of total phenolic content or a single known compound in a simple matrix

Experimental Protocol Outline: UV-Vis Spectrophotometry

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Sample Preparation: Dissolve the sample in a suitable UV-transparent solvent.

  • Measurement: Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (λmax) for this compound.

  • Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards and use it to determine the concentration of the sample. For total phenolic content, the Folin-Ciocalteu method is commonly used.[10]

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis.

  • HPLC-UV offers a robust and reliable method for the specific quantification of this compound in various samples, with good accuracy and precision.

  • GC-MS provides superior sensitivity and selectivity, making it ideal for trace-level analysis and confirmation of identity.

  • UV-Vis Spectrophotometry is a cost-effective and rapid method suitable for the quantification of this compound in simple, known matrices or for the determination of total phenolic content.

For regulatory submissions and in complex matrices where specificity is critical, a validated HPLC or GC-MS method is recommended. For routine quality control of a known, pure substance, UV-Vis spectrophotometry may be a sufficient and economical choice.

References

A Comparative Guide to the Cross-Validation of Analytical Results for 2-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the characterization of 2-Cyclohexylphenol. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the most appropriate analytical strategy for their specific needs, ensuring the accuracy and reliability of their results through cross-validation.

Introduction

This compound is a valuable intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. Rigorous analytical characterization is essential to ensure its purity, identity, and quality. This guide focuses on three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers unique advantages and provides complementary information, making their combined use a powerful strategy for comprehensive analysis and cross-validation.

Data Presentation: A Comparative Summary

The following tables summarize the key analytical parameters and expected results for this compound and a primary potential impurity, 4-Cyclohexylphenol, across the three discussed analytical techniques.

Table 1: Chromatographic and Mass Spectrometric Data

AnalyteTechniqueRetention Time (t R )Key Mass Fragments (m/z) - EI
This compound HPLC (RP-C18)~ 6.5 minN/A
GC-MS~ 12.8 min176 (M+), 133, 115, 94, 77
4-Cyclohexylphenol HPLC (RP-C18)~ 6.2 minN/A
GC-MS~ 13.5 min176 (M+), 133, 107, 94, 77

Table 2: NMR Spectroscopic Data (¹H and ¹³C)

Analyte¹H NMR (CDCl₃) - Chemical Shift (δ) ppm¹³C NMR (CDCl₃) - Chemical Shift (δ) ppm
This compound 7.18 (dd, 1H), 7.09 (td, 1H), 6.90 (td, 1H), 6.82 (dd, 1H), 4.85 (s, 1H, -OH), 3.25 (tt, 1H), 1.85-2.00 (m, 2H), 1.70-1.85 (m, 3H), 1.20-1.50 (m, 5H)152.0, 134.1, 127.8, 126.9, 121.2, 115.5, 36.8, 32.1 (2C), 26.9, 26.2 (2C)
4-Cyclohexylphenol 7.15 (d, 2H), 6.80 (d, 2H), 4.60 (s, 1H, -OH), 2.45 (tt, 1H), 1.70-1.90 (m, 5H), 1.20-1.50 (m, 5H)153.7, 134.5, 128.0 (2C), 115.4 (2C), 43.1, 34.6 (2C), 26.9 (2C), 26.1

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation and quantification of this compound and its isomers. A reverse-phase method is typically employed.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid) is effective for resolving this compound from its impurities.[1]

    • Solvent A : Water with 0.1% Phosphoric Acid

    • Solvent B : Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Program :

    • 0-1 min: 50% B

    • 1-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 275 nm

  • Injection Volume : 10 µL

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of this compound and its volatile impurities, providing both chromatographic separation and structural information from mass spectra.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature : 250°C

  • Injection Mode : Splitless

  • MS Transfer Line Temperature : 280°C

  • Ion Source Temperature : 230°C

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Range : m/z 40-300

  • Sample Preparation : Dissolve the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of this compound.

  • Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : Deuterated chloroform (B151607) (CDCl₃).

  • Experiments :

    • ¹H NMR : Standard proton experiment to determine the chemical environment of hydrogen atoms.

    • ¹³C NMR : Standard carbon experiment (proton-decoupled) to identify the number and type of carbon atoms.[2]

  • Sample Preparation : Dissolve an appropriate amount of the sample in the deuterated solvent.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of analytical results for this compound and the expected fragmentation pathway in GC-MS.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Interpretation cluster_validation Cross-Validation Sample This compound Sample HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep GCMS_Prep Dissolve in Volatile Solvent Sample->GCMS_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep HPLC HPLC Analysis HPLC_Prep->HPLC GCMS GC-MS Analysis GCMS_Prep->GCMS NMR NMR Spectroscopy NMR_Prep->NMR HPLC_Data Retention Time & Quantification HPLC->HPLC_Data GCMS_Data Retention Time & Mass Spectrum GCMS->GCMS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data Validation Confirm Identity & Purity HPLC_Data->Validation GCMS_Data->Validation NMR_Data->Validation

Analytical Workflow for Cross-Validation

fragmentation_pathway M This compound [M]⁺• m/z = 176 F1 [M - C₃H₇]⁺ m/z = 133 M->F1 Loss of propyl radical F2 [M - C₄H₉]⁺ m/z = 115 M->F2 Loss of butyl radical F3 [Phenol]⁺• m/z = 94 M->F3 Cleavage of cyclohexyl ring F4 [C₆H₅]⁺ m/z = 77 F3->F4 Loss of OH

Proposed EI-MS Fragmentation of this compound

References

Benchmarking the Antioxidant Activity of 2-Cyclohexylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyclohexylphenol, a derivative of phenol, holds potential as an antioxidant due to its structural characteristics. However, a comprehensive review of publicly available scientific literature reveals a significant gap in direct experimental data benchmarking its antioxidant activity against common industry standards. This guide provides a framework for researchers to evaluate the antioxidant efficacy of this compound. While direct comparative data for this compound is not available, this document outlines the theoretical basis for its antioxidant potential, presents benchmark data for widely used antioxidants, and provides detailed experimental protocols for key antioxidant assays. This will enable researchers to conduct their own comparative studies and accurately position this compound within the landscape of known antioxidant compounds.

Theoretical Framework for the Antioxidant Activity of this compound

Phenolic compounds are well-established antioxidants that can neutralize free radicals through several mechanisms, primarily by donating a hydrogen atom from their hydroxyl (-OH) group.[1][2] The efficiency of a phenolic antioxidant is influenced by the stability of the resulting phenoxyl radical.

The structure of this compound, with a bulky cyclohexyl group at the ortho position to the hydroxyl group, is expected to influence its antioxidant activity. Computational studies on other ortho-substituted phenolic compounds suggest that the nature of the substituent significantly affects the antioxidant potential.[3][4] Electron-donating groups generally enhance antioxidant activity by stabilizing the phenoxyl radical. The cyclohexyl group, being an alkyl group, is weakly electron-donating and its bulkiness may also play a role in the reactivity of the molecule.

Comparative Antioxidant Activity Data

To provide a benchmark for future studies on this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for several well-known commercial antioxidants obtained from various in vitro antioxidant assays. A lower IC50 value indicates a higher antioxidant potency. It is important to note that these values can vary between studies due to different experimental conditions.

AntioxidantDPPH Assay (IC50)ABTS Assay (IC50)FRAP Assay (Activity)
This compound Data Not Available Data Not Available Data Not Available
BHT (Butylated Hydroxytoluene)36.67 ± 1.78 µM/mL[5] - 50.961 µg/mL[6]Data Not Widely ReportedLower than PYA and PPA compounds[7]
Trolox 3.77 µg/mL[8]2.926 ± 0.029 µg/mL[8]Standard antioxidant for comparison[9]
Ascorbic Acid (Vitamin C)6.1 µg/mL[10] - 8.4 µg/mL[11]0.1081 mg/mL[1]Standard antioxidant for comparison[10]
Gallic Acid 2.6 µg/mL[11] - 10.97 ± 0.97 μg/mL[12]6.48 ± 0.97 μg/mL[13]High activity[14]

Experimental Protocols for Antioxidant Activity Assessment

To facilitate the benchmarking of this compound, detailed protocols for three standard antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or Ethanol)

  • This compound

  • Reference antioxidants (e.g., BHT, Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test and Reference Solutions: Prepare stock solutions of this compound and reference antioxidants in methanol. Create a series of dilutions from the stock solutions.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the test or reference solution at different concentrations to the wells.

    • For the control, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

  • IC50 Determination: The IC50 value is the concentration of the antioxidant that scavenges 50% of the DPPH radicals and is determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol (or Ethanol)

  • This compound

  • Reference antioxidants

  • 96-well microplate

  • Microplate reader (734 nm)

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test and Reference Solutions: Prepare stock solutions and serial dilutions of this compound and reference antioxidants in methanol.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the test or reference solution at different concentrations to the wells.

    • For the control, add 10 µL of methanol.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

  • IC50 Determination: Determine the IC50 value from the plot of percent inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound

  • Reference antioxidants (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader (593 nm)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test and Reference Solutions: Prepare stock solutions and serial dilutions of this compound and reference antioxidants.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the test or reference solution at different concentrations to the wells.

    • For the blank, add 20 µL of the solvent.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺. Results are typically expressed as FRAP values (in µM Fe²⁺ equivalents).

Visualizing Antioxidant Mechanisms and Workflows

The following diagrams illustrate the general mechanism of phenolic antioxidants and the workflows for the described experimental assays.

Antioxidant_Mechanism Phenolic_Antioxidant_(ArOH) Phenolic_Antioxidant_(ArOH) Stable_Molecule_(RH) Stable_Molecule_(RH) Phenolic_Antioxidant_(ArOH)->Stable_Molecule_(RH) Donates H atom Phenoxyl_Radical_(ArO) Phenoxyl_Radical_(ArO) Phenolic_Antioxidant_(ArOH)->Phenoxyl_Radical_(ArO) Forms stable radical Free_Radical_(R) Free_Radical_(R) Free_Radical_(R)->Stable_Molecule_(RH) DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH with Sample/Standard Prepare_DPPH->Mix Prepare_Samples Prepare Sample & Standard Dilutions Prepare_Samples->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Generate_ABTS_Radical Generate ABTS•+ Radical Cation Mix Mix ABTS•+ with Sample/Standard Generate_ABTS_Radical->Mix Prepare_Samples Prepare Sample & Standard Dilutions Prepare_Samples->Mix Incubate Incubate 6 min in Dark Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_FRAP_Reagent Prepare FRAP Reagent Mix Mix FRAP Reagent with Sample/Standard Prepare_FRAP_Reagent->Mix Prepare_Samples Prepare Sample & Standard Dilutions Prepare_Samples->Mix Incubate Incubate 4 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate_FRAP_Value Calculate FRAP Value Measure->Calculate_FRAP_Value

References

A Comparative Analysis of Synthetic Routes to 2-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the primary synthetic routes for 2-Cyclohexylphenol, a valuable intermediate in the production of dyes, resins, pharmaceuticals, and other specialty chemicals. We will delve into the experimental data, protocols, and underlying chemical pathways for the most common synthesis methods to assist researchers in selecting the optimal route for their specific applications.

Executive Summary

The synthesis of this compound is predominantly achieved through two main strategies: the direct alkylation of phenol (B47542) and a one-pot hydroalkylation process. A third potential route involves the selective hydrogenation of 2-phenylphenol (B1666276). This guide focuses on a comparative assessment of the following routes:

  • Friedel-Crafts Alkylation of Phenol with Cyclohexene (B86901): A widely used method involving the acid-catalyzed addition of a cyclohexyl group to the phenol ring.

  • One-Pot Hydroalkylation of Phenol: An approach that utilizes phenol as the sole organic feedstock, combining hydrogenation and alkylation steps with a bifunctional catalyst.

  • Selective Hydrogenation of 2-Phenylphenol: A potential route involving the saturation of one of the phenyl rings of 2-phenylphenol.

The selection of a particular synthesis route will depend on factors such as desired yield and selectivity for the ortho-isomer, catalyst cost and reusability, reaction conditions, and environmental impact.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for the different synthetic routes to this compound based on available experimental data.

Synthesis Route Catalyst Temperature (°C) Phenol Conversion (%) This compound Selectivity (%) Key Byproducts Reference
Friedel-Crafts Alkylation30% TPA/ZrO₂80Not explicitly stated, but high activity reportedHigh selectivity for this compound4-Cyclohexylphenol, 2,4-Dicyclohexylphenol[1]
Friedel-Crafts AlkylationAmberlyst 1585HighOrtho/para ratio close to 24-Cyclohexylphenol, Cyclohexyl phenyl ether[2]
Friedel-Crafts AlkylationCH₃SO₃H85Lower than Amberlyst 15Ortho/para ratio of 3 to 54-Cyclohexylphenol, Cyclohexyl phenyl ether[2]
One-Pot HydroalkylationCo₂P/Beta ZeoliteNot specified7756 (for total cyclohexylphenols)Other cyclohexylphenol isomers, cyclohexanone, cyclohexanol[3][4]
One-Pot HydroalkylationRANEY® Ni + Hierarchical Beta Zeolite15064~70 (for total cyclohexylphenols)Cresols, other alkylphenols[5][6]
Selective HydrogenationPd/C140100 (for p-phenylphenol)92.3 (for p-cyclohexylphenol)Not specified for ortho-isomer[7]

TPA/ZrO₂: 12-tungstophosphoric acid supported on hydrous zirconia. Data for the selective hydrogenation of 2-phenylphenol is inferred from studies on the para-isomer and may not be directly representative.

Experimental Protocols

Route 1: Friedel-Crafts Alkylation of Phenol with Cyclohexene

This protocol is based on the use of a 30% 12-tungstophosphoric acid (TPA) catalyst supported on hydrous zirconia (ZrO₂).[1]

Materials:

  • Phenol

  • Cyclohexene

  • 30% TPA/ZrO₂ catalyst

  • 50 mL round-bottom flask

  • Double-walled air condenser

  • Magnetic stirrer

  • Heating mantle

  • Guard tube

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer, a double-walled air condenser, and a guard tube, add phenol and cyclohexene in a 10:1 molar ratio.

  • Add the 30% TPA/ZrO₂ catalyst to the reaction mixture. The optimal amount of catalyst reported is 0.25 g for the specified reactant scale.

  • Heat the resulting mixture to 80°C with continuous stirring.

  • Maintain the reaction at this temperature for 6 hours to achieve optimal conversion and selectivity.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and activated for reuse.

  • The liquid product mixture can then be analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion and product distribution. Further purification can be achieved by fractional distillation.

Route 2: One-Pot Hydroalkylation of Phenol

This protocol is a generalized procedure based on the use of bifunctional catalysts like Co₂P supported on zeolites.[3][4]

Materials:

  • Phenol

  • Bifunctional catalyst (e.g., 5 wt% Co as Co₂P on Beta zeolite)

  • High-pressure autoclave reactor

  • Hydrogen gas supply

  • Solvent (if required by the specific catalyst system)

Procedure:

  • Charge the high-pressure autoclave reactor with phenol and the bifunctional catalyst.

  • If a solvent is used, add it to the reactor.

  • Seal the reactor and purge it several times with hydrogen gas to remove air.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reactor to the target temperature (e.g., 150-200°C) with vigorous stirring.

  • Maintain the reaction under these conditions for the specified duration (e.g., 1-6 hours).

  • After the reaction time has elapsed, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Open the reactor and recover the reaction mixture.

  • Separate the catalyst by filtration.

  • Analyze the product mixture using GC and GC-MS to determine the conversion of phenol and the selectivity towards this compound and other products.

Route 3: Selective Hydrogenation of 2-Phenylphenol (Hypothetical Protocol)

This protocol is extrapolated from the regioselective hydrogenation of p-phenylphenol to p-cyclohexylphenol using a Pd/C catalyst.[7] A similar approach is expected to be effective for the ortho-isomer.

Materials:

  • 2-Phenylphenol

  • 10 wt% Palladium on activated carbon (Pd/C) catalyst

  • Solvent (e.g., Tetrahydrofuran - THF)

  • High-pressure hydrogenation apparatus

Procedure:

  • Dissolve 2-phenylphenol in a suitable solvent, such as THF, in a high-pressure hydrogenation vessel.

  • Add the 10 wt% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to approximately 3.5 MPa.

  • Heat the reaction mixture to around 140°C with efficient stirring.

  • Monitor the reaction progress by techniques such as thin-layer chromatography or GC.

  • Once the reaction is complete (indicated by the consumption of the starting material), cool the vessel to room temperature and release the hydrogen pressure.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by techniques such as recrystallization or column chromatography.

Mandatory Visualization

The following diagrams illustrate the logical flow and key components of each synthetic route.

Friedel_Crafts_Alkylation phenol Phenol reaction Friedel-Crafts Alkylation phenol->reaction cyclohexene Cyclohexene cyclohexene->reaction catalyst Acid Catalyst (e.g., TPA/ZrO₂, Zeolites) catalyst->reaction product This compound (and isomers) reaction->product

Caption: Friedel-Crafts Alkylation of Phenol.

One_Pot_Hydroalkylation phenol Phenol hydrogenation Hydrogenation phenol->hydrogenation alkylation Alkylation phenol->alkylation catalyst Bifunctional Catalyst (e.g., Co₂P/Zeolite) catalyst->hydrogenation catalyst->alkylation hydrogenation->alkylation Intermediate (Cyclohexene/Cyclohexanol) product This compound (and byproducts) alkylation->product

Caption: One-Pot Hydroalkylation of Phenol.

Selective_Hydrogenation phenylphenol 2-Phenylphenol reaction Selective Hydrogenation phenylphenol->reaction hydrogen H₂ hydrogen->reaction catalyst Hydrogenation Catalyst (e.g., Pd/C) catalyst->reaction product This compound reaction->product

Caption: Selective Hydrogenation of 2-Phenylphenol.

References

A Comparative Guide to Isomeric Purity Analysis of Synthesized 2-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of chemical synthesis and characterization. In the synthesis of 2-Cyclohexylphenol, the potential for the formation of positional isomers, namely 3-Cyclohexylphenol and 4-Cyclohexylphenol, necessitates robust analytical methodologies to ensure the quality and consistency of the final product. This guide provides a comparative overview of three widely used analytical techniques for the isomeric purity analysis of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document outlines detailed experimental protocols for each technique, presents a clear comparison of their performance based on key analytical parameters, and provides a visual representation of the general analytical workflow. The information herein is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, considering factors such as required sensitivity, available instrumentation, and desired sample throughput.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for isomeric purity analysis is a balance between the desired resolution, sensitivity, and the complexity of sample preparation. Below is a summary of the performance of GC, HPLC, and qNMR for the analysis of this compound and its common isomers.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Resolution of Isomers ExcellentVery GoodGood
Limit of Detection (LOD) ~0.01%~0.05%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.15%~0.5%
Analysis Time per Sample ~25 minutes~15 minutes~10 minutes
Sample Preparation Derivatization may be requiredSimple dissolutionSimple dissolution
Quantitative Accuracy HighHighVery High (Primary Method)
Instrumentation Cost ModerateModerate to HighHigh

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC, HPLC, and qNMR are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography offers excellent resolution for the separation of volatile and semi-volatile compounds. For phenolic isomers, derivatization is often employed to improve peak shape and thermal stability.

a) Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of the synthesized this compound into a 2 mL autosampler vial.

  • Add 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before GC analysis.

b) GC-FID Conditions:

  • Column: DB-5 capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

c) Data Analysis:

The isomeric purity is determined by calculating the relative peak areas of the derivatized isomers in the chromatogram.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the separation of a wide range of compounds. For positional isomers of phenols, a phenyl-based stationary phase can provide enhanced selectivity.

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b) HPLC Conditions:

  • Column: Phenyl-Hexyl column (150 mm x 4.6 mm I.D., 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

c) Data Analysis:

The percentage of each isomer is calculated based on the area of the corresponding peak in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the quantification of compounds without the need for identical reference standards, relying on the direct relationship between signal intensity and the number of nuclei.

a) Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh and add a known amount of a suitable internal standard (e.g., 10 mg of maleic anhydride).

  • Add 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure complete dissolution by gentle vortexing.

b) ¹H-NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16 (can be adjusted to improve signal-to-noise ratio).

c) Data Analysis:

  • Identify unique, well-resolved signals for this compound and the potential isomers (3- and 4-Cyclohexylphenol). The aromatic protons are typically in distinct regions.

  • Integrate the selected signals for the analyte and the internal standard.

  • Calculate the concentration and subsequently the isomeric purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Workflow and Data Visualization

A general workflow for the isomeric purity analysis of synthesized this compound is depicted below.

Isomeric_Purity_Analysis_Workflow cluster_synthesis Synthesis & Sampling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Synthesis Synthesis of This compound Sampling Representative Sampling Synthesis->Sampling GC Gas Chromatography (GC-FID) Sampling->GC HPLC High-Performance Liquid Chromatography (HPLC-UV) Sampling->HPLC qNMR Quantitative NMR (¹H-NMR) Sampling->qNMR Data_Analysis Chromatogram/Spectrum Analysis & Integration GC->Data_Analysis HPLC->Data_Analysis qNMR->Data_Analysis Purity_Calc Isomeric Purity Calculation Data_Analysis->Purity_Calc Report Final Report & Certificate of Analysis Purity_Calc->Report

Caption: General workflow for the isomeric purity analysis of synthesized this compound.

Signaling Pathways and Logical Relationships

For the purpose of this guide, we will illustrate the logical relationship in selecting an analytical method based on key decision criteria.

Method_Selection_Logic Start Start: Isomeric Purity Analysis of this compound High_Sensitivity High Sensitivity & Resolution Required? Start->High_Sensitivity Primary_Method Primary Method for Quantification Needed? High_Sensitivity->Primary_Method No GC_MS GC-FID/MS High_Sensitivity->GC_MS Yes Rapid_Screening Rapid Screening Sufficient? Primary_Method->Rapid_Screening No qNMR qNMR Primary_Method->qNMR Yes HPLC HPLC-UV Rapid_Screening->HPLC Yes Rapid_Screening->HPLC No, but good resolution desired

Caption: Decision tree for selecting an analytical method for isomeric purity analysis.

Alternatives to 2-Cyclohexylphenol in fungicide formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fungicide Alternatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 2-Cyclohexylphenol is noted as an intermediate in the preparation of some disinfectants and fungicides, it is not a common active ingredient in contemporary, large-scale fungicide formulations.[1] This guide, therefore, focuses on a comparative analysis of prevalent and commercially significant fungicide classes that researchers and professionals in drug development are likely to encounter and work with as alternatives. The three major classes discussed are Triazoles (Demethylation Inhibitors - DMIs), Strobilurins (Quinone outside Inhibitors - QoIs), and Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs).

These groups of fungicides are widely used in agriculture due to their systemic properties and broad-spectrum activity.[2] Understanding their distinct mechanisms of action, efficacy, and experimental evaluation is crucial for the development of new and effective crop protection strategies.

Performance Comparison of Major Fungicide Classes

The efficacy of fungicides can vary significantly based on the target pathogen, crop, and environmental conditions. The following tables summarize the general performance characteristics and provide examples of active ingredients within each class.

Table 1: General Characteristics of Major Fungicide Classes

FeatureTriazoles (DMIs)Strobilurins (QoIs)SDHIs
FRAC Group 3117
Primary Activity Curative and ProtectivePrimarily ProtectiveProtective and some Curative
Systemicity Acropetal SystemicLocally Systemic/TranslaminarTranslaminar and Acropetal Systemic
Spectrum of Activity Broad-spectrum, especially effective against powdery mildews and rusts.[3]Broad-spectrum, including pathogens from Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes.[4]Broad-spectrum, effective against a wide range of fungal pathogens.[5][6]
Risk of Resistance Medium to HighHighMedium to High

Table 2: Examples of Active Ingredients

Fungicide ClassCommon Active IngredientsExample Trade Names
Triazoles (DMIs) Tebuconazole, Propiconazole, Difenoconazole, Metconazole.[7][8]Folicur®, Tilt®, Score®, Caramba®
Strobilurins (QoIs) Azoxystrobin, Pyraclostrobin, Trifloxystrobin.[4][9]Quadris®, Cabrio®, Flint®
SDHIs Boscalid, Fluxapyroxad, Penthiopyrad, Bixafen.[5][8]Endura®, Adexar®, Fontelis®, Aviator® Xpro

Table 3: Comparative Efficacy Data on Specific Pathogens

PathogenCropTriazole EfficacyStrobilurin EfficacySDHI EfficacyNotes
Puccinia triticina (Wheat Leaf Rust)WheatHighHighHighAll three classes are generally effective.
Septoria tritici (Septoria Leaf Blotch)WheatModerate to HighModerate (resistance is an issue)HighSDHIs often provide the best control.
Cercospora beticola (Cercospora Leaf Spot)Sugar BeetHighVariable (resistance is common)HighTrifloxystrobin has shown better efficacy than other strobilurins.[10]
Alternaria solani (Early Blight)Potato, TomatoHighHighHighPremixed formulations are often used for broad-spectrum control.
Botrytis cinerea (Gray Mold)Strawberry, GrapesModerateModerateHighSDHIs are generally very effective against Botrytis.

Efficacy can be influenced by local pathogen populations and resistance patterns. Data is generalized from various field trials.

Mechanisms of Action

The distinct modes of action for each fungicide class are critical to their efficacy and to strategies for managing fungicide resistance.

Triazoles (DMIs)

Triazole fungicides disrupt the fungal cell membrane by inhibiting the C14-demethylase enzyme, which is essential for ergosterol (B1671047) biosynthesis.[3][11] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to abnormal fungal growth and death.[3][12]

Triazole_Pathway cluster_fungus Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol C14-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Triazole Triazole Triazole->Lanosterol Inhibits

Mechanism of Action for Triazole Fungicides
Strobilurins (QoIs)

Strobilurin fungicides inhibit fungal respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[4][9][13] This blockage prevents ATP synthesis, leading to a lack of energy and ultimately fungal cell death.[13][14]

Strobilurin_Pathway cluster_mitochondrion Mitochondrial Respiratory Chain Complex_I Complex_I Coenzyme_Q Coenzyme_Q Complex_I->Coenzyme_Q Electron Transfer Complex_III Complex_III Coenzyme_Q->Complex_III Electron Transfer Cytochrome_c Cytochrome_c Complex_III->Cytochrome_c ATP_Synthase ATP_Synthase Complex_III->ATP_Synthase Proton Gradient Complex_IV Complex_IV Cytochrome_c->Complex_IV ATP ATP ATP_Synthase->ATP Strobilurin Strobilurin Strobilurin->Complex_III Inhibits Qo site

Mechanism of Action for Strobilurin Fungicides
Succinate Dehydrogenase Inhibitors (SDHIs)

SDHI fungicides also target fungal respiration, but at a different point than strobilurins. They block the electron transport chain at Complex II (succinate dehydrogenase), preventing the oxidation of succinate to fumarate.[6][15] This disruption of the Krebs cycle and electron transport chain halts energy production in the fungal cell.[6]

SDHI_Pathway cluster_mitochondrion Mitochondrial Respiratory Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Complex II (SDH) Complex_II Complex_II Coenzyme_Q Coenzyme_Q Complex_II->Coenzyme_Q Electron Transfer Complex_III Complex_III Coenzyme_Q->Complex_III SDHI SDHI SDHI->Succinate Inhibits

Mechanism of Action for SDHI Fungicides

Experimental Protocols

Standardized methods are essential for the accurate evaluation of fungicide efficacy. The following outlines a general protocol for in-vitro and in-vivo testing.

In-Vitro Fungicide Efficacy Testing

This method assesses the direct impact of a fungicide on fungal growth in a controlled laboratory setting.

Objective: To determine the concentration of the fungicide that inhibits fungal growth by 50% (EC50).

Materials:

  • Pure culture of the target fungal pathogen.

  • Appropriate growth medium (e.g., Potato Dextrose Agar - PDA).

  • Fungicide stock solution and sterile water for dilutions.

  • Petri dishes or multi-well plates.

  • Incubator.

Procedure:

  • Medium Preparation: Prepare the growth medium and amend it with a series of fungicide concentrations. A control with no fungicide is also prepared.

  • Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus until the fungal growth in the control plate has reached a predetermined diameter.

  • Data Collection: Measure the diameter of the fungal colony on each plate.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC50 value using probit analysis.

In_Vitro_Workflow Start Start Prepare_Amended_Media Prepare_Amended_Media Start->Prepare_Amended_Media Serial Dilutions End End Inoculate_Plates Inoculate_Plates Prepare_Amended_Media->Inoculate_Plates Incubate Incubate Inoculate_Plates->Incubate Measure_Colony_Diameter Measure_Colony_Diameter Incubate->Measure_Colony_Diameter Calculate_Inhibition Calculate_Inhibition Measure_Colony_Diameter->Calculate_Inhibition Determine_EC50 Determine_EC50 Calculate_Inhibition->Determine_EC50 Probit Analysis Determine_EC50->End

Workflow for In-Vitro Fungicide Efficacy Testing
In-Vivo Fungicide Efficacy Testing (Greenhouse/Field)

This method evaluates the performance of a fungicide under more realistic conditions on host plants.

Objective: To assess the ability of a fungicide to prevent or cure a fungal infection on a host plant.

Materials:

  • Healthy, susceptible host plants.

  • Culture of the target fungal pathogen for inoculum.

  • Fungicide formulation and spray equipment.

  • Controlled environment greenhouse or designated field plots.

Procedure:

  • Plant Growth: Grow plants to a specific growth stage.

  • Experimental Design: Arrange plants in a randomized complete block design. Treatments should include an untreated control and the fungicide(s) at specified rates.

  • Fungicide Application: Apply the fungicide to the plants. This can be done before (protective) or after (curative) inoculation.

  • Inoculation: Inoculate the plants with the fungal pathogen.

  • Incubation: Maintain the plants in conditions favorable for disease development (e.g., high humidity, specific temperature range).

  • Disease Assessment: At regular intervals, assess the disease severity using a standardized rating scale.

  • Data Analysis: Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of the different treatments.

In_Vivo_Workflow Start Start Grow_Host_Plants Grow_Host_Plants Start->Grow_Host_Plants End End Apply_Fungicide Apply_Fungicide Grow_Host_Plants->Apply_Fungicide Inoculate_with_Pathogen Inoculate_with_Pathogen Apply_Fungicide->Inoculate_with_Pathogen Incubate_in_Favorable_Conditions Incubate_in_Favorable_Conditions Inoculate_with_Pathogen->Incubate_in_Favorable_Conditions Assess_Disease_Severity Assess_Disease_Severity Incubate_in_Favorable_Conditions->Assess_Disease_Severity Statistical_Analysis Statistical_Analysis Assess_Disease_Severity->Statistical_Analysis ANOVA Statistical_Analysis->End

Workflow for In-Vivo Fungicide Efficacy Testing

Conclusion

The selection of a fungicide depends on a multitude of factors including the target pathogen, the crop, environmental conditions, and resistance management strategies. Triazoles, Strobilurins, and SDHIs represent three powerful classes of fungicides, each with a unique mode of action and spectrum of activity. While Triazoles offer excellent curative properties, and Strobilurins provide broad-spectrum protection, the newer generation of SDHIs has become a cornerstone for managing many difficult-to-control diseases. For researchers and professionals in drug development, a thorough understanding of these alternatives, their comparative performance, and the methodologies for their evaluation is paramount for the innovation of next-generation fungicidal formulations.

References

A Comparative Guide to Catalysts for 2-Cyclohexylphenol Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-cyclohexylphenol (2-CHP) is a critical step in the production of various valuable chemicals, including dyes, resins, and biocides.[1] The efficiency of this process is largely dictated by the choice of catalyst. This guide provides a comprehensive comparison of different catalytic systems for the synthesis of this compound, with a focus on their performance, experimental protocols, and a qualitative cost-benefit analysis to aid in catalyst selection for research and development.

Performance Comparison of this compound Catalysts

The selection of an appropriate catalyst is paramount for optimizing the yield and selectivity towards this compound. Below is a summary of the performance of various catalytic systems based on reported experimental data.

CatalystPhenol (B47542) Conversion (%)This compound (CHP) Selectivity (%)This compound (CHP) Yield (%)Reaction Temperature (°C)Reaction Time (h)Cost Considerations
Co2P/Beta Zeolite 775643Not SpecifiedNot SpecifiedZeolite supports are generally considered cost-effective and reusable. The cost of the cobalt phosphide (B1233454) precursor and the synthesis process would be the primary cost drivers.[2][3]
Co2P/MCM-22 90Lower than Co2P/BetaNot SpecifiedNot SpecifiedNot SpecifiedSimilar to Co2P/Beta, with potential variations in the cost of the MCM-22 zeolite support.
Co2P/Ferrierite 65Lower than Co2P/BetaNot SpecifiedNot SpecifiedNot SpecifiedSimilar cost considerations as other zeolite-supported catalysts.
Co2P/Mordenite 30Lower than Co2P/BetaNot specifiedNot SpecifiedNot SpecifiedSimilar cost considerations as other zeolite-supported catalysts.
12-Tungstophosphoric Acid / Hydrous Zirconia 100High selectivity for 2-CHPNot Specified806Heteropolyacids can be more expensive than conventional solid acids, but their high activity and potential for recycling can offset the initial cost.[4] The zirconia support adds to the overall cost.
RANEY® Nickel + Hierarchical Beta Zeolite (Tandem System) 64~70 (for total cyclohexylphenols)Not Specified1501RANEY® Nickel is a relatively inexpensive catalyst. The cost of the hierarchical Beta zeolite and the complexity of a tandem system are key factors.[5]
Various Solid Acids (e.g., Sulphated Zirconia, DTP/K-10 Clay) VariableVariableNot Specified45-70Not SpecifiedCosts vary significantly depending on the specific solid acid and support used. Clay-based supports are generally low-cost.[6]

Note: "Not Specified" indicates that the specific data point was not available in the reviewed literature. The selectivity for the RANEY® Nickel tandem system is for total cyclohexylphenols, not specifically this compound.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are the methodologies for the key catalysts discussed.

Co2P/Zeolite Catalysts

This protocol describes a general method for the synthesis of Co2P supported on various zeolites, followed by the catalytic reaction for this compound production via hydroalkylation of phenol.

Catalyst Preparation:

  • Support Preparation: Commercial zeolites (Beta, MCM-22, Ferrierite, Mordenite) are used as supports.

  • Impregnation: The zeolite support is impregnated with a solution of a cobalt precursor (e.g., cobalt nitrate) and a phosphorus precursor (e.g., ammonium (B1175870) dihydrogen phosphate). The loading of Co is typically around 5 wt%.

  • Drying and Calcination: The impregnated support is dried to remove the solvent, followed by calcination in air at a high temperature to decompose the precursors.

  • Reduction/Phosphidation: The calcined material is then subjected to a temperature-programmed reduction in a hydrogen atmosphere to form the active cobalt phosphide (Co2P) phase.

Catalytic Reaction (Hydroalkylation of Phenol):

  • A batch reactor is charged with phenol and the Co2P/zeolite catalyst.

  • The reactor is pressurized with hydrogen.

  • The reaction mixture is heated to the desired temperature and stirred for a specific duration.

  • After the reaction, the catalyst is separated by filtration, and the liquid products are analyzed by gas chromatography (GC) to determine phenol conversion and product selectivity.[1][7]

12-Tungstophosphoric Acid / Hydrous Zirconia

This protocol outlines the preparation of a 12-tungstophosphoric acid catalyst supported on hydrous zirconia and its use in the alkylation of phenol with cyclohexene (B86901).[4]

Catalyst Preparation:

  • Support Synthesis: Hydrous zirconia is synthesized by precipitating an aqueous solution of a zirconium salt (e.g., zirconyl chloride) with a base (e.g., ammonia). The resulting precipitate is washed and dried.

  • Impregnation: The hydrous zirconia support is impregnated with an aqueous solution of 12-tungstophosphoric acid (TPA). A typical loading is 30% TPA.

  • Drying and Activation: The impregnated material is dried at 100°C and then activated by calcination at 300°C.

Catalytic Reaction (Alkylation of Phenol with Cyclohexene):

  • A round-bottom flask equipped with a condenser and magnetic stirrer is charged with phenol, cyclohexene (e.g., in a 10:1 molar ratio of phenol to cyclohexene), and the TPA/ZrO2 catalyst (e.g., 0.25 g).[4]

  • The reaction mixture is heated to 80°C and stirred for 6 hours.[4]

  • After the reaction, the catalyst is filtered, and the product mixture is analyzed by GC to determine conversion and selectivity.

  • The catalyst can be regenerated by washing with water, drying, and reactivating at 300°C for reuse.[4]

RANEY® Nickel + Hierarchical Beta Zeolite (Tandem System)

This protocol describes a one-pot synthesis of cyclohexylphenols using a tandem catalytic system of RANEY® Nickel and hierarchical Beta zeolite.[5]

Catalyst System:

  • RANEY® Nickel: Commercially available.

  • Hierarchical Beta Zeolite: Can be prepared by post-synthetic modification of conventional Beta zeolite to introduce mesoporosity, enhancing accessibility to active sites.

Catalytic Reaction (One-Pot Synthesis):

  • A batch reactor is charged with phenol, isopropyl alcohol (as a hydrogen source), RANEY® Nickel, and hierarchical Beta zeolite.

  • The reactor is sealed and heated to 150°C with stirring for 1 hour.[5]

  • After the reaction, the catalysts are separated, and the liquid products are analyzed to determine the conversion of phenol and the selectivity to cyclohexylphenols.

Visualizing the Experimental Workflow

To provide a clear overview of the process for evaluating and comparing different catalysts, the following diagram illustrates a generalized experimental workflow.

Experimental_Workflow cluster_evaluation Performance Evaluation cluster_recycling Recyclability Study Catalyst_A Catalyst A Synthesis Reaction_A Reaction with Catalyst A Catalyst_A->Reaction_A Catalyst_B Catalyst B Synthesis Reaction_B Reaction with Catalyst B Catalyst_B->Reaction_B Catalyst_C Catalyst C Synthesis Reaction_C Reaction with Catalyst C Catalyst_C->Reaction_C Analysis_A Product Analysis (GC, etc.) Reaction_A->Analysis_A Analysis_B Product Analysis (GC, etc.) Reaction_B->Analysis_B Analysis_C Product Analysis (GC, etc.) Reaction_C->Analysis_C Recovery Catalyst Recovery Reaction_C->Recovery Evaluation Compare Conversion, Selectivity, Yield Analysis_A->Evaluation Analysis_B->Evaluation Analysis_C->Evaluation Regeneration Regeneration Recovery->Regeneration Reuse Catalytic Re-run Regeneration->Reuse Reuse->Analysis_C

References

A Comparative Guide to the Environmental Impact of 2-Cyclohexylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Cyclohexylphenol, a key intermediate in the production of various fine chemicals and pharmaceuticals, has traditionally relied on methods that raise significant environmental concerns. This guide provides a comparative analysis of traditional and emerging greener synthesis routes, focusing on their environmental impact. Experimental data is presented to support the objective comparison of these methodologies.

Synthesis Routes: A Shift Towards Greener Alternatives

The primary method for synthesizing this compound is the Friedel-Crafts alkylation of phenol (B47542) with either cyclohexene (B86901) or cyclohexanol. The choice of catalyst in this reaction is the critical determinant of the process's environmental footprint.

Traditional Synthesis:

Historically, the industrial synthesis of this compound has employed homogeneous acid catalysts. These include mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), as well as Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂).[1][2] While effective in catalyzing the alkylation, these traditional methods are fraught with environmental and operational challenges. They are often hazardous, corrosive, and generate significant amounts of polluting waste, making catalyst recovery and reuse difficult.[1][2]

Greener Synthesis Alternatives:

In response to the drawbacks of traditional methods, research has focused on developing heterogeneous solid acid catalysts. These catalysts are generally more environmentally benign, reusable, and lead to cleaner reaction profiles. Prominent greener alternatives include:

  • Zeolites: These crystalline aluminosilicates (e.g., Hβ, HZSM5) offer shape selectivity and tunable acidity, leading to higher product selectivity and catalyst recyclability.[3][4]

  • Supported Heteropolyacids: 12-tungstophosphoric acid (TPA) supported on materials like hydrous zirconia has demonstrated high activity and selectivity for this compound.[5]

  • Ion-Exchange Resins: Sulfonated polystyrene resins (e.g., Amberlyst-15) serve as effective and easily separable catalysts.[6]

  • Acid-Treated Clays: Montmorillonite and other clays, when activated with acid, can catalyze the alkylation.[6]

  • One-Pot Syntheses: Innovative one-pot methods, such as the hydroalkylation of phenol using Co2P supported on zeolites or the tandem use of RANEY® Nickel with a hierarchical Beta zeolite, offer streamlined and more sustainable pathways.[3][7]

  • Supercritical Fluids: The use of supercritical carbon dioxide (scCO₂) as a reaction medium presents an environmentally friendly alternative to traditional organic solvents.[2]

Quantitative Comparison of Synthesis Routes

To objectively assess the environmental performance of these different approaches, key metrics such as Atom Economy and E-Factor (Environmental Factor) are employed.

  • Atom Economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy signifies a greener process with less waste generation.

  • E-Factor quantifies the amount of waste produced relative to the amount of desired product. A lower E-Factor indicates a more environmentally friendly process.

The following table provides a comparative analysis of a traditional synthesis route using sulfuric acid and a greener alternative employing a zeolite catalyst.

ParameterTraditional Synthesis (H₂SO₄ Catalyst)Greener Synthesis (Zeolite Catalyst)
Reaction Phenol + Cyclohexene → this compoundPhenol + Cyclohexene → this compound
Catalyst Sulfuric Acid (H₂SO₄)Zeolite (e.g., H-BEA)
Atom Economy (%) 100% (theoretical)100% (theoretical)
E-Factor (approx.) > 5 (High)< 1 (Low)
Catalyst Recyclability NoYes
Waste Generation Acidic waste, neutralization saltsMinimal, primarily solvent if used
Hazards Corrosive, toxic catalystGenerally stable, non-corrosive

Note on Atom Economy and E-Factor: While the theoretical atom economy for the main reaction is 100% in both cases (as all atoms from the reactants are incorporated into the product), the E-Factor provides a more realistic environmental assessment. The high E-Factor for the traditional method is due to the large amounts of acid catalyst used, the need for neutralization, and the generation of significant aqueous waste streams. In contrast, the reusable nature of the zeolite catalyst in the greener method leads to a much lower E-Factor.

The following table summarizes the performance of various greener catalysts in the synthesis of this compound.

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)This compound Selectivity (%)Reference
30% TPA/ZrO₂Cyclohexene8065.468.2[5]
Co2P/Beta ZeolitePhenol (one-pot)1507756 (total CHP)[3]
RANEY® Ni + Beta ZeoliteIsopropyl alcohol15064~70 (total CHP)[7]
Amberlyst-15Cyclohexene100~80Varies with conditions[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating research findings. Below are representative experimental protocols for both a traditional and a greener synthesis of this compound.

Protocol 1: Traditional Synthesis using Sulfuric Acid

Objective: To synthesize this compound via Friedel-Crafts alkylation of phenol with cyclohexene using sulfuric acid as a catalyst.

Materials:

  • Phenol

  • Cyclohexene

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate solution (saturated)

  • Sodium Sulfate (anhydrous)

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in an excess of cyclohexene.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography to obtain this compound.

Protocol 2: Greener Synthesis using a Zeolite Catalyst

Objective: To synthesize this compound via Friedel-Crafts alkylation of phenol with cyclohexene using a zeolite catalyst.

Materials:

  • Phenol

  • Cyclohexene

  • Zeolite catalyst (e.g., H-BEA)

  • Toluene (or other suitable solvent)

  • Round-bottom flask or a batch reactor

  • Reflux condenser

  • Stirring plate and magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Activate the zeolite catalyst by heating it at a high temperature (e.g., 500 °C) for several hours under a flow of dry air or nitrogen.

  • In a round-bottom flask or batch reactor, add the activated zeolite catalyst, phenol, and toluene.

  • Heat the mixture to the desired reaction temperature (e.g., 150-180 °C) with vigorous stirring.

  • Slowly add cyclohexene to the reaction mixture over a period of time.

  • Maintain the reaction at the set temperature for the desired duration (e.g., 4-8 hours).

  • Monitor the reaction progress using Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and calcined for reuse.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by distillation or crystallization.

Byproduct Toxicity

A significant aspect of the environmental impact of any chemical synthesis is the toxicity of its byproducts. In the synthesis of this compound, the main byproducts are isomers (4-cyclohexylphenol), over-alkylated products (e.g., 2,4-dicyclohexylphenol (B14690787) and 2,6-dicyclohexylphenol), and the O-alkylation product (cyclohexyl phenyl ether).

ByproductCAS NumberToxicity DataEnvironmental Fate
4-Cyclohexylphenol 1131-60-8Causes skin irritation and serious eye damage.Information on environmental fate is limited.
2,4-Dicyclohexylphenol 35406-29-2Limited data available. Expected to have similar or higher toxicity than mon-alkylated phenols.Likely to be persistent and bioaccumulative.
Cyclohexyl phenyl ether 2206-38-4May cause skin, eye, and respiratory irritation.[8][9]Undergoes thermolysis to yield phenol and 1-methylcyclopentene.[10][11]

Visualizing Synthesis Pathways and Environmental Impact

The following diagrams, generated using the DOT language, illustrate the logical flow of the traditional and greener synthesis pathways and highlight their key environmental impact factors.

Traditional_Synthesis cluster_reactants Reactants cluster_process Process cluster_outputs Outputs Phenol Phenol Reaction Friedel-Crafts Alkylation (H₂SO₄ Catalyst) Phenol->Reaction Cyclohexene Cyclohexene Cyclohexene->Reaction Neutralization Neutralization (e.g., NaHCO₃) Reaction->Neutralization Workup Extraction & Purification Neutralization->Workup Waste Acidic Waste & Salts Neutralization->Waste Product This compound Workup->Product Byproducts Byproducts (Isomers, Di-alkylated) Workup->Byproducts

Caption: Traditional synthesis of this compound.

Greener_Synthesis cluster_reactants Reactants cluster_process Process cluster_outputs Outputs Phenol Phenol Reaction Friedel-Crafts Alkylation (Zeolite Catalyst) Phenol->Reaction Cyclohexene Cyclohexene Cyclohexene->Reaction Catalyst_Recovery Catalyst Filtration & Reuse Reaction->Catalyst_Recovery Recycle Workup Solvent Removal Reaction->Workup Catalyst_Recovery->Reaction Recycle Product This compound Workup->Product Byproducts Byproducts (Controlled Selectivity) Workup->Byproducts

Caption: Greener synthesis of this compound.

Conclusion

The synthesis of this compound presents a clear case for the adoption of greener chemical processes. While traditional methods using homogeneous acid catalysts are effective, their significant environmental drawbacks, including the generation of hazardous waste and the difficulty of catalyst recycling, are substantial. In contrast, greener alternatives, particularly those employing solid acid catalysts like zeolites, offer a more sustainable pathway. These methods not only minimize waste and allow for catalyst reuse but can also lead to improved selectivity and milder reaction conditions. For researchers and professionals in drug development and fine chemical synthesis, the transition to these greener methodologies is not only an environmental imperative but also a strategic move towards more efficient and economically viable manufacturing processes. Further research into novel catalytic systems and the optimization of reaction conditions will continue to enhance the sustainability of this compound synthesis.

References

A Comparative Analysis of Spectroscopic Data for 2-Cyclohexylphenol against Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally obtained spectroscopic data for a sample of 2-Cyclohexylphenol with established standard reference data. The objective is to offer a clear and data-driven methodology for verifying the identity and purity of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the standard spectral data, the experimental protocols for acquiring sample data, and a logical workflow for the comparative analysis.

Standard Spectroscopic Data for this compound

The following table summarizes the key spectroscopic data for this compound, which serves as the benchmark for comparison. This data is compiled from various spectral databases and literature sources.

Spectroscopic Technique Parameter Expected Value (Standard)
¹H NMR (CDCl₃) Chemical Shift (δ)~7.18-6.85 ppm (m, 4H, Ar-H), ~4.5-5.5 ppm (br s, 1H, -OH), ~3.15 ppm (tt, 1H, CH-Ar), ~1.9-1.2 ppm (m, 10H, cyclohexyl-H)
¹³C NMR (CDCl₃) Chemical Shift (δ)~152.2, 137.5, 129.8, 126.9, 121.3, 115.5 (aromatic carbons), ~36.8 (CH-Ar), ~32.1, 26.8, 26.1 (cyclohexyl carbons)
IR Spectroscopy (Neat) Wavenumber (cm⁻¹)~3400-3500 cm⁻¹ (broad, O-H stretch), ~3050-3020 cm⁻¹ (C-H stretch, aromatic), ~2930-2850 cm⁻¹ (C-H stretch, aliphatic), ~1600, 1490 cm⁻¹ (C=C stretch, aromatic)
Mass Spectrometry (EI) Mass-to-charge ratio (m/z)176 (M⁺), 133, 107, 94, 77

Experimental Protocols

Detailed methodologies for acquiring spectroscopic data from a sample of this compound are provided below. These protocols are designed to ensure data quality and consistency for a reliable comparison with standard data.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube, ensuring the liquid height is sufficient for the instrument's detector (typically 4-5 cm).

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 90° pulse, 2-second relaxation delay).

    • Acquire a ¹³C NMR spectrum using standard acquisition parameters (e.g., 1024 scans, 30° pulse, 2-second relaxation delay).

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR, δ = 77.16 ppm for ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum.

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the this compound sample (a few milligrams of solid or a single drop of liquid) directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry (MS)

  • Sample Preparation and Introduction:

    • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS). For GC-MS, a capillary column suitable for separating phenolic compounds should be used.

  • Instrument Setup and Data Acquisition:

    • Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.

    • Set the mass analyzer to scan over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).

    • Acquire the mass spectrum. The instrument will detect the mass-to-charge ratios of the molecular ion and any fragment ions produced.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing the spectroscopic data of a sample against the known standards for this compound.

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion Sample This compound Sample NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep Acquire_NMR Acquire 1H & 13C NMR Spectra NMR_Prep->Acquire_NMR Acquire_IR Acquire IR Spectrum IR_Prep->Acquire_IR Acquire_MS Acquire Mass Spectrum MS_Prep->Acquire_MS Compare_NMR Compare Chemical Shifts, Integrations, and Splitting Patterns Acquire_NMR->Compare_NMR Compare_IR Compare Absorption Bands Acquire_IR->Compare_IR Compare_MS Compare Molecular Ion and Fragmentation Pattern Acquire_MS->Compare_MS Match Data Matches Standard Compare_NMR->Match Consistent No_Match Data Does Not Match Standard Compare_NMR->No_Match Inconsistent Compare_IR->Match Consistent Compare_IR->No_Match Inconsistent Compare_MS->Match Consistent Compare_MS->No_Match Inconsistent

Caption: Workflow for the comparison of spectroscopic data.

This guide provides the necessary framework for researchers to confidently verify the identity and purity of their this compound samples. By following the detailed experimental protocols and using the provided standard data for comparison, a high degree of certainty in the analytical results can be achieved.

Navigating the Analytical Maze: A Guide to Inter-Laboratory Comparison of 2-Cyclohexylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reproducible analytical protocols for 2-Cyclohexylphenol through inter-laboratory comparison. This guide outlines proposed analytical methodologies, validation parameters, and a hypothetical study design based on established practices for similar phenolic compounds, addressing the current lack of publicly available, specific inter-laboratory trial data for this compound.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons (ILCs), also known as proficiency tests (PT), are a cornerstone of quality assurance in analytical science.[1][2] They serve as a vital tool for assessing the competence of laboratories and validating the reliability of analytical methods.[3] By analyzing identical, homogeneous, and stable samples, participating laboratories can evaluate their performance against one another and a consensus or certified reference value.[1] This process is crucial for ensuring the accuracy, comparability, and reproducibility of analytical results across different laboratories and over time. The statistical evaluation of ILC results, often employing metrics such as Z-scores, repeatability (within-laboratory precision), and reproducibility (between-laboratory precision), provides a clear and objective measure of a method's performance in various settings.[3][4][5]

Proposed Analytical Methodologies for this compound

The selection of an appropriate analytical method is critical for the accurate quantification of this compound. Based on established methods for structurally similar phenolic compounds, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are proposed as the primary techniques for an inter-laboratory comparison.[5][6][7]

High-Performance Liquid Chromatography (HPLC-UV): HPLC is a robust and widely used technique for the analysis of a broad range of phenolic compounds, offering excellent resolution and sensitivity.[8] A reversed-phase HPLC method is particularly well-suited for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides exceptional sensitivity and selectivity, making it an ideal confirmatory technique and a primary method for analyzing this compound at low concentrations or within complex sample matrices.[5] Derivatization may be employed to improve the volatility and chromatographic behavior of the analyte.

Hypothetical Inter-Laboratory Comparison Design

A well-structured protocol is fundamental to a successful inter-laboratory comparison. The following outlines a proposed design for a this compound ILC:

  • Objective: To evaluate the performance of participating laboratories in the quantification of this compound in a standard solution and a representative sample matrix (e.g., spiked plasma or environmental water sample).

  • Participants: A minimum of 10-15 laboratories from diverse geographical locations and organizational types (e.g., academic, industrial, regulatory) to ensure statistical robustness.

  • Test Materials:

    • A standard solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

    • A spiked matrix sample containing a known concentration of this compound.

    • A blank matrix sample.

  • Protocol: Participating laboratories will be instructed to analyze the provided samples in duplicate using both the proposed HPLC-UV and GC-MS methods. Detailed experimental protocols, as outlined below, will be provided to all participants.

  • Data Reporting: Laboratories will be required to report their individual results, including the mean concentration, standard deviation, and any deviations from the provided protocol.

  • Statistical Analysis: The collected data will be analyzed according to ISO 5725-2 guidelines to determine repeatability, reproducibility, and individual laboratory performance (Z-scores).[3][5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: Analysis of this compound by HPLC-UV
  • Sample Preparation:

    • Accurately dilute the provided standard and sample solutions with the mobile phase to achieve a final concentration within the pre-determined calibration range.

    • Filter the prepared solutions through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector set at a wavelength of 275 nm.

    • Injection Volume: 20 µL.

  • Calibration:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Analysis of this compound by GC-MS
  • Sample Preparation and Derivatization:

    • Liquid-Liquid Extraction (for matrix samples): Extract the sample with a suitable organic solvent (e.g., ethyl acetate) after acidification. Evaporate the organic layer to dryness.

    • Derivatization: Reconstitute the dried extract or an aliquot of the standard solution in a suitable solvent and add a derivatizing agent (e.g., BSTFA with 1% TMCS). Heat the mixture to facilitate the reaction.

  • GC-MS Conditions:

    • GC Column: HP-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at an initial temperature, ramp to a final temperature to ensure adequate separation.

    • Injector Temperature: 250°C.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

  • Quantification:

    • Prepare calibration standards and subject them to the same derivatization and analysis procedure as the samples.

    • Quantify the analyte based on the peak area of the selected ions against the calibration curve.

Data Presentation: Hypothetical Performance Characteristics

The following tables summarize the expected performance characteristics for the analysis of this compound based on data from similar phenolic compounds.[5][7] These tables provide a benchmark for laboratories participating in the proposed inter-laboratory comparison.

Table 1: Hypothetical HPLC-UV Performance

ParameterExpected Performance
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.3 - 1.5 µg/mL
Accuracy (% Recovery)90 - 110%
Repeatability (%RSD)< 5%
Reproducibility (%RSD)< 15%

Table 2: Hypothetical GC-MS Performance

ParameterExpected Performance
Linearity (R²)≥ 0.998
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantitation (LOQ)3 - 30 ng/mL
Accuracy (% Recovery)85 - 115%
Repeatability (%RSD)< 10%
Reproducibility (%RSD)< 20%

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow for the analysis of this compound and the logical relationship between the compared analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis & Reporting Sample Test Sample (Standard or Matrix) Dilution Dilution with Mobile Phase Sample->Dilution HPLC Path LLE Liquid-Liquid Extraction Sample->LLE GC-MS Path (Matrix) Filtration 0.45 µm Filtration Dilution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Derivatization Derivatization LLE->Derivatization GC_Injection GC Injection Derivatization->GC_Injection C18_Column C18 Separation HPLC_Injection->C18_Column UV_Detection UV Detection C18_Column->UV_Detection HPLC_Data HPLC Data (Chromatogram) UV_Detection->HPLC_Data Quantification Quantification (Calibration Curve) HPLC_Data->Quantification Capillary_Column Capillary Column Separation GC_Injection->Capillary_Column MS_Detection MS Detection (SIM) Capillary_Column->MS_Detection GCMS_Data GC-MS Data (Mass Spectrum) MS_Detection->GCMS_Data GCMS_Data->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_methods Analytical Methods cluster_performance Performance Evaluation ILC Inter-Laboratory Comparison of this compound Analysis HPLC HPLC-UV ILC->HPLC GCMS GC-MS ILC->GCMS Repeatability Repeatability (Within-Lab Precision) HPLC->Repeatability Reproducibility Reproducibility (Between-Lab Precision) HPLC->Reproducibility Accuracy Accuracy (% Recovery) HPLC->Accuracy ZScore Z-Score (Lab Performance) HPLC->ZScore GCMS->Repeatability GCMS->Reproducibility GCMS->Accuracy GCMS->ZScore

Caption: Logical relationship of the inter-laboratory comparison.

References

Stability Showdown: A Comparative Analysis of 2-Cyclohexylphenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 18, 2025 – A comprehensive guide comparing the stability of 2-Cyclohexylphenol and its key derivatives has been published, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their thermal, oxidative, and photostability, supported by experimental data and protocols to aid in the selection of appropriate compounds for various applications.

Executive Summary

Phenolic compounds are widely utilized in the pharmaceutical and chemical industries for their antioxidant and other beneficial properties. Understanding their stability under various conditions is crucial for ensuring product efficacy and shelf-life. This guide focuses on this compound, a significant phenolic compound, and its derivatives, providing a comparative assessment of their stability profiles. While direct comparative quantitative data remains scarce in publicly available literature, this guide synthesizes existing information on related compounds and outlines standardized experimental protocols for direct comparison.

Data Presentation: Comparative Stability Insights

Due to the limited availability of direct comparative studies on the stability of this compound and its specific derivatives, this section provides a framework for comparison based on general trends observed for phenolic compounds and data from related structures. Researchers are encouraged to use the experimental protocols provided in the subsequent section to generate specific comparative data for their compounds of interest.

Table 1: Hypothetical Comparative Stability Data for this compound and Its Derivatives

CompoundStructureThermal Stability (Td, °C)aOxidative Stability (IC50, µM)bPhotostability (t1/2, h)c
This compoundData Not AvailableData Not AvailableData Not Available
4-CyclohexylphenolData Not AvailableData Not AvailableData Not Available
2,6-DicyclohexylphenolData Not AvailableData Not AvailableData Not Available
2-Cyclohexyl-4-methylphenolData Not AvailableData Not AvailableData Not Available
2-Cyclohexyl-4-chlorophenolData Not AvailableData Not AvailableData Not Available

a Td: Decomposition temperature, typically determined by Thermogravimetric Analysis (TGA). Higher values indicate greater thermal stability. b IC50: The half-maximal inhibitory concentration in antioxidant assays (e.g., DPPH, ABTS). Lower values indicate greater antioxidant activity and thus higher oxidative stability. c t1/2: Half-life under specific photodegradation conditions. Higher values indicate greater photostability.

Experimental Protocols

To facilitate direct and meaningful comparisons, the following detailed experimental protocols for assessing thermal, oxidative, and photostability are provided.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of the compounds.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation during heating.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

  • Data Analysis: Record the sample mass as a function of temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative thermogravimetric (DTG) curve are used as indicators of thermal stability.

Diagram 1: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis weigh Weigh 5-10 mg of Sample place Place in TGA Crucible weigh->place purge Purge with Inert Gas place->purge heat Heat at 10°C/min to 800°C purge->heat record Record Mass vs. Temperature heat->record analyze Determine Td and DTG peak record->analyze

A simplified workflow for determining thermal stability using TGA.

Oxidative Stability Assessment: DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant capacity of the compounds, which is an indicator of their ability to resist oxidative degradation.

Methodology:

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

    • Test compounds dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

    • Positive control (e.g., Ascorbic acid or Trolox).

  • Procedure:

    • In a 96-well microplate, add a specific volume of the test compound solution to a defined volume of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Diagram 2: DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample and DPPH in Microplate prep_dpph->mix prep_sample Prepare Sample Dilutions prep_sample->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

A streamlined process for assessing oxidative stability via the DPPH assay.

Photostability Assessment

Objective: To determine the degradation kinetics of the compounds under controlled light exposure.

Methodology:

  • Apparatus: A photostability chamber equipped with a calibrated light source (e.g., xenon lamp) capable of emitting a controlled spectrum and intensity of light resembling sunlight.

  • Sample Preparation: Prepare solutions of the test compounds in a photochemically inert solvent (e.g., acetonitrile (B52724) or water) at a known concentration.

  • Procedure:

    • Place the solutions in quartz cuvettes or other suitable transparent containers.

    • Expose the samples to the light source in the photostability chamber for a defined period.

    • Withdraw aliquots at regular time intervals.

    • Keep a control sample in the dark to monitor for any non-photochemical degradation.

  • Analysis:

    • Analyze the concentration of the parent compound in the withdrawn aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Plot the concentration of the compound as a function of exposure time.

    • Determine the degradation rate constant (k) and the half-life (t1/2) of the compound under the specific irradiation conditions.

Diagram 3: Photostability Testing Workflow

Photostability_Workflow cluster_prep Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep_solution Prepare Sample Solutions expose Expose to Light in Chamber prep_solution->expose aliquots Withdraw Aliquots at Time Intervals expose->aliquots analyze_hplc Analyze Concentration by HPLC aliquots->analyze_hplc calculate_kinetics Determine Rate Constant and Half-life analyze_hplc->calculate_kinetics

A general workflow for conducting photostability studies.

Involvement in Signaling Pathways

Phenolic compounds are known to interact with various cellular signaling pathways, often exerting their biological effects through the modulation of these pathways. While specific data for this compound and its derivatives is limited, related phenolic compounds have been shown to influence key signaling cascades involved in inflammation and cellular stress responses.

For instance, many polyphenols are known to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, and their inhibition by phenolic compounds can lead to anti-inflammatory effects. The antioxidant properties of these compounds can also indirectly affect these pathways by reducing oxidative stress, a known activator of both NF-κB and MAPK signaling.

Further research is required to elucidate the specific interactions of this compound and its derivatives with these and other signaling pathways to fully understand their biological activity and potential therapeutic applications.

Diagram 4: Potential Interaction of Phenolic Compounds with Signaling Pathways

Signaling_Pathway cluster_pathways Cellular Signaling Oxidative Stress Oxidative Stress MAPK MAPK Pathway Oxidative Stress->MAPK NFkB NF-κB Pathway Oxidative Stress->NFkB Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->MAPK Inflammatory Stimuli->NFkB Phenolic Compounds Phenolic Compounds Phenolic Compounds->Oxidative Stress Inhibits Phenolic Compounds->MAPK Inhibits Phenolic Compounds->NFkB Inhibits Inflammatory Response Inflammatory Response MAPK->Inflammatory Response NFkB->Inflammatory Response

A logical diagram illustrating the potential modulatory effects of phenolic compounds on key inflammatory signaling pathways.

Conclusion

This comparative guide provides a foundational framework for assessing the stability of this compound and its derivatives. While a lack of direct comparative data in the current literature necessitates further experimental investigation, the provided protocols offer a standardized approach to generate reliable and comparable results. Understanding the thermal, oxidative, and photostability of these compounds is paramount for their effective application in drug development and other scientific research. The potential for these compounds to interact with key cellular signaling pathways further underscores the importance of continued investigation into their chemical and biological properties.

Safety Operating Guide

Proper Disposal of 2-Cyclohexylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research facilities. This document provides essential guidance on the proper disposal procedures for 2-Cyclohexylphenol, tailored for researchers, scientists, and professionals in the drug development industry. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

The primary and mandated method for the disposal of this compound is to entrust it to a licensed waste disposal company.[1] This ensures that the chemical is managed and treated in accordance with all local and national regulations.[1] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Pre-Disposal Handling and Storage

Proper handling and storage prior to disposal are crucial to prevent accidental exposure and environmental contamination.

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

Storage of Waste:

  • Store waste this compound in a clearly labeled, sealed, and compatible container.

  • The storage container should be kept in a designated, well-ventilated waste accumulation area.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Collect the Absorbed Material: Carefully collect the absorbent material containing the spilled chemical and place it in a designated, sealed waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials for disposal as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Initial Actions cluster_2 Temporary Storage cluster_3 Final Disposal Unused or\nExpired Product Unused or Expired Product Segregate Waste Segregate Waste Unused or\nExpired Product->Segregate Waste Contaminated\nMaterials Contaminated Materials Contaminated\nMaterials->Segregate Waste Label Container Label Container Segregate Waste->Label Container Store in Designated\nHazardous Waste Area Store in Designated Hazardous Waste Area Label Container->Store in Designated\nHazardous Waste Area Schedule Pickup by\nLicensed Waste Disposal Company Schedule Pickup by Licensed Waste Disposal Company Store in Designated\nHazardous Waste Area->Schedule Pickup by\nLicensed Waste Disposal Company Documentation Documentation Schedule Pickup by\nLicensed Waste Disposal Company->Documentation

Figure 1. Workflow for the proper disposal of this compound waste.

Environmental and Health Considerations

While specific environmental fate and ecotoxicity data for this compound are limited, phenols as a class of compounds can be harmful to aquatic life. Therefore, preventing their release into the environment is a priority. Direct contact may cause skin and eye irritation.[1]

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your organization's Environmental Health and Safety (EHS) department for detailed guidance and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling 2-Cyclohexylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Cyclohexylphenol in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound, a derivative of phenol (B47542), should be handled with caution. While specific toxicity data for this compound is limited, the hazards associated with phenol are well-documented and should be considered relevant. Phenol is corrosive and toxic, capable of causing severe skin burns, eye damage, and systemic toxicity upon absorption through the skin, inhalation, or ingestion.[1] It is crucial to prevent all direct contact with the substance.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this chemical.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling/ Weighing (in a fume hood) Safety glasses with side shieldsDouble-gloved nitrile gloves (for splash protection only; change immediately upon contamination)Fully buttoned lab coatNot generally required if handled in a certified chemical fume hood.
High-Volume Handling/ Transfers (in a fume hood) Chemical splash gogglesHeavy-duty chemical resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Consult manufacturer's guide for specific breakthrough times.Chemical-resistant apron over a lab coatNot generally required if handled in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical resistant gloves (e.g., Butyl rubber, Viton™)Chemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges, or a self-contained breathing apparatus (SCBA) for large spills.

Note on Glove Selection: While nitrile gloves offer minimal protection for incidental splashes, they are not suitable for prolonged or direct contact with phenol compounds.[1] For any work involving more than incidental contact, more robust gloves are necessary. Always inspect gloves for any signs of degradation before use.

PPE_Selection_Workflow start Start: Handling This compound task_assessment Assess Task: - Volume - Potential for Splash - Spill Risk start->task_assessment low_risk Low Volume / Splash Risk (in fume hood) task_assessment->low_risk Low high_risk High Volume / Splash Risk (in fume hood) task_assessment->high_risk High spill_cleanup Spill Cleanup task_assessment->spill_cleanup Spill ppe_low Standard PPE: - Safety Glasses - Double Nitrile Gloves - Lab Coat low_risk->ppe_low ppe_high Enhanced PPE: - Chemical Goggles - Butyl/Neoprene/Viton™ Gloves - Chemical Apron high_risk->ppe_high ppe_spill Full PPE: - Goggles & Face Shield - Butyl/Viton™ Gloves - Chemical Suit - Respirator spill_cleanup->ppe_spill end Proceed with Task ppe_low->end ppe_high->end ppe_spill->end

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.[2][3]

    • Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[2]

    • Assemble all necessary materials, including this compound, solvents, glassware, and waste containers, inside the fume hood.

    • Don the appropriate PPE as determined by your risk assessment (see Figure 1).

  • Execution:

    • Perform all manipulations of this compound within the chemical fume hood.[2][3]

    • Use sealed safety cups for centrifugation to prevent aerosol formation.[3]

    • Avoid heating this compound unless absolutely necessary and with appropriate engineering controls in place.

    • Keep containers of this compound tightly closed when not in use.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Properly segregate and label all waste generated.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Containerization:

Waste Type Container Labeling
Unused/Excess this compound Original or compatible, sealed, and leak-proof container."Hazardous Waste: this compound" with appropriate hazard pictograms.
Contaminated Solid Waste (e.g., pipette tips, gloves, absorbent pads) Puncture-proof, sealable container lined with a clear plastic bag.[3][4]"Hazardous Waste: Solid waste contaminated with this compound".[3]
Contaminated Liquid Waste (e.g., reaction mixtures, cleaning solutions) Compatible, sealed, and leak-proof solvent waste container."Hazardous Waste: Liquid waste containing this compound" and list all components.
Empty this compound Containers Triple-rinse with a suitable solvent; collect rinsate as hazardous liquid waste. Deface the original label.Once triple-rinsed and the label is defaced, the container can be disposed of as regular laboratory glass or plastic waste.[4]

Spill Cleanup Procedure:

  • Small Spills (<50 mL) inside a chemical fume hood:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[5]

    • Clean the spill area with soap and water.[2]

  • Large Spills (>50 mL) or any spill outside a fume hood:

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Disposal_Workflow start Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Tips, etc.) waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Empty Container collect_liquid Collect in a sealed, labeled liquid waste container. liquid_waste->collect_liquid collect_solid Collect in a lined, sealed solid waste container. solid_waste->collect_solid rinse_container Triple rinse with appropriate solvent. empty_container->rinse_container request_pickup Request Hazardous Waste Pickup from EHS collect_liquid->request_pickup collect_solid->request_pickup collect_rinsate Collect rinsate as hazardous liquid waste. rinse_container->collect_rinsate dispose_container Dispose of rinsed container in regular lab trash. rinse_container->dispose_container collect_rinsate->request_pickup end End of Disposal Process dispose_container->end request_pickup->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.